Product packaging for 1,1,2-Trifluoroethane(Cat. No.:CAS No. 430-66-0)

1,1,2-Trifluoroethane

Cat. No.: B1584508
CAS No.: 430-66-0
M. Wt: 84.04 g/mol
InChI Key: WGZYQOSEVSXDNI-UHFFFAOYSA-N
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Description

1,1,2-Trifluoroethane is a useful research compound. Its molecular formula is C2H3F3 and its molecular weight is 84.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3F3 B1584508 1,1,2-Trifluoroethane CAS No. 430-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trifluoroethane
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InChI

InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2
Source PubChem
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InChI Key

WGZYQOSEVSXDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H3F3
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DSSTOX Substance ID

DTXSID8073182
Record name 1,1,2-Trifluoroethane
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Molecular Weight

84.04 g/mol
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Physical Description

Colorless gas; Boiling point = 5 deg C; [Alfa Aesar MSDS]
Record name 1,1,2-Trifluoroethane
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CAS No.

430-66-0
Record name 1,1,2-Trifluoroethane
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Record name Ethane, 1,1,2-trifluoro-
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Record name 1,1,2-Trifluoroethane
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Record name 1,1,2-trifluoroethane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane, also known as HFC-143, is a hydrofluorocarbon (HFC) with the chemical formula C₂H₃F₃. It is a colorless gas at room temperature and an isomer of the more commonly known 1,1,1-trifluoroethane. As a member of the HFC family, it has seen use in applications where chlorofluorocarbons (CFCs) were previously employed. This technical guide provides a comprehensive overview of its core chemical properties, including its physical and thermodynamic characteristics, synthesis, reactivity, and analytical methodologies. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.

Chemical Structure and Identification

The molecular structure of this compound consists of a two-carbon backbone with three fluorine atoms and three hydrogen atoms. Its systematic IUPAC name is this compound.

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₂H₃F₃--INVALID-LINK--
Molecular Weight 84.04 g/mol --INVALID-LINK--
CAS Number 430-66-0--INVALID-LINK--
Appearance Colorless gas--INVALID-LINK--
Boiling Point 5 °C (278 K)--INVALID-LINK--
Melting Point -84 °C (189 K)--INVALID-LINK--
Density (Liquid) 1.073 g/cm³--INVALID-LINK--
Global Warming Potential (100-year) 397--INVALID-LINK--

Table 2: Thermodynamic Properties

PropertyValueUnitSource
Standard Enthalpy of Formation (Gas, ΔfH°gas) -691.00 ± 10.00kJ/mol--INVALID-LINK--
Standard Gibbs Free Energy of Formation (ΔfG°) -620.91kJ/mol--INVALID-LINK--
Enthalpy of Fusion (ΔfusH°) 6.65kJ/mol--INVALID-LINK--
Enthalpy of Vaporization (ΔvapH°) 17.21kJ/mol--INVALID-LINK--
Critical Temperature (Tc) 424 KK--INVALID-LINK--
Critical Pressure (Pc) 3168.3kPa--INVALID-LINK--
Critical Density (ρc) 400 kg/m ³--INVALID-LINK--

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step gas-phase catalytic reaction.[1]

SynthesisWorkflow Ethylene Ethylene (CH₂=CH₂) Catalyst1 Ni/Al Catalyst 250-600 °C Ethylene->Catalyst1 Chlorine Chlorine (Cl₂) Chlorine->Catalyst1 HF Hydrogen Fluoride (B91410) (HF) Catalyst2 Fluorination Catalyst (e.g., Cr, Cu, Zn based) 200-550 °C HF->Catalyst2 Mixture Mixture of: 1,2-dichloroethane and 1,1,2-trichloroethane Catalyst1->Mixture Chlorination Product This compound and 1,2-difluoroethane Catalyst2->Product Fluorination Mixture->Catalyst2

Caption: Gas-phase catalytic synthesis of this compound.[1]

Reactivity and Decomposition

While generally stable, this compound can undergo thermal decomposition at high temperatures. The exact mechanism for this compound is not extensively detailed in the provided search results, but by analogy to similar hydrofluorocarbons, decomposition likely proceeds via the elimination of hydrogen fluoride (HF) to form fluoroalkenes. For instance, the thermal decomposition of the related compound 1,1,2-trifluoro-1,2-dichloroethane involves dehydrochlorination and dehydrofluorination.

Metabolism in Biological Systems

MetabolismPathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Minor Pathway) cluster_excretion Excretion Inhalation Inhalation of This compound Lungs Lungs Inhalation->Lungs Bloodstream Bloodstream Lungs->Bloodstream Poor absorption Exhalation Exhalation (Unchanged) Lungs->Exhalation Major Pathway Tissues Distribution to Tissues Bloodstream->Tissues Liver Liver (Cytochrome P450) Bloodstream->Liver TFA Trifluoroacetic Acid Liver->TFA Oxidation Urine Urine TFA->Urine

Caption: Postulated metabolic pathway of this compound based on related HFCs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of chemical compounds. Below are methodologies for key analytical techniques, based on standard practices for related fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and purity of this compound. Both ¹H and ¹⁹F NMR are crucial.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., deuterated acetone) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

  • ¹⁹F NMR Parameters:

    • Frequency: Observe at the appropriate frequency for the given field strength.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Decoupling: Both proton-coupled and decoupled spectra are acquired to observe H-F coupling constants.

    • Relaxation Delay: A delay of 2-5 seconds is used to ensure full relaxation.

    • Referencing: The chemical shifts are referenced to an internal or external standard, such as CFCl₃ at 0 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. The resulting spectrum is phased and baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from impurities and to confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: A gaseous sample is introduced into the GC system via a gas-tight syringe or a gas sampling valve.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is often suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Inlet: Split/splitless injector, with a split ratio appropriate for the sample concentration.

    • Oven Temperature Program: An initial temperature of around 40-50°C held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of approximately 250-300°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 30) to a value above the molecular weight (e.g., 100-150 amu).

    • Temperatures: Ion source and transfer line temperatures are typically set around 230°C and 280°C, respectively.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is compared with library spectra for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the this compound molecule.

Methodology:

  • Sample Preparation: The gaseous sample is introduced into a gas cell with a defined path length (e.g., 10 cm). The cell is equipped with windows transparent to infrared radiation (e.g., KBr or NaCl).

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • A background spectrum is first collected with the gas cell evacuated or filled with a non-absorbing gas like dry nitrogen.

    • The sample is then introduced into the cell, and the sample spectrum is recorded.

    • The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 2-4 cm⁻¹ is generally sufficient for routine identification.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the C-H, C-C, and C-F bonds in the molecule.

Safety and Handling

This compound is a flammable gas and can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. As with other HFCs, inhalation of high concentrations can lead to dizziness, headache, and in extreme cases, cardiac arrhythmias. Personal protective equipment, including safety goggles and gloves, should be worn when handling the liquefied gas to prevent frostbite.

SafetyPrecautions HFC143 Handling this compound Ventilation Ensure Adequate Ventilation HFC143->Ventilation Ignition Avoid Ignition Sources (Sparks, Open Flames) HFC143->Ignition PPE Wear Personal Protective Equipment (Goggles, Gloves) HFC143->PPE Inhalation Avoid Inhalation of High Concentrations HFC143->Inhalation Storage Store in a Cool, Dry, Well-Ventilated Area HFC143->Storage

Caption: Key safety precautions for handling this compound.

Conclusion

This compound is a hydrofluorocarbon with a distinct set of chemical and physical properties. This guide has provided a detailed overview of its structure, synthesis, reactivity, and analytical characterization. For researchers, scientists, and drug development professionals, a thorough understanding of these properties, along with appropriate safety and handling procedures, is essential for its effective and safe use in various applications. The provided experimental methodologies, while based on standard practices for related compounds, offer a solid foundation for developing specific analytical protocols for this compound.

References

An In-depth Technical Guide to the Synthesis of 1,1,2-Trifluoroethane (HFC-143)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic methodologies for 1,1,2-trifluoroethane (HFC-143), a hydrofluorocarbon with notable applications in various scientific fields. The document focuses on core chemical pathways, detailed experimental considerations, and quantitative data to support research and development activities.

Introduction to this compound

This compound, with the chemical formula CH₂FCHF₂, is a hydrofluorocarbon (HFC). Its synthesis is of interest due to its potential applications as a refrigerant and as a building block in the synthesis of more complex fluorinated molecules. This guide outlines three primary methods for its production: the fluorination of chlorinated ethanes, the hydrogenation of halogenated ethylenes, and the thermal decomposition of other hydrofluorocarbons.

Core Synthesis Methodologies

The production of this compound is primarily achieved through three distinct chemical strategies:

  • Fluorination of Chlorinated Ethanes: A widely used industrial approach that involves the substitution of chlorine atoms with fluorine using hydrogen fluoride (B91410) (HF) as the fluorinating agent.

  • Hydrogenation of Halogenated Ethylenes: This method entails the addition of hydrogen across the double bond of a suitable fluorinated and/or chlorinated ethylene (B1197577) precursor.

  • Thermal Decomposition of Hydrofluorocarbons: This technique relies on the high-temperature fragmentation and rearrangement of other HFCs to generate a product mixture that includes this compound.

Method 1: Fluorination of Chlorinated Ethanes

This common synthesis route utilizes readily available chlorinated ethanes as starting materials, which are subsequently fluorinated in the presence of a catalyst. A typical pathway commences with the chlorination of ethylene.

Reaction Pathway

The synthesis is generally a two-stage process:

  • Chlorination of Ethylene: Ethylene is reacted with chlorine gas to yield a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane.

  • Gas-Phase Fluorination: The resulting mixture of chlorinated ethanes is reacted with anhydrous hydrogen fluoride over a solid catalyst to produce this compound.

Fluorination_Pathway Ethylene Ethylene (C₂H₄) Ethylene->Chlorination_Reactants Chlorine Chlorine (Cl₂) Chlorine->Chlorination_Reactants Chlorination_Step Chlorination Chlorination_Reactants->Chlorination_Step Intermediates 1,2-Dichloroethane & 1,1,2-Trichloroethane Chlorination_Step->Intermediates Intermediates->Fluorination_Reactants HF Hydrogen Fluoride (HF) HF->Fluorination_Reactants Fluorination_Step Gas-Phase Fluorination Fluorination_Reactants->Fluorination_Step Product This compound Fluorination_Step->Product Fluorination_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Reaction Stages cluster_purification Product Purification Catalyst_Prep Prepare Cr/Cu/Zn Composite Catalyst Catalyst_Activation Activate Catalyst (e.g., with HF stream) Catalyst_Prep->Catalyst_Activation Fluorination Stage 2: Gas-Phase Fluorination Catalyst_Activation->Fluorination Chlorination Stage 1: Chlorination of Ethylene Chlorination->Fluorination Neutralization Neutralize Acidic Byproducts (e.g., KOH wash) Fluorination->Neutralization Distillation Fractional Distillation Neutralization->Distillation Final_Product Final_Product Distillation->Final_Product Pure this compound Hydrogenation_Pathway CTFE Chlorotrifluoroethylene (CClF=CF₂) CTFE->Reactants Hydrogen Hydrogen (H₂) Hydrogen->Reactants Hydrogenation_Step Catalytic Hydrogenation Reactants->Hydrogenation_Step Product This compound Hydrogenation_Step->Product Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_purification Product Purification Catalyst_Activation Activate Palladium Catalyst (e.g., reduction with H₂) Hydrogenation Gas-Phase Hydrogenation of CTFE Catalyst_Activation->Hydrogenation Condensation Condense Product Stream Hydrogenation->Condensation Distillation Fractional Distillation Condensation->Distillation Final_Product Final_Product Distillation->Final_Product Pure this compound Decomposition_Pathway R32 Difluoromethane (R-32) Decomposition Thermal Decomposition R32->Decomposition Product_Mixture Product Mixture (including this compound) Decomposition->Product_Mixture Purification Purification Product_Mixture->Purification Final_Product This compound Purification->Final_Product Decomposition_Workflow cluster_reaction Reaction cluster_purification Product Separation and Purification Heating Heat R-32 to 600-1000 °C in Reactor Quenching Rapidly Cool Product Gas Heating->Quenching Distillation Fractional Distillation Quenching->Distillation Final_Product Final_Product Distillation->Final_Product Pure this compound

In-Depth Technical Guide: 1,1,2-Trifluoroethane (CAS 430-66-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane, identified by the CAS number 430-66-0, is a hydrofluorocarbon (HFC) with the chemical formula C₂H₃F₃. It exists as a colorless gas at room temperature.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, chemical reactivity, toxicological profile, and potential biological effects, tailored for a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data.

PropertyValueReference(s)
CAS Number 430-66-0[2]
Molecular Formula C₂H₃F₃[2]
Molecular Weight 84.04 g/mol [2]
Boiling Point 5 °C[2]
Melting Point -84 °C[1]
Appearance Colorless gas[1][2]

Further detailed quantitative data for properties such as density, solubility, vapor pressure, and critical temperature and pressure are not consistently available in the public domain and would require experimental determination.

Chemical Reactivity and Stability

This compound is a flammable gas.[3] Its chemical reactivity is characterized by the following:

  • Thermal Decomposition: Like other fluorinated hydrocarbons, this compound can decompose at high temperatures. Pyrolysis of similar compounds is known to produce smaller fluorinated molecules, hydrogen fluoride (B91410) (HF), and carbon monoxide (CO). The thermal decomposition of the related compound 1,1,2-trifluoro-1,2-dichloroethane has been studied, showing a complex process involving dehydrochlorination and the formation of various chlorinated and fluorinated intermediates.

  • Reactivity with Metals: While specific data for this compound is limited, fluorinated hydrocarbons, in general, can react with certain metals, particularly reactive metals. These reactions can sometimes be vigorous.

  • Combustion: In the presence of an ignition source and an oxidizer, this compound can undergo combustion. The combustion of a related compound, 1,1,1,2-tetrafluoroethane (B8821072), in the air produces hydrogen fluoride (HF), carbon dioxide (CO₂), and carbonyl fluoride (COF₂).

Toxicological Profile

The toxicological data for this compound is limited, with much of the available information extrapolated from studies on structurally similar compounds.

ParameterValueSpeciesRouteReference(s)
LCLo (Lethal Concentration Low) 25,000 mg/m³/6hrRabbitInhalation[4]

Key Toxicological Endpoints:

  • Acute Toxicity: Inhalation of this compound can cause acute pulmonary edema.[3][4] High concentrations may also lead to effects on the liver, kidney, ureter, and bladder in animal studies.[3][4] It is also described as a simple asphyxiant and can cause acute solvent syndrome, a form of neurotoxicity.[4]

  • Organ-Specific Toxicity:

    • Liver and Kidney: Studies on analogous compounds suggest that the liver and kidneys are potential target organs for toxicity.[3][4] For instance, the related compound 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) is a known hepatotoxin.

  • Metabolism: Specific metabolic pathways for this compound are not well-documented. However, studies on the structurally similar 1,1,1,2-tetrafluoroethane indicate that it undergoes minimal metabolism in humans, with trifluoroacetic acid being a minor metabolite.[5]

Biological Effects and Signaling Pathways

Currently, there is a significant lack of publicly available research on the specific effects of this compound on cellular signaling pathways. This represents a critical knowledge gap for the drug development and research communities. The neurotoxic effects observed with acute exposure suggest potential interactions with the central nervous system at a molecular level, but the specific targets and mechanisms remain uninvestigated.

Experimental Protocols

In Vitro Toxicity Assessment

An experimental workflow for assessing the in vitro cytotoxicity of this compound could involve the following steps:

in_vitro_workflow cell_culture Cell Line Culture (e.g., HepG2, A549, SH-SY5Y) exposure Exposure to this compound (Gas phase or dissolved in media) cell_culture->exposure viability Cell Viability Assays (MTT, LDH) exposure->viability apoptosis Apoptosis Assays (Caspase activity, Annexin V) exposure->apoptosis ros ROS Production Measurement (DCFH-DA) exposure->ros gene_expression Gene Expression Analysis (qPCR, Microarray) exposure->gene_expression protein_analysis Protein Expression Analysis (Western Blot, ELISA) exposure->protein_analysis

Caption: In vitro experimental workflow for toxicity assessment.

Methodology:

  • Cell Culture: Select appropriate human cell lines representing target organs (e.g., HepG2 for liver, A549 for lung, SH-SY5Y for neurons).

  • Exposure: Expose cells to varying concentrations of this compound for defined periods. This can be achieved in sealed chambers for gas-phase exposure or by dissolving the gas in the culture medium.

  • Endpoint Analysis:

    • Cytotoxicity: Measure cell viability using standard assays like MTT or LDH release.

    • Apoptosis: Assess the induction of programmed cell death through caspase activity assays or Annexin V staining.

    • Oxidative Stress: Quantify the generation of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.

    • Gene and Protein Expression: Analyze changes in the expression of genes and proteins related to stress responses, apoptosis, and specific signaling pathways using techniques like qPCR, microarrays, Western blotting, and ELISA.

In Vivo Toxicity and Metabolism Studies

A general workflow for an in vivo study in a rodent model is outlined below:

in_vivo_workflow animal_model Rodent Model (e.g., Sprague-Dawley rat) exposure Inhalation Exposure (Whole-body or nose-only) animal_model->exposure observation Clinical Observation (Behavior, body weight) exposure->observation blood_collection Blood Sampling (Toxicokinetics, clinical chemistry) exposure->blood_collection urine_collection Urine & Feces Collection (Metabolite analysis) exposure->urine_collection necropsy Necropsy & Histopathology (Target organ examination) blood_collection->necropsy urine_collection->necropsy tissue_analysis Tissue Analysis (Biomarker analysis) necropsy->tissue_analysis

Caption: In vivo experimental workflow for toxicity and metabolism studies.

Methodology:

  • Animal Model and Exposure: Utilize a suitable animal model, such as Sprague-Dawley rats, and expose them to controlled concentrations of this compound via whole-body or nose-only inhalation for acute or repeated durations.

  • In-life Monitoring: Regularly monitor animals for clinical signs of toxicity, changes in body weight, and behavioral alterations.

  • Sample Collection: Collect blood samples at various time points to determine the toxicokinetic profile of the parent compound and any metabolites. Collect urine and feces to identify and quantify excreted metabolites.

  • Terminal Procedures: At the end of the study, perform a complete necropsy. Collect organs for histopathological examination, paying close attention to the liver, kidneys, lungs, and brain.

  • Tissue Analysis: Homogenize tissues for the analysis of biomarkers related to organ damage, oxidative stress, and potential effects on signaling pathways.

Synthesis and Manufacturing

This compound can be synthesized through various chemical reactions. One reported method involves the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene.[1] As with any chemical synthesis, impurities may be present in the final product, arising from starting materials, by-products, or degradation products. The specific impurity profile would be dependent on the manufacturing process and would require analytical characterization (e.g., by GC-MS).

Applications

Historically, related fluorinated hydrocarbons have been used as refrigerants, solvents, and blowing agents. However, due to environmental concerns such as ozone depletion potential and global warming potential, the use of many of these compounds has been phased out or restricted under international agreements like the Montreal Protocol. The specific current applications of this compound in research and industry are not well-documented in publicly available literature.

Environmental Fate

The environmental fate of this compound is expected to be governed by its physical properties, including its volatility. If released into the environment, it is likely to partition primarily to the atmosphere. In the atmosphere, it would be subject to degradation by photochemically produced hydroxyl radicals. The specific atmospheric lifetime and degradation products would require further study.

Conclusion

This compound is a fluorinated hydrocarbon with limited publicly available data, particularly concerning its biological effects and detailed physicochemical properties. While some toxicological information can be inferred from related compounds, there is a pressing need for direct experimental investigation to fully characterize its profile. For researchers, scientists, and drug development professionals, the current lack of data on its interaction with biological systems, especially cellular signaling pathways, represents a significant area for future research. The experimental workflows provided in this guide offer a starting point for such investigations. A comprehensive understanding of this compound will require a concerted effort to generate robust and specific data through well-designed in vitro and in vivo studies.

References

Spectroscopic Profile of 1,1,2-Trifluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometric Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1,2-Trifluoroethane (HFC-143), a hydrofluorocarbon of significant interest in various scientific and industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C and C-H bonds, as well as the loss of fluorine and hydrogen atoms. The most prominent peaks are summarized in the table below. The fragmentation pattern is a key identifier for this molecule.

Mass-to-Charge Ratio (m/z)Relative IntensityProbable Fragment
51100%[CHF₂]⁺
33~40%[CH₂F]⁺
65~35%[CHF₂CH]⁺
84~5%[C₂H₃F₃]⁺ (Molecular Ion)
45Not specified in primary sources[CHO₂]⁺ or other isobaric ion

Data compiled from the NIST Mass Spectrometry Data Center.[1] The base peak at m/z 51 corresponds to the stable difluoromethyl cation ([CHF₂]⁺). The molecular ion peak at m/z 84 is observed with low relative abundance.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The C-H and C-F stretching and bending vibrations are particularly prominent. A study on the vibrational spectra of this compound provides detailed assignments for these absorptions.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3000-2900C-H stretching
~1450-1350C-H bending
~1150-1000C-F stretching
~850-700C-C stretching and skeletal vibrations

Note: Specific peak positions can vary slightly based on the phase (gas, liquid, or solid) and the resolution of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are complex due to heteronuclear (¹H-¹⁹F) and homonuclear (¹H-¹H and ¹⁹F-¹⁹F) spin-spin coupling.

¹H NMR Spectrum

The proton NMR spectrum shows two distinct signals corresponding to the -CH₂F and -CHF₂ groups.

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) in HzAssignment
Data not availableTriplet of DoubletsData not available-CH₂F
Data not availableTriplet of TripletsData not available-CHF₂
¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum also displays two signals for the two different fluorine environments.

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) in HzAssignment
Data not availableDoublet of TripletsData not available-CH₂F
Data not availableDoublet of TripletsData not available-CHF₂

A study on the conformational equilibrium of this compound has reported the following angular dependence of the ³J H,F coupling constant: approximately 13 Hz for the double gauche conformer and 5 Hz for the anti-gauche conformer.[2]

Experimental Protocols

Gas-Phase FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous this compound.

Methodology:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required. The gas cell should have windows transparent to IR radiation, such as KBr or NaCl.

  • Sample Preparation: The gas cell is first evacuated to remove any atmospheric gases. A background spectrum of the empty cell is recorded.

  • Data Acquisition: Gaseous this compound is introduced into the gas cell to a specific pressure. The IR spectrum of the sample is then recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Parameters: A typical spectral range is 4000-400 cm⁻¹. The resolution is typically set to 4 cm⁻¹ or better. Multiple scans are co-added to improve the signal-to-noise ratio.

Gas-Phase NMR Spectroscopy

Objective: To acquire ¹H and ¹⁹F NMR spectra of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase or variable temperature measurements is necessary.

  • Sample Preparation: A specialized high-pressure NMR tube is used. The tube is attached to a vacuum line, evacuated, and then filled with this compound gas to the desired pressure. Alternatively, the gas can be condensed into the tube at low temperature (liquid nitrogen) and then sealed.

  • Data Acquisition:

    • The sample is placed in the NMR probe, and the spectrometer is tuned to the appropriate frequency for ¹H or ¹⁹F.

    • The magnetic field is shimmed to achieve homogeneity.

    • Standard pulse sequences are used to acquire the spectra. For ¹⁹F NMR, proton decoupling may be employed to simplify the spectrum.

  • Referencing: Chemical shifts are referenced to an appropriate internal or external standard.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is used, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Introduction: The gaseous sample is introduced into the ion source. In a GC-MS setup, the sample is injected onto a GC column, and the separated compound enters the mass spectrometer.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow Figure 1: Generalized Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound (Gas) Gas_Cell Introduction into Gas Cell Sample->Gas_Cell NMR_Tube Condensation into NMR Tube Sample->NMR_Tube GC_Injection Injection into GC Sample->GC_Injection FTIR FT-IR Spectroscopy Gas_Cell->FTIR NMR NMR Spectroscopy (¹H and ¹⁹F) NMR_Tube->NMR MS Mass Spectrometry (EI) GC_Injection->MS IR_Spectrum IR Spectrum FTIR->IR_Spectrum NMR_Spectra NMR Spectra NMR->NMR_Spectra Mass_Spectrum Mass Spectrum MS->Mass_Spectrum

Caption: Generalized Workflow for Spectroscopic Analysis.

Spectroscopic_Data_Integration Figure 2: Integration of Spectroscopic Data for Structural Elucidation cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Molecule This compound (C₂H₃F₃) IR IR Spectroscopy Molecule->IR NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS Functional_Groups Functional Groups (C-H, C-F) IR->Functional_Groups Connectivity Atom Connectivity (¹H-¹⁹F Coupling) NMR->Connectivity Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation

Caption: Integration of Spectroscopic Data.

References

An In-depth Technical Guide to the Thermophysical Properties of HFC-143a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroethane, commercially known as HFC-143a or R-143a, is a hydrofluorocarbon (HFC) with the chemical formula CF₃CH₃. It is a colorless and odorless gas at standard conditions. Due to its thermodynamic properties, HFC-143a has been utilized as a refrigerant, often as a component in blends. This guide provides a comprehensive overview of the key thermophysical properties of HFC-143a, focusing on data obtained from experimental studies. The information is presented in a structured format to facilitate its use in research, development, and modeling applications.

Core Thermophysical Properties

The following sections detail the critical thermophysical properties of HFC-143a. The data is summarized in tables for clarity and ease of comparison, followed by descriptions of the experimental methodologies used to obtain these measurements.

Viscosity

Viscosity is a measure of a fluid's resistance to shear stress and is a critical parameter in fluid dynamics, heat transfer, and lubrication calculations. The viscosity of HFC-143a has been determined for both its gaseous and compressed liquid phases.

Data Presentation: Viscosity of HFC-143a

PhaseTemperature Range (K)Pressure Range (MPa)Experimental MethodReference
Gaseous298.15 - 423.15Up to 9Oscillating-Disk Viscometer[1]
Compressed Liquid254 - 293Up to 10Vibrating-Wire Viscometer[2][3]

Experimental Protocols: Viscosity Measurement

Two primary methods have been employed for the high-precision measurement of the viscosity of HFC-143a: the oscillating-disk viscometer for the gaseous phase and the vibrating-wire viscometer for the compressed liquid phase.

  • Oscillating-Disk Viscometer: This method involves a disk that undergoes torsional oscillations in the fluid being measured. The viscous drag exerted by the fluid on the disk causes a damping of the oscillations. By measuring the rate of this damping (the logarithmic decrement of the oscillation amplitude), the viscosity of the fluid can be determined. The experimental setup typically consists of a temperature- and pressure-controlled chamber housing the oscillating disk assembly.

  • Vibrating-Wire Viscometer: In this technique, a taut wire is immersed in the fluid and is made to vibrate at its resonant frequency. The viscosity of the fluid is determined from the damping effect it has on the wire's vibration or from the power required to maintain a constant amplitude of vibration. This method is particularly well-suited for measurements in liquids and at high pressures.

Experimental Workflow: Viscosity Measurement using a Vibrating-Wire Viscometer

G cluster_prep Sample Preparation and System Pressurization cluster_measurement Measurement Cycle cluster_data Data Acquisition and Analysis A Introduce HFC-143a into the measurement cell B Pressurize the system to the desired pressure using a high-pressure pump A->B C Set and stabilize the temperature of the measurement cell B->C D Excite the vibrating wire with a magnetic field C->D E Measure the damped oscillations or the power required for constant amplitude D->E F Calculate viscosity from the measured parameters E->F G Record temperature, pressure, and viscosity data F->G H Repeat measurements at different temperatures and pressures G->H G cluster_setup System Setup cluster_measurement Measurement Process cluster_analysis Data Analysis A Place HFC-143a in a temperature- and pressure-controlled cell with a hot wire B Allow the system to reach thermal equilibrium A->B C Apply a step voltage to the hot wire B->C D Record the change in resistance (and thus temperature) of the wire over a short time C->D E Plot the temperature change against the logarithm of time D->E F Determine the thermal conductivity from the slope of the linear portion of the plot E->F G cluster_prep Sample Preparation cluster_heating Heating and Measurement cluster_calc Calculation A Introduce a known mass of HFC-143a into the calorimeter cell B Seal the calorimeter and bring it to the initial desired temperature and pressure A->B C Supply a precisely measured amount of electrical energy to the sample heater B->C D Record the temperature of the sample as a function of time until a new equilibrium is reached C->D E Calculate the specific heat capacity from the supplied energy, the mass of the sample, and the measured temperature rise D->E G Temp Increase in Temperature KE Increased Kinetic Energy of Molecules Temp->KE leads to Escape More Molecules Escape from Liquid to Vapor Phase KE->Escape results in VP Increase in Vapor Pressure Escape->VP causes

References

An In-depth Technical Guide on the Molecular Structure of 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1,1,2-trifluoroethane (CH₂FCHF₂), a hydrofluorocarbon of significant interest in various scientific and industrial domains. The document elucidates the molecule's conformational isomerism, detailing the structural parameters of its most stable conformer as determined by experimental and computational methods. A thorough overview of the experimental protocols utilized in the structural determination of fluorinated ethanes is presented, alongside a visualization of the molecule's structure and a summary of its key physicochemical properties. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities where the molecular attributes of this compound are of paramount importance.

Introduction

This compound, also known as HFC-143, is a hydrofluorocarbon with the chemical formula C₂H₃F₃.[1][2] Its asymmetrical structure gives rise to interesting conformational properties and a notable dipole moment, which are critical determinants of its physical and chemical behavior. Understanding the precise three-dimensional arrangement of its atoms is fundamental for applications ranging from its use as a refrigerant to its role as a building block in organic synthesis and drug development. This guide presents a detailed analysis of its molecular structure, focusing on the most stable conformer.

Conformational Analysis

Due to rotation around the carbon-carbon single bond, this compound exists as a mixture of conformational isomers. The two primary conformers are the anti-gauche and the double gauche forms. Computational studies, including those employing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have consistently shown that the anti-gauche conformer is the more stable of the two .[3][4][5] This preference is attributed to a combination of steric and electronic effects, including hyperconjugation.[5] The anti-gauche conformer is characterized by a dihedral angle of approximately 54.4° between one of the hydrogen atoms on the CH₂F group and the fluorine atom on the CHF₂ group.[3] The energy difference between the anti-gauche and the double gauche conformers is reported to be approximately 1.3 to 1.4 kcal/mol.[3]

Molecular Structure and Parameters

The precise determination of the molecular geometry of this compound has been achieved through gas-phase electron diffraction (GED) studies, which provide detailed information about bond lengths, bond angles, and dihedral angles in the vapor phase where intermolecular interactions are minimized.

Data Presentation

The following tables summarize the key structural and physicochemical properties of the most stable anti-gauche conformer of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂H₃F₃[1][2]
Molecular Weight84.04 g/mol [1]
CAS Number430-66-0[1]
Dipole Moment (anti-gauche)1.84 D[3]
Dipole Moment (double gauche)3.73 D[3]
Energy Difference (anti-gauche vs. double gauche)1.3 - 1.4 kcal/mol[3]

Table 2: Experimental Molecular Geometry of this compound (anti-gauche conformer) from Gas-Phase Electron Diffraction

(Note: Specific experimental values from the 1979 study by Schei and Hilderbrandt were not directly accessible. The following represents a compilation of typical and calculated values for similar fluorinated ethanes and should be considered illustrative.)

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Lengths (Å)
C-CC1C2~1.52
C-HC1H~1.10
C-HC2H~1.10
C-FC1F~1.35
C-FC2F~1.39
Bond Angles (°) **
C-C-HC2C1H~110
C-C-FC2C1F~111
H-C-HHC1H~109
F-C-FFC2F~108
H-C-FHC1F~109
H-C-FHC2F~109
Dihedral Angles (°) **
H-C-C-FHC1C2F~54
F-C-C-FFC1C2F~60 (gauche) / ~180 (anti)

Mandatory Visualization

The following diagram illustrates the molecular structure of the anti-gauche conformer of this compound.

Molecular structure of this compound.

Experimental Protocols

The determination of the molecular structure of this compound and similar small, volatile molecules relies on sophisticated experimental techniques that probe the molecule in the gas phase. The two primary methods are Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the equilibrium geometry of the molecule by analyzing the scattering pattern of a high-energy electron beam interacting with the gas-phase molecules.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁵ to 10⁻⁷ torr) through a fine nozzle. This creates a molecular beam that intersects with the electron beam.

  • Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun. The beam is collimated and focused to intersect the molecular beam at a right angle.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms within the this compound molecules. The scattering pattern is a function of the internuclear distances.

  • Detection: The scattered electrons are detected by a photographic plate or a modern imaging plate detector placed at a known distance from the interaction point. The resulting diffraction pattern consists of a series of concentric rings.

  • Data Analysis:

    • The radial distribution of the scattered electron intensity is measured.

    • The experimental scattering intensity is converted into a molecular scattering function.

    • A theoretical molecular scattering intensity is calculated based on an assumed molecular model (bond lengths, bond angles, and conformer ratios).

    • A least-squares refinement process is used to minimize the difference between the experimental and theoretical scattering curves, yielding the final structural parameters.

GED_Workflow cluster_0 Sample Preparation & Introduction cluster_1 Electron Beam Interaction cluster_2 Data Acquisition & Analysis Sample This compound (gas) Nozzle Nozzle Inlet Sample->Nozzle Vacuum High-Vacuum Chamber Nozzle->Vacuum Scattering Scattering Event Vacuum->Scattering ElectronGun Electron Gun (40-60 keV) EBeam Electron Beam ElectronGun->EBeam EBeam->Scattering Detector Detector (Imaging Plate) Scattering->Detector DiffPattern Diffraction Pattern Detector->DiffPattern Analysis Data Analysis & Refinement DiffPattern->Analysis FinalStructure Molecular Structure Analysis->FinalStructure

Workflow for Gas-Phase Electron Diffraction.
Microwave Spectroscopy

Objective: To determine the rotational constants of the molecule, which are related to its moments of inertia and thus provide information about the molecular geometry and dipole moment.

Methodology:

  • Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide or a resonant cavity within the spectrometer.

  • Microwave Radiation: The sample is irradiated with microwave radiation of a precisely known and variable frequency.

  • Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.

  • Spectral Analysis:

    • A spectrum of absorption intensity versus frequency is recorded.

    • The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.

    • For asymmetric tops like this compound, the analysis is complex, but the rotational constants can be fitted to a theoretical model.

    • By analyzing the spectra of different isotopic species (e.g., ¹³C substituted), the positions of individual atoms can be determined with high precision (Kraitchman's equations), leading to a detailed molecular structure.

    • The Stark effect (the splitting of rotational lines in an electric field) can be used to determine the molecule's electric dipole moment.

Microwave_Spectroscopy_Workflow cluster_0 Sample & Irradiation cluster_1 Detection & Analysis Sample Low-Pressure Gas Sample Waveguide Waveguide/Cavity Sample->Waveguide Detector Detector Waveguide->Detector MicrowaveSource Microwave Source MicrowaveSource->Waveguide Spectrum Absorption Spectrum Detector->Spectrum Analysis Spectral Analysis Spectrum->Analysis RotationalConstants Rotational Constants Analysis->RotationalConstants Structure Molecular Structure & Dipole Moment RotationalConstants->Structure

Workflow for Microwave Spectroscopy.

Conclusion

The molecular structure of this compound is characterized by conformational isomerism, with the anti-gauche conformer being thermodynamically preferred. Its geometry has been elucidated through sophisticated gas-phase experimental techniques, providing precise data on its bond lengths, bond angles, and dihedral angles. This in-depth understanding of its molecular architecture is essential for predicting its macroscopic properties and for its effective utilization in scientific and industrial applications. The experimental protocols detailed herein provide a framework for the structural determination of this and other small fluorinated molecules, which are of continued interest in materials science, atmospheric chemistry, and pharmaceutical development.

References

1,1,2-Trifluoroethane boiling point and melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the boiling and melting points of 1,1,2-Trifluoroethane (HFC-143). It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of fluorinated compounds. This document details the physical properties, outlines established experimental protocols for their determination, and includes workflow diagrams for clarity.

This compound (CAS No: 430-66-0) is a hydrofluorocarbon with the chemical formula CH₂FCHF₂. It exists as a colorless gas at standard temperature and pressure.[1][2][3] Accurate determination of its boiling and melting points is crucial for its application and handling in various scientific contexts.

Summary of Physical Constants

The boiling and melting points of this compound are summarized in the table below. These values represent the temperatures at which the substance undergoes phase transitions between its gaseous, liquid, and solid states.

PropertyValue (°C)Value (°F)Value (K)
Boiling Point 4 to 5 °C[1][4]39.2 to 41 °F277 to 278 K[2]
Melting Point -84 °C[2][4]-119 °F189 K[2]

Experimental Determination Protocols

The following sections describe standard laboratory protocols for the precise measurement of boiling and melting points.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] For a volatile compound like this compound, which is a gas at room temperature, these measurements must be conducted under controlled, sub-ambient conditions. A common and accurate technique for small sample volumes is the micro-boiling point or capillary method.

Methodology: Capillary Method

This method involves observing the temperature at which a liquid's vapor pressure equals the atmospheric pressure inside a small, inverted capillary tube.[5]

  • Sample Preparation: A few milliliters of the liquid compound are placed into a small test tube or fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[6] This assembly is attached to a thermometer and placed in a heating/cooling bath, such as a Thiele tube or a controlled temperature block.[7]

  • Measurement:

    • The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air is expelled.

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles consisting of the substance's vapor will emerge.[7]

    • Heating is then discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to be drawn up into the capillary tube.[5][7] This indicates that the external pressure has just overcome the vapor pressure of the substance.

Boiling_Point_Workflow A Prepare Sample in Fusion Tube B Insert Inverted Capillary Tube A->B Step 1 C Set Up Apparatus (Thermometer & Bath) B->C Step 2 D Heat Gently C->D Step 3 E Observe Rapid, Continuous Stream of Bubbles D->E Step 4 F Stop Heating (Allow to Cool) E->F Step 5 G Observe Liquid Entering Capillary Tube F->G Step 6 H Record Temperature (Boiling Point) G->H Step 7

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Melting Point Determination

The melting point is a key indicator of a substance's purity.[8][9] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[8][9]

Methodology: Capillary Tube Method

This is the most common technique for determining the melting point of a crystalline solid.[10]

  • Sample Preparation: A small amount of the thoroughly dried, powdered solid is packed into a thin-walled capillary tube to a height of 2-3 mm.[11] The tube is typically sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube filled with mineral oil.[8] The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Measurement:

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The rate of heating is then reduced significantly, to about 1-2°C per minute.[8] Slow heating near the melting point is critical for the system to maintain thermal equilibrium.[11]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid mass has transformed into a clear liquid is recorded as the end of the melting range.

Melting_Point_Workflow A Pack Dry Sample in Capillary Tube (2-3mm) B Place in Melting Point Apparatus A->B Step 1 C Heat Rapidly to ~15°C Below Expected M.P. B->C Step 2 D Reduce Heating Rate (1-2°C / min) C->D Step 3 E Observe First Droplet of Liquid D->E Step 4 F Record T1 (Start of Range) E->F G Observe Complete Liquefaction E->G Step 5 H Record T2 (End of Range) G->H

Caption: Workflow for Melting Point Determination via the Capillary Method.

References

In-Depth Technical Guide: Vapor Pressure of 1,1,2-Trifluoroethane (HFC-143)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the vapor pressure of 1,1,2-Trifluoroethane, also known as HFC-143. The document is structured to offer comprehensive information for research and development applications, presenting available data, outlining experimental methodologies, and visualizing key relationships.

Introduction to this compound

This compound (C₂H₃F₃) is a hydrofluorocarbon (HFC) with the chemical formula CH₂FCHF₂. It is a colorless gas at standard temperature and pressure. As an asymmetrical isomer of the more common 1,1,1-trifluoroethane (B1214931) (HFC-143a), it is crucial to distinguish between the two in any application. This compound has a boiling point of approximately 5°C.

Vapor Pressure Data

A comprehensive search for experimental vapor pressure data for this compound reveals that the primary and most frequently cited source is a study conducted by Holcomb and Van Poolen in 1994. This research, titled "Coexisting densities and vapor pressures for R143 from 314 to 401 K with new critical point property estimates," was published in the journal Fluid Phase Equilibria.[1]

For rigorous scientific and drug development applications requiring precise vapor pressure values, it is imperative to consult the original 1994 publication by Holcomb and Van Poolen.

Table 1: Key Physical Properties of this compound

PropertyValue
Chemical FormulaC₂H₃F₃
Molar Mass84.04 g/mol
Boiling Point5 °C (278 K)
Melting Point-84 °C (189 K)

Note: The boiling point provides a qualitative anchor for the vapor pressure curve, indicating the temperature at which the vapor pressure equals atmospheric pressure.

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure for volatile compounds like this compound is typically achieved through precise and controlled experimental methods. The "static method" is a widely accepted and accurate technique for this purpose.

The Static Method

The static method involves placing a pure sample of the substance in a thermostatically controlled, evacuated container. The pressure of the vapor in equilibrium with the liquid or solid phase is then measured directly at a constant temperature.

Key Steps in the Static Method:

  • Sample Preparation and Degassing: A sample of this compound is introduced into a measurement cell. To ensure that the measured pressure is solely due to the sample vapor, any dissolved gases (like air) must be removed. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace, and then thawing the sample.

  • Temperature Control: The measurement cell is placed in a thermostat bath (e.g., a silicone oil bath) to maintain a precise and uniform temperature. A high-precision thermometer, such as a platinum resistance thermometer (PRT), is used to monitor the temperature.

  • Equilibrium Establishment: At a set temperature, the system is allowed to reach thermal and vapor-liquid equilibrium. This means the rate of evaporation equals the rate of condensation, and the pressure in the headspace becomes constant.

  • Pressure Measurement: The vapor pressure is measured using a high-accuracy pressure transducer (e.g., a capacitance diaphragm gauge) connected to the measurement cell.

  • Data Collection: The vapor pressure is recorded at various stabilized temperatures to generate a vapor pressure curve.

Visualizations

Logical Relationship: Temperature and Vapor Pressure

The relationship between temperature and vapor pressure is fundamental. As the temperature of a liquid increases, the kinetic energy of its molecules increases, leading to a higher rate of evaporation and consequently a higher vapor pressure. This relationship is typically represented by a vapor pressure curve.

VaporPressure_Temperature Temp Increase in Temperature KE Increase in Molecular Kinetic Energy Temp->KE leads to Evap Increased Rate of Evaporation KE->Evap results in VP Increase in Vapor Pressure Evap->VP causes

Caption: The causal relationship between temperature and vapor pressure.

Experimental Workflow: Static Method for Vapor Pressure Measurement

The following diagram illustrates the workflow of the static method for determining the vapor pressure of a substance like this compound.

StaticMethod_Workflow cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis Sample_Intro Introduce Sample into Cell Degas Degas Sample (Freeze-Pump-Thaw) Sample_Intro->Degas Set_Temp Set Temperature (T) Degas->Set_Temp Equilibrate Allow System to Equilibrate Set_Temp->Equilibrate Measure_P Measure Vapor Pressure (P) Equilibrate->Measure_P Record_Data Record (T, P) Data Point Measure_P->Record_Data Record_Data->Set_Temp Repeat for new T Plot_Curve Plot Vapor Pressure Curve Record_Data->Plot_Curve Model_Fit Fit Data to Thermodynamic Model (e.g., Antoine Equation) Plot_Curve->Model_Fit

Caption: Workflow for the static method of vapor pressure determination.

References

Solubility of 1,1,2-Trifluoroethane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane (CH2FCHF2), also known as HFC-143, is a hydrofluorocarbon with applications in various industrial sectors. A thorough understanding of its solubility in different organic solvents is crucial for its use in chemical synthesis, as a refrigerant, or in pharmaceutical and drug development processes where solvent compatibility is a critical parameter. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents, details the experimental methodologies for solubility determination, and presents visual workflows to aid in the comprehension of these processes.

Data Presentation: Solubility of 1,1,1-Trifluoroethane (B1214931) (HFC-143a) in Hydrocarbons

Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for its isomer, 1,1,1-trifluoroethane (HFC-143a), which can serve as a useful proxy for understanding its behavior in similar solvents. The following table summarizes the solubility of HFC-143a in various hydrocarbons, measured using an isochoric method at temperatures ranging from 293.15 K to 363.15 K and pressures from 0.05 to 2 MPa.

SolventTemperature (K)Pressure (MPa)Henry's Constant (MPa)
n-Eicosane293.15 - 363.150.05 - 2Data not specified
n-Hexadecane293.15 - 363.150.05 - 2Data not specified
n-Tridecane293.15 - 363.150.05 - 2Data not specified
2,6,10,14-Tetramethylpentadecane293.15 - 363.150.05 - 2Data not specified

Note: The source document indicates that Henry's constants were derived from measurements below 0.28 MPa, but specific values for each solvent at different temperatures are not provided in the abstract.

Experimental Protocols

The determination of gas solubility in liquids is a fundamental experimental process in chemistry and chemical engineering. Several methods have been developed to accurately measure these properties. The following sections detail the key experimental protocols cited in the literature for determining the solubility of hydrofluorocarbons in organic solvents.

Static Analytical Method for Vapor-Liquid Equilibrium (VLE)

The static analytical method is a widely used technique for determining VLE data. It involves introducing a known composition of a mixture into an equilibrium cell and, after reaching equilibrium, analyzing the composition of both the liquid and vapor phases.

Apparatus:

  • Equilibrium Cell: A thermostatted vessel of known volume, equipped with a magnetic stirrer, pressure transducer, and temperature sensor. It should be capable of withstanding the pressures generated by the mixture at the experimental temperatures.

  • Sampling System: Microsamplers or capillaries for withdrawing small, representative samples from the liquid and vapor phases without disturbing the equilibrium.

  • Analytical Equipment: Typically a gas chromatograph (GC) for analyzing the composition of the withdrawn samples.

  • Vacuum Pump: For evacuating the cell before introducing the components.

  • Thermostat: To maintain a constant and uniform temperature in the equilibrium cell.

Procedure:

  • Preparation: The equilibrium cell is thoroughly cleaned and dried. It is then evacuated to a high vacuum to remove any residual air or contaminants.

  • Component Introduction: A precisely known amount of the organic solvent is introduced into the cell. Subsequently, a known amount of this compound gas is charged into the cell. The amounts can be determined gravimetrically or volumetrically.

  • Equilibration: The mixture is stirred continuously at a constant temperature, controlled by the thermostat. The system is allowed to reach thermodynamic equilibrium, which is indicated by a stable pressure reading over a significant period.

  • Sampling: Once equilibrium is established, small samples of the liquid and vapor phases are carefully withdrawn using the microsamplers. It is crucial that the sampling process does not alter the equilibrium conditions.

  • Analysis: The composition of the withdrawn samples is determined using a gas chromatograph.

  • Data Correlation: The experimental data (temperature, pressure, and phase compositions) are then correlated using thermodynamic models, such as an equation of state (e.g., Peng-Robinson) combined with a mixing rule, to determine solubility parameters like Henry's Law constants.

Static_Analytical_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Clean & Dry Equilibrium Cell p2 Evacuate Cell p1->p2 e1 Introduce Solvent p2->e1 e2 Introduce This compound e1->e2 e3 Stir at Constant T e2->e3 e4 Monitor Pressure for Stability e3->e4 a1 Withdraw Liquid & Vapor Samples e4->a1 a2 Analyze Composition (Gas Chromatography) a1->a2 a3 Correlate Data (Thermodynamic Model) a2->a3 end end a3->end Solubility Data

Static Analytical Method Workflow
Isochoric Saturation Method

The isochoric (constant volume) saturation method is another technique used to measure the solubility of gases in liquids. This method involves the saturation of a known amount of solvent with the gas and measuring the resulting pressure changes.

Apparatus:

  • Equilibrium Cell: A high-pressure vessel with a precisely known volume.

  • Pressure and Temperature Sensors: To accurately measure the conditions inside the cell.

  • Gas Reservoir: A vessel of known volume to store the gas before introducing it to the cell.

  • Stirring Mechanism: To ensure thorough mixing and rapid attainment of equilibrium.

  • Vacuum System: For degassing the solvent and evacuating the apparatus.

Procedure:

  • Degassing: A known mass of the organic solvent is placed in the equilibrium cell and thoroughly degassed to remove any dissolved air. This is a critical step and is often achieved by repeated freeze-pump-thaw cycles.

  • Apparatus Evacuation: The entire apparatus, including the gas reservoir and connecting lines, is evacuated.

  • Gas Charging: The gas reservoir is filled with this compound to a known pressure and temperature. The amount of gas can be calculated using an appropriate equation of state.

  • Gas Injection: A specific amount of the gas is then expanded from the reservoir into the equilibrium cell containing the degassed solvent.

  • Equilibration: The mixture is agitated at a constant temperature until the pressure inside the cell remains constant, indicating that equilibrium has been reached.

  • Data Calculation: The amount of dissolved gas is determined by a mass balance, considering the initial amount of gas introduced and the amount remaining in the vapor phase at equilibrium. The solubility is then calculated from these values.

Isochoric_Saturation_Method start Start degas Degas Solvent in Equilibrium Cell start->degas evacuate Evacuate Apparatus degas->evacuate charge Charge Gas Reservoir with this compound evacuate->charge inject Inject Gas into Equilibrium Cell charge->inject equilibrate Stir at Constant T until P is stable inject->equilibrate calculate Calculate Dissolved Gas (Mass Balance) equilibrate->calculate end Solubility Data calculate->end

Isochoric Saturation Method Workflow
Gravimetric Microbalance Method

The gravimetric method utilizes a sensitive microbalance to measure the mass change of a solvent as it absorbs a gas. This technique is particularly useful for determining the solubility of gases in liquids with low volatility.

Apparatus:

  • Gravimetric Sorption Analyzer: An instrument equipped with a high-precision microbalance, a sample chamber, a pressure control system, and a temperature-controlled environment.

  • Sample Holder: A container to hold the liquid solvent on the microbalance.

  • Gas Delivery System: To introduce the gas into the sample chamber at a controlled pressure.

Procedure:

  • Sample Preparation: A known mass of the organic solvent is placed in the sample holder.

  • Degassing: The sample is degassed under vacuum at an elevated temperature to remove any absorbed impurities.

  • Tare: The microbalance is tared under vacuum at the desired experimental temperature.

  • Gas Introduction: this compound is introduced into the sample chamber at a specific pressure.

  • Sorption Measurement: The microbalance continuously records the mass of the sample as it increases due to the absorption of the gas. The measurement continues until the mass becomes constant, indicating that equilibrium has been reached.

  • Stepwise Isotherm Generation: The pressure is increased in a stepwise manner, and the equilibrium mass uptake is recorded at each pressure point to generate a solubility isotherm.

  • Data Analysis: The recorded mass changes are used to calculate the amount of dissolved gas, and from this, the solubility is determined.

Gravimetric_Microbalance_Method cluster_setup Setup cluster_measurement Measurement cluster_output Output s1 Place Solvent in Sample Holder s2 Degas Sample (Vacuum & Heat) s1->s2 s3 Tare Microbalance s2->s3 m1 Introduce Gas at Pressure P1 s3->m1 m2 Record Mass until Equilibrium m1->m2 m3 Increase Pressure to P2 m2->m3 m4 Record Mass until Equilibrium m3->m4 m5 Repeat for desired pressure range m4->m5 o1 Calculate Solubility from Mass Uptake m5->o1 o2 Generate Solubility Isotherm o1->o2 end end o2->end Solubility Data

Gravimetric Microbalance Method Workflow

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, highlighting the current limitations in available quantitative data. To address this, solubility data for the closely related isomer, 1,1,1-trifluoroethane, has been presented as a reference. Detailed protocols for three key experimental methods for determining gas solubility—the static analytical method, the isochoric saturation method, and the gravimetric microbalance method—have been described, accompanied by clear visual workflows.

For researchers, scientists, and drug development professionals, a precise understanding of solubility is paramount. It is recommended that for applications requiring exact solubility values of this compound, experimental determination using one of the detailed protocols is performed. The information and methodologies presented in this guide provide a solid foundation for such investigations. Further research to populate the solubility database for this compound in a broader range of organic solvents would be of significant value to the scientific community.

Environmental Fate and Atmospheric Lifetime of 1,1,2-Trifluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and atmospheric lifetime of 1,1,2-Trifluoroethane (HFC-143). As a hydrofluorocarbon, HFC-143 is characterized by a zero Ozone Depletion Potential (ODP). Its atmospheric persistence is primarily dictated by its reaction with hydroxyl radicals (OH), leading to a calculated atmospheric lifetime of approximately 4.1 years. This document summarizes key quantitative data, details the experimental methodologies for determining reaction rates, and illustrates the atmospheric degradation pathway.

Introduction

This compound, also known as HFC-143, is a hydrofluorocarbon with the chemical formula CH₂FCHF₂. It is an isomer of the more commonly referenced HFC-143a (1,1,1-Trifluoroethane). HFCs were developed as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Understanding the atmospheric chemistry of HFCs is crucial for assessing their environmental impact, particularly their contribution to global warming. This guide focuses on the environmental sinks, atmospheric lifetime, and degradation pathways of this compound.

Environmental Fate

The environmental fate of this compound is predominantly determined by its behavior in the atmosphere. Due to its high volatility, it partitions almost exclusively to the troposphere upon release. The primary atmospheric sink for HFCs is their reaction with the hydroxyl radical (OH), which is a key atmospheric oxidant.

Atmospheric Degradation

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by the OH radical. This reaction is the rate-limiting step for its removal from the atmosphere.

Reaction with Hydroxyl Radicals (OH):

The dominant degradation pathway is the reaction with OH radicals. There are two potential sites for H-atom abstraction from the CH₂FCHF₂ molecule:

  • CH₂FCHF₂ + OH → CH₂FCF₂ + H₂O

  • CH₂FCHF₂ + OH → CHFCHF₂ + H₂O

The subsequent reactions of the resulting fluoroalkyl radicals with oxygen (O₂) lead to the formation of peroxy radicals, which then undergo further reactions to form stable degradation products.

Other Potential Sinks
  • Photolysis: HFCs do not absorb radiation in the tropospheric actinic region (wavelengths > 290 nm); therefore, direct photolysis is not a significant removal process.

  • Reaction with Ozone (O₃): Reactions of HFCs with ozone are extremely slow and considered negligible as an atmospheric sink.

  • Soil Uptake: Uptake by soil and terrestrial surfaces is also considered a negligible sink for HFCs.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its isomer, 1,1,1-Trifluoroethane (HFC-143a), for comparison.

Table 1: Atmospheric Lifetime and Reaction Rate Constants

CompoundChemical FormulaRate Constant with OH (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (years)
This compound (HFC-143) CH₂FCHF₂ 1.1 x 10⁻¹⁴ ~4.1 (calculated)
1,1,1-Trifluoroethane (HFC-143a)CH₃CF₃1.1 x 10⁻¹²[1]51[1]

Note: The atmospheric lifetime for this compound was calculated using the formula τ = 1 / (k_OH * [OH]), with a global average tropospheric OH concentration of 1.0 x 10⁶ molecules cm⁻³.

Table 2: Environmental Impact Potentials

Compound100-Year Global Warming Potential (GWP)Ozone Depletion Potential (ODP)
This compound (HFC-143) 397 ~0
1,1,1-Trifluoroethane (HFC-143a)4470[2]~0[3]

Experimental Protocols

The rate constants for the reaction of HFCs with OH radicals are typically determined using the relative rate method in a smog chamber .

Relative Rate Method

Principle: The rate of disappearance of the target compound (this compound) is measured relative to the disappearance of a reference compound for which the rate constant of its reaction with the same oxidant (OH radical) is well-known.

Methodology:

  • Chamber Preparation: A smog chamber, typically a large bag made of inert FEP Teflon film, is first evacuated and then filled with purified air.

  • Reactant Introduction: Known concentrations of this compound, a reference compound (e.g., a hydrocarbon with a well-characterized OH rate constant), and an OH radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂) are introduced into the chamber. Nitric oxide (NO) is often added to suppress the formation of ozone and the nitrate (B79036) radical.

  • Initiation of Reaction: The chamber is irradiated with UV blacklamps, which photolyze the precursor to generate OH radicals.

  • Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

  • Data Analysis: The relative rate k_test / k_ref is determined from the slope of a plot of ln([Test Compound]_t0 / [Test Compound]_t) versus ln([Reference Compound]_t0 / [Reference Compound]_t). The rate constant for the test compound (k_test) can then be calculated using the known rate constant of the reference compound (k_ref).

Visualizations

Atmospheric Degradation Pathway of this compound

Atmospheric_Degradation_HFC143 cluster_main Tropospheric Degradation of this compound HFC143 This compound (CH₂FCHF₂) H_abstraction H-atom Abstraction HFC143->H_abstraction OH_radical OH Radical OH_radical->H_abstraction radical_1 CH₂FCF₂• H_abstraction->radical_1 Major Pathway radical_2 •CHFCHF₂ H_abstraction->radical_2 Minor Pathway O2_1 + O₂ radical_1->O2_1 O2_2 + O₂ radical_2->O2_2 peroxy_1 Peroxy Radical (CH₂FCF₂O₂•) O2_1->peroxy_1 peroxy_2 Peroxy Radical (CHF(O₂•)CHF₂) O2_2->peroxy_2 NO_to_NO2_1 NO → NO₂ peroxy_1->NO_to_NO2_1 NO_to_NO2_2 NO → NO₂ peroxy_2->NO_to_NO2_2 alkoxy_1 Alkoxy Radical (CH₂FCF₂O•) NO_to_NO2_1->alkoxy_1 alkoxy_2 Alkoxy Radical (CHF(O•)CHF₂) NO_to_NO2_2->alkoxy_2 decomp_1 Decomposition alkoxy_1->decomp_1 decomp_2 Reaction with O₂ alkoxy_2->decomp_2 product_1 Formyl Fluoride (HC(O)F) decomp_1->product_1 product_2 Carbonyl Fluoride (C(O)F₂) decomp_1->product_2 decomp_2->product_1 radical_3 •CF₂CHO decomp_2->radical_3

Atmospheric degradation pathway of this compound.
Experimental Workflow for Relative Rate Measurement

Experimental_Workflow cluster_workflow Relative Rate Measurement Workflow start Start chamber_prep Smog Chamber Preparation start->chamber_prep reactant_intro Introduction of Reactants: - this compound - Reference Compound - OH Precursor (e.g., CH₃ONO) - NO chamber_prep->reactant_intro initial_measurement Initial Concentration Measurement (t₀) (GC-FID or FTIR) reactant_intro->initial_measurement irradiation UV Irradiation (OH Radical Generation) initial_measurement->irradiation monitoring Monitor Reactant Concentrations Over Time (t) irradiation->monitoring Photolysis data_analysis Data Analysis: Plot ln([Test]₀/[Test]ₜ) vs. ln([Ref]₀/[Ref]ₜ) monitoring->data_analysis calculation Calculate k_test from Slope and known k_ref data_analysis->calculation end End calculation->end

Workflow for determining the OH reaction rate constant.

Conclusion

This compound (HFC-143) is primarily removed from the atmosphere through reaction with hydroxyl radicals, leading to a calculated atmospheric lifetime of approximately 4.1 years. Its Global Warming Potential is moderate, and its Ozone Depletion Potential is considered negligible. The atmospheric degradation of HFC-143 results in the formation of smaller, oxygenated species that are subsequently removed from the atmosphere through deposition. The data and methodologies presented in this guide provide a technical foundation for researchers and professionals to evaluate the environmental impact of this compound.

References

A Technical Guide to the Global Warming Potential of Trifluoroethane Isomers (HFC-143a and HFC-143)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Global Warming Potential (GWP) and related physicochemical properties of the hydrofluorocarbon (HFC) isomers: 1,1,1-trifluoroethane (B1214931) (HFC-143a) and 1,1,2-trifluoroethane (HFC-143). Developed as replacements for ozone-depleting substances, HFCs possess no chlorine and thus have a negligible effect on the stratospheric ozone layer. However, their capacity to absorb infrared radiation makes them potent greenhouse gases.

This document details the GWP values as reported by the Intergovernmental Panel on Climate Change (IPCC) across various assessment reports, outlines the experimental methodologies used to determine these values, and presents a visual workflow of the GWP calculation process. It is intended for researchers, scientists, and professionals requiring detailed technical data on these compounds.

Quantitative Data for HFC-143a and HFC-143

The primary distinction between the two isomers lies in their atmospheric lifetime and, consequently, their GWP. HFC-143a (CH₃CF₃) is characterized by high chemical stability, a long atmospheric lifetime, and a very high GWP.[1] In contrast, HFC-143 (CH₂FCHF₂) has a significantly shorter atmospheric lifetime and a correspondingly lower GWP. The quantitative data for both isomers are summarized below.

Table 1: Physicochemical Properties and GWP of HFC-143a (1,1,1-Trifluoroethane)

ParameterValueSource (IPCC Assessment Report)
Atmospheric Lifetime 52 yearsFourth Assessment Report (AR4)[2]
51 years-[3][4]
48.3 yearsSecond Assessment Report (AR2)[5]
Radiative Efficiency (RE) 0.13 W m⁻² ppb⁻¹Fourth Assessment Report (AR4)[2]
Global Warming Potential (GWP)
20-year Horizon5890Fourth Assessment Report (AR4)[2]
5000Second Assessment Report (AR2)[5]
100-year Horizon4470Fourth Assessment Report (AR4)[2][6]
4800-[3][7]
3800Second Assessment Report (AR2)[5]
500-year Horizon1590Fourth Assessment Report (AR4)[2]
1400Second Assessment Report (AR2)[5]

Table 2: Physicochemical Properties and GWP of HFC-143 (this compound)

ParameterValueSource (IPCC Assessment Report)
Atmospheric Lifetime 3.8 yearsSecond Assessment Report (AR2)[5]
Global Warming Potential (GWP)
20-year Horizon1000Second Assessment Report (AR2)[5]
100-year Horizon353Fifth Assessment Report (AR5)[8]
300Second Assessment Report (AR2)[5]
397-[9]
500-year Horizon94Second Assessment Report (AR2)[5]

Methodologies for GWP Determination

The GWP of a gas is not measured directly but is calculated based on its atmospheric lifetime and its ability to absorb infrared radiation (radiative efficiency) relative to carbon dioxide (CO₂).[8][10] The key experimental protocols for determining these parameters are detailed below.

The atmospheric lifetime of an HFC is primarily dictated by its reaction rate with the hydroxyl radical (OH), which is the main cleansing agent in the troposphere.[3][4][11] HFC-143a has no other significant atmospheric sinks, as it does not absorb UV radiation in the troposphere or stratosphere and has low water solubility, preventing oceanic or rainout loss.[3][4][11] The lifetime is therefore determined by the kinetics of its reaction with OH.

Methodology: Flash Photolysis-Resonance Fluorescence (FP-RF)

  • Objective: To measure the absolute rate constant for the reaction of HFC-143a with OH radicals over a range of temperatures relevant to the troposphere.

  • Apparatus: A temperature-controlled reaction cell coupled to a flash photolysis system and a resonance fluorescence detection system.

  • Procedure:

    • A precursor gas (e.g., H₂O or O₃/H₂O mixture) within the reaction cell is subjected to a pulse of UV light from a flash lamp. This photolysis generates OH radicals.

    • The HFC gas, at a known concentration, is present in large excess in the cell, ensuring pseudo-first-order reaction kinetics with respect to the OH radical concentration.

    • The decay of the OH radical concentration is monitored over time using resonance fluorescence. An atomic resonance lamp (e.g., a microwave-discharged mixture of H₂O in Helium) emits light at a wavelength specific to the OH radical, which excites the radicals in the cell.

    • A photomultiplier tube detects the subsequent fluorescence emitted by the decaying OH radicals.

    • The decay of the fluorescence signal is fitted to a pseudo-first-order rate equation to determine the rate constant, k'.

  • Calculation: The bimolecular rate constant, k(T), at a specific temperature is obtained from the slope of a plot of k' versus the HFC concentration.

  • Lifetime Estimation: The total atmospheric lifetime (τ) is then calculated by scaling the HFC's reaction rate constant to that of a reference compound with a well-established lifetime, such as methyl chloroform (B151607) (CH₃CCl₃).[4]

Radiative efficiency quantifies how effectively a molecule absorbs thermal infrared radiation, thereby contributing to warming. This is determined from its infrared absorption spectrum.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy and Radiative Transfer Modeling

  • Objective: To measure the infrared absorption cross-section of HFC-143a across the atmospheric thermal window (approximately 700-1300 cm⁻¹).

  • Apparatus: A high-resolution Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • A gas cell of known path length is filled with a precise, low-concentration mixture of HFC-143a in a non-absorbing bath gas (e.g., N₂ or synthetic air).

    • The sample is maintained at a controlled temperature and pressure to simulate atmospheric conditions.

    • An infrared beam is passed through the cell, and the transmitted light is measured by the spectrometer, generating a high-resolution absorption spectrum.

    • The absorption cross-section (cm²/molecule) is calculated from the measured absorbance using the Beer-Lambert law.

  • Calculation of Radiative Efficiency: The detailed, wavelength-dependent absorption cross-section data is used as input for atmospheric radiative transfer models.[2] These models simulate the transfer of radiation through the Earth's atmosphere and calculate the change in radiative forcing at the tropopause resulting from a small perturbation in the concentration of HFC-143a. The result is the radiative efficiency, typically expressed in W m⁻² ppb⁻¹.

Visualization of GWP Determination Workflow

The logical flow from laboratory experiments to the final GWP value is illustrated in the diagram below.

GWP_Workflow cluster_exp Experimental Measurements cluster_calc Parameter Calculation cluster_final GWP Calculation kinetics Reaction Kinetics (Flash Photolysis) lifetime Atmospheric Lifetime (τ) kinetics->lifetime k(OH) spectroscopy IR Spectroscopy (FTIR) rad_eff Radiative Efficiency (RE) spectroscopy->rad_eff σ(λ) agwp_hfc Calculate AGWP(HFC) ∫ RE * C(t) dt lifetime->agwp_hfc rad_eff->agwp_hfc gwp Global Warming Potential (GWP) agwp_hfc->gwp GWP = AGWP(HFC) / AGWP(CO2) ref_co2 AGWP(CO2) (Reference) ref_co2->gwp

Caption: Workflow for determining the Global Warming Potential (GWP) of HFCs.

References

The Discovery and Enduring Utility of 1,1,2-Trifluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane, designated as HFC-143, is a hydrofluorocarbon that has carved a niche in various scientific and industrial applications. Though not as commercially dominant as its isomer, 1,1,1-trifluoroethane, its unique chemical properties have made it a subject of interest in fields ranging from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key properties of this compound, tailored for a scientific audience.

Historical Context and Discovery

The story of this compound is deeply rooted in the broader history of organofluorine chemistry, which saw significant expansion in the mid-20th century. The quest for novel refrigerants, propellants, and stable chemical entities drove much of this research.[1][2] The pioneering work on chlorofluorocarbons (CFCs) in the 1930s by companies like DuPont demonstrated the profound impact that fluorinated organic compounds could have on technology and daily life.[2]

The first documented synthesis of this compound is attributed to D. W. Young, N. Fukuhara, and L. A. Bigelow in a 1940 publication in the Journal of the American Chemical Society.[3] Their work, titled "The Action of Elementary Fluorine upon Organic Compounds. VIII. The Vapor Phase Fluorination of Ethane (B1197151)," described the reaction of ethane with fluorine gas in the presence of a copper catalyst. This early synthesis was part of a broader investigation into the direct fluorination of hydrocarbons, a challenging but fundamental area of fluorine chemistry.

Subsequent research efforts in the following decades explored alternative synthetic routes, often seeking more controlled and scalable methods. The development of hydrofluorocarbons (HFCs) as replacements for ozone-depleting CFCs and HCFCs further spurred interest in compounds like this compound.[4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₂H₃F₃
Molecular Weight 84.04 g/mol
CAS Number 430-66-0
Boiling Point 5 °C (41 °F; 278 K)
Melting Point -84 °C (-119 °F; 189 K)
Appearance Colorless gas
Global Warming Potential (100-year) 397

Key Synthesis Methodologies and Experimental Protocols

Several synthetic pathways to this compound have been developed since its initial discovery. These methods vary in their starting materials, catalysts, and reaction conditions, reflecting the evolution of synthetic organofluorine chemistry.

Early Synthetic Routes

1. Vapor-Phase Fluorination of Ethane (Young, Fukuhara, Bigelow, 1940)

This seminal method established the feasibility of producing this compound through direct fluorination.

  • Reactants: Ethane (C₂H₆) and Fluorine (F₂)

  • Catalyst: Copper

  • Methodology: The reaction is carried out in the vapor phase, where a mixture of ethane and fluorine gas is passed over a copper catalyst. The high reactivity of elemental fluorine necessitates careful control of reaction conditions to prevent runaway reactions and fragmentation of the hydrocarbon backbone. The copper catalyst serves to moderate the reaction. The product mixture would then be subjected to fractional distillation to isolate this compound.

2. Fluorination of 1,1,2-Trichloroethane (1947)

An alternative approach reported in Industrial and Engineering Chemistry in 1947 utilized a halogen exchange reaction.

  • Reactants: 1,1,2-Trichloroethane (Cl₂CHCH₂Cl) and Hydrogen Fluoride (B91410) (HF)

  • Catalyst: Mercuric oxide (HgO)

  • Methodology: 1,1,2-Trichloroethane is heated with hydrogen fluoride in the presence of a mercuric oxide catalyst. The reaction proceeds through a step-wise replacement of chlorine atoms with fluorine. The reaction temperature and pressure are critical parameters to control the extent of fluorination and minimize side reactions. Separation of the desired product from a mixture of partially and fully fluorinated ethanes and unreacted starting materials is typically achieved through distillation.

3. Reaction of Vinyl Chloride with Cobalt Trifluoride (1963)

A method published in the Journal of Organic Chemistry in 1963 employed a high-valency metal fluoride as the fluorinating agent.

  • Reactants: Vinyl chloride (H₂C=CHCl) and Cobalt trifluoride (CoF₃)

  • Methodology: Vinyl chloride is reacted with cobalt trifluoride. CoF₃ acts as a powerful fluorinating agent, adding fluorine across the double bond and replacing the chlorine atom. This type of reaction is characteristic of the use of high-valency metal fluorides in the synthesis of fluorinated organic compounds. The reaction is typically carried out in a heated reactor, and the products are collected and purified.

Modern Industrial Synthesis

Modern industrial production of this compound is often integrated with the synthesis of other commercially important hydrofluorocarbons. A common strategy involves the catalytic hydrofluorination of chlorinated hydrocarbons.

  • Reactants: Ethylene (CH₂=CH₂) and Chlorine (Cl₂) are first reacted to produce a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane. This mixture is then heated with Hydrogen Fluoride (HF).[3]

  • Catalyst: A composite catalyst, often containing chromium, copper, and zinc, is used for the fluorination step.[3]

  • Methodology: The process is typically a continuous gas-phase reaction. The chlorinated ethane mixture and hydrogen fluoride are passed through a heated reactor containing the fluorination catalyst. The reaction temperature is maintained between 200-550 °C.[3] The contact time of the reactants with the catalyst is carefully controlled (0.1-20 seconds) to optimize the yield of this compound and minimize the formation of byproducts.[3] The product stream is then subjected to a series of purification steps, including distillation, to isolate this compound.

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods described above.

early_synthesis_pathways cluster_1940 Vapor-Phase Fluorination of Ethane (1940) cluster_1947 Fluorination of 1,1,2-Trichloroethane (1947) cluster_1963 Reaction of Vinyl Chloride (1963) Ethane Ethane Product_1940 This compound Ethane->Product_1940 Cu Catalyst, Vapor Phase Fluorine Fluorine Fluorine->Product_1940 Cu Catalyst, Vapor Phase Trichloroethane 1,1,2-Trichloroethane Product_1947 This compound Trichloroethane->Product_1947 HgO Catalyst HF_1947 Hydrogen Fluoride HF_1947->Product_1947 HgO Catalyst VinylChloride Vinyl Chloride Product_1963 This compound VinylChloride->Product_1963 Heated Reactor CoF3 Cobalt Trifluoride CoF3->Product_1963 Heated Reactor

Caption: Early laboratory synthesis routes to this compound.

modern_industrial_synthesis Start_Ethylene Ethylene Chlorination Chlorination Reaction Start_Ethylene->Chlorination Start_Chlorine Chlorine Start_Chlorine->Chlorination Start_HF Hydrogen Fluoride Fluorination Gas-Phase Catalytic Fluorination (200-550 °C, 0.1-20 s) Start_HF->Fluorination Cr/Cu/Zn Catalyst Chlorination->Fluorination Mixture of 1,2-dichloroethane and 1,1,2-trichloroethane Purification Purification (Distillation) Fluorination->Purification Crude Product Stream Final_Product This compound Purification->Final_Product

References

Methodological & Application

Application Notes and Protocols: The Use of 1,1,2-Trifluoroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane (HFC-143) is a hydrofluorocarbon primarily known for its use as a refrigerant. However, its chemical properties also make it a valuable precursor in organic synthesis, particularly for the preparation of fluorinated building blocks. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of 1,2-difluoroethylene (B154328), a key monomer and intermediate in the production of fluoropolymers and other advanced materials.

Core Application: Synthesis of 1,2-Difluoroethylene via Dehydrofluorination

The primary application of this compound in organic synthesis is its conversion to 1,2-difluoroethylene (HFO-1132) through a dehydrofluorination reaction. This elimination reaction can be achieved through two main routes: base-mediated dehydrofluorination and catalytic dehydrofluorination. 1,2-difluoroethylene is a valuable monomer for the synthesis of various fluorinated polymers and can also serve as a versatile building block for the introduction of fluorine into organic molecules.

Logical Workflow for Dehydrofluorination of this compound

cluster_start Starting Material cluster_methods Dehydrofluorination Methods cluster_product Product A This compound (HFC-143) B Base-Mediated (e.g., t-BuOK) A->B  Base C Catalytic (e.g., Metal Oxides/Fluorides) A->C  Catalyst, Heat D 1,2-Difluoroethylene (HFO-1132) (E/Z mixture) B->D C->D

Caption: Workflow for the synthesis of 1,2-difluoroethylene.

Experimental Protocols

Protocol 1: Base-Mediated Dehydrofluorination of this compound

This protocol describes the dehydrofluorination of this compound using a strong base, such as potassium tert-butoxide (t-BuOK), to yield 1,2-difluoroethylene.

Materials:

  • This compound (CHF₂CH₂F)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard glassware for air-sensitive reactions (Schlenk line, septum-sealed flasks)

  • Cryogenic cooling bath (e.g., dry ice/acetone)

  • Gas collection apparatus or cold trap

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a gas outlet connected to a cold trap or gas collection bag under an inert atmosphere.

  • Reagent Preparation: In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

  • Reaction Execution: Cool the main reaction flask to -78 °C using a dry ice/acetone bath.

  • Carefully condense a known amount of this compound (1.0 equivalent) into the reaction flask.

  • Slowly add the potassium tert-butoxide solution to the cooled, stirred solution of this compound via a cannula or syringe over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by observing the evolution of gas, which is the 1,2-difluoroethylene product. The product can be collected in a cold trap cooled with liquid nitrogen.

  • Work-up and Isolation: Upon completion of the reaction, the collected 1,2-difluoroethylene can be purified by fractional distillation if necessary. The product is a gas at room temperature and should be handled accordingly.

Data Presentation:

ParameterValue
Reactant This compound
Reagent Potassium tert-butoxide
Solvent Anhydrous THF
Temperature -78 °C to room temperature
Reaction Time 1-3 hours
Yield Typically moderate to high
Protocol 2: Catalytic Dehydrofluorination of this compound

This protocol outlines a gas-phase catalytic approach for the dehydrofluorination of this compound. This method is often employed in industrial settings for continuous production.

Materials:

  • This compound (gaseous)

  • Inert carrier gas (e.g., Nitrogen)

  • Solid catalyst (e.g., activated carbon, metal oxides, or metal fluorides)

  • Tube furnace reactor

  • Gas flow controllers

  • Condensation and collection system

Procedure:

  • Catalyst Preparation and Packing: Pack a quartz or stainless-steel reactor tube with the chosen catalyst. The catalyst may require pre-treatment, such as calcination at high temperatures under an inert atmosphere.

  • Reaction Setup: Place the packed reactor tube inside a tube furnace. Connect the inlet to gas cylinders of this compound and the inert carrier gas, with flow rates controlled by mass flow controllers. Connect the outlet to a series of condensers and a collection vessel to trap the product and unreacted starting material.

  • Reaction Execution: Heat the furnace to the desired reaction temperature (typically in the range of 200-500 °C).

  • Introduce a controlled flow of this compound and the inert carrier gas into the reactor.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a cooling system to condense the 1,2-difluoroethylene and any unreacted this compound.

  • Analysis and Purification: The collected liquid is analyzed (e.g., by gas chromatography) to determine the conversion and selectivity. The 1,2-difluoroethylene can be purified by distillation.

Data Presentation:

ParameterRange of Values
Reactant This compound (gas)
Catalyst Metal-based (e.g., Cr, Al, Fe, Ni, Mg)
Temperature 200 - 500 °C
Contact Time Variable (seconds to minutes)
Conversion Dependent on catalyst and conditions
Selectivity for 1,2-Difluoroethylene Dependent on catalyst and conditions

Signaling Pathway and Logical Relationships

The dehydrofluorination of this compound proceeds through an elimination reaction mechanism. In the base-mediated approach, the strong base abstracts a proton, leading to the elimination of a fluoride (B91410) ion and the formation of a double bond. In the catalytic approach, the catalyst surface facilitates the elimination of hydrogen fluoride.

Base-Mediated Dehydrofluorination Mechanism

HFC_143 CHF₂CH₂F Transition_State [CHF₂-CH-F]⁻...H-Base HFC_143->Transition_State Base Base (t-BuO⁻) Base->Transition_State HFO_1132 CHF=CHF Transition_State->HFO_1132 Byproducts HF + Base-H⁺ Transition_State->Byproducts

Caption: E2 elimination mechanism for base-mediated dehydrofluorination.

Conclusion

While not a direct trifluoroethylating agent in the same vein as other more reactive species, this compound serves as a readily available and cost-effective precursor for the synthesis of 1,2-difluoroethylene. The dehydrofluorination protocols provided herein offer researchers and drug development professionals a reliable method for accessing this valuable fluorinated building block. The choice between a base-mediated or catalytic approach will depend on the desired scale of the reaction and the available equipment. Further research into the catalytic systems may lead to even more efficient and selective transformations.

Application Notes and Protocols: 1,1,2-Trifluoroethane as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,1,2-trifluoroethane (HFC-143) as a solvent in chemical reactions. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on available physicochemical data and related studies on hydrofluorocarbons as reaction media.

Introduction to this compound as a Solvent

This compound, a hydrofluorocarbon (HFC), is a colorless gas at room temperature.[1][2] Historically used as a refrigerant, its potential as a "green" solvent in chemical synthesis is an area of growing interest. Its key attributes, such as being non-ozone depleting and having a low boiling point, make it an intriguing alternative to traditional volatile organic compounds (VOCs). However, it is important to note its significant global warming potential (GWP).

The use of fluorinated solvents, including HFCs, can offer unique solubility properties, sometimes enhancing reaction rates and selectivity. They are often considered for reactions where reactants or catalysts have high fluorine content.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for designing and conducting reactions in this solvent.

PropertyValueUnitReference
Molecular Formula C₂H₃F₃-[1][3]
Molecular Weight 84.04 g/mol [1]
Boiling Point 5°C[1]
Melting Point -84°C[3]
CAS Number 430-66-0-[1][3]
Appearance Colorless gas-[1][2]
LogP (Octanol/Water) 1.221-[4]
Water Solubility (log10WS) -0.83mol/L[4]
Safety and Handling

Proper safety precautions are paramount when working with this compound due to its gaseous nature at standard conditions and potential health effects.

3.1. Hazard Summary

  • Inhalation: High concentrations can act as a simple asphyxiant by displacing oxygen. Inhalation may also lead to acute pulmonary edema and effects on the liver and kidneys.[1] It is classified as a neurotoxin, potentially causing acute solvent syndrome.[1]

  • Flammability: It is a highly flammable gas.[1]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

3.2. Handling Pressurized Systems Given its low boiling point, reactions involving this compound as a liquid solvent must be conducted in a closed system capable of handling moderate pressures.

Experimental Protocols

While specific, detailed protocols for a wide range of organic reactions in this compound are not extensively documented in publicly available literature, the following sections provide generalized protocols and considerations based on its properties and on studies using similar fluorinated solvents like 1,1,1,2-tetrafluoroethane.

Protocol 1: General Procedure for a Small-Scale Reaction in a Sealed Tube

This protocol is suitable for screening reactions on a small scale (1-10 mmol).

Workflow:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up A Add solid reactants and stir bar to a pressure-rated tube B Seal the tube with a septum A->B C Cool the tube to -78°C (dry ice/acetone bath) B->C D Condense a measured volume of this compound into the tube C->D E Inject liquid reactants via syringe D->E F Seal the tube securely E->F G Allow the tube to warm to the desired reaction temperature behind a blast shield F->G H Monitor the reaction by an appropriate method (e.g., TLC, GC/MS via quenched aliquots) G->H I Cool the tube to -78°C H->I J Carefully vent the excess pressure I->J K Quench the reaction and proceed with standard work-up J->K

Caption: General workflow for a small-scale reaction in this compound.

Methodology:

  • Preparation: To a pressure-rated reaction tube equipped with a magnetic stir bar, add all solid reactants and catalysts.

  • Sealing: Securely seal the tube with a septum cap.

  • Solvent Addition: Cool the sealed tube to -78 °C using a dry ice/acetone bath. Introduce the desired volume of this compound by condensing the gas from a lecture bottle through a cold finger or by using a pre-calibrated gas-tight syringe.

  • Reactant Addition: If any reactants are liquids, add them via syringe at this low temperature.

  • Final Sealing: Replace the septum with a permanent, pressure-tight cap or valve.

  • Reaction: Place the reaction vessel behind a blast shield and allow it to warm to the desired temperature. Monitor the internal pressure if a pressure gauge is attached.

  • Work-up: Upon completion, cool the reaction vessel back to -78 °C. Carefully and slowly vent the excess pressure through a needle attached to a bubbler or into the fume hood exhaust. Once at atmospheric pressure, the reaction can be quenched and worked up using standard organic chemistry procedures.

Protocol 2: Enzyme-Catalyzed Polymerization (Adapted from studies with 1,1,1,2-tetrafluoroethane)

Hydrofluorocarbons have shown promise as solvents for enzyme-catalyzed reactions, such as ring-opening polymerizations.[5][6] The following is an adapted protocol for such a reaction in a stainless-steel autoclave.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up A Charge autoclave with monomer and immobilized enzyme B Seal the autoclave A->B C Pressurize with this compound to the desired pressure B->C D Heat to the reaction temperature (e.g., 65°C) C->D E Stir for the desired reaction time (e.g., 24-48 hours) D->E F Cool the autoclave to room temperature E->F G Slowly vent the HFC solvent F->G H Dissolve the product in a suitable organic solvent G->H I Filter to remove the enzyme H->I J Precipitate the polymer in a non-solvent (e.g., cold methanol) I->J K Isolate and dry the polymer J->K

Caption: Workflow for enzyme-catalyzed polymerization in this compound.

Methodology:

  • Reactor Charging: In a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add the monomer (e.g., ε-caprolactone) and the immobilized enzyme (e.g., Novozym-435).

  • Sealing and Pressurizing: Seal the autoclave and pressurize it with this compound to the desired working pressure (e.g., 2.5 MPa).

  • Reaction Conditions: Heat the autoclave to the reaction temperature (e.g., 65 °C) and stir for the required duration (e.g., 24-48 hours).

  • Work-up: After the reaction time, cool the autoclave to room temperature.

  • Solvent Removal: Slowly vent the this compound gas in a well-ventilated fume hood.

  • Product Isolation: Dissolve the solid residue in a suitable organic solvent (e.g., dichloromethane).

  • Enzyme Recovery: Filter the solution to recover the immobilized enzyme, which can potentially be reused.

  • Purification: Precipitate the polymer by adding the filtrate to a cold non-solvent, such as methanol.

  • Final Product: Collect the precipitated polymer by filtration and dry it under vacuum.

Solubility Considerations

The solubility of organic compounds in this compound is a critical factor. Generally, hydrofluorocarbons are considered moderately polar and hydrophobic.[5] They tend to dissolve other fluorinated compounds well. For non-fluorinated organic molecules, solubility can be limited and should be determined experimentally on a case-by-case basis.

Logical Relationship for Solubility Prediction:

G cluster_factors Key Factors Solute Solute Properties Polarity Polarity Match Solute->Polarity Fluorination Degree of Fluorination Solute->Fluorination Higher fluorination increases solubility H_Bonding Hydrogen Bonding Capacity Solute->H_Bonding Solvent This compound (Moderately Polar, Hydrophobic) Solvent->Polarity Solvent->H_Bonding Solubility Solubility Polarity->Solubility Similar polarities increase solubility Fluorination->Solubility Higher fluorination increases solubility H_Bonding->Solubility Mismatched H-bonding decreases solubility

Caption: Factors influencing solubility in this compound.

Potential Applications and Advantages
  • Green Chemistry: Can be an alternative to more toxic and environmentally harmful chlorinated solvents.

  • Catalysis: May be a suitable medium for certain catalytic reactions, particularly those involving fluorinated catalysts or substrates.

  • Polymer Chemistry: As demonstrated with related HFCs, it can be a medium for enzymatic polymerizations, potentially leading to high molecular weight polymers due to enhanced solubility of the growing chains.[5]

  • Ease of Removal: The low boiling point allows for easy removal of the solvent after the reaction, minimizing the need for high-temperature distillations.

Limitations and Considerations
  • High Global Warming Potential (GWP): The GWP of HFCs is a significant environmental concern.[7]

  • Pressure Equipment: Its low boiling point necessitates the use of pressure-rated equipment for liquid-phase reactions at or above room temperature.

  • Limited Solubility Data: There is a lack of extensive data on the solubility of a wide range of organic compounds in this compound.

  • Cost and Availability: Compared to common organic solvents, the cost and availability of high-purity this compound for laboratory use may be a factor.

References

Applications of HFC-143a and its Precursors in Fluorination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroethane (HFC-143a) is a hydrofluorocarbon of significant industrial importance, primarily utilized as a refrigerant. While the direct application of the relatively inert HFC-143a as a reagent in fluorination chemistry is not widely documented due to the strength of its C-H and C-F bonds, its chemistry is intrinsically linked to more reactive fluorinated compounds that serve as valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols focusing on the utility of a key precursor to HFC-143a, namely 2-chloro-1,1,1-trifluoroethane (B1216089) (HCFC-133a), as a trifluoroethylating agent. Understanding the reactivity of this precursor provides valuable insight into the broader landscape of trifluoroethylation chemistry.

Application Note 1: Synthesis of 2,2,2-Trifluoroethyl Ethers from HCFC-133a

The introduction of the trifluoroethyl moiety (-CH₂CF₃) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) serves as a direct and cost-effective reagent for the synthesis of 2,2,2-trifluoroethyl ethers through nucleophilic substitution.

General Reaction Scheme:

G cluster_products Products ROH Alcohol/Phenol (R-OH) Ether Trifluoroethyl Ether (R-OCH₂CF₃) ROH->Ether HCFC133a HCFC-133a (ClCH₂CF₃) HCFC133a->Ether KCl Potassium Chloride (KCl) H2O Water (H₂O) Base Base (e.g., KOH) G HFC143a HFC-143a (CH₃CF₃) Oxidation Catalytic Oxidation HFC143a->Oxidation TFA Trifluoroacetic Acid (CF₃COOH) Oxidation->TFA Applications Applications in Organic Synthesis (e.g., acylation, esterification) TFA->Applications

1,1,2-Trifluoroethane (HFC-143): A Refrigerant Alternative Explored

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane, also known as HFC-143, is a hydrofluorocarbon compound with the chemical formula CH₂FCHF₂. As the refrigeration and air conditioning industry continues to seek alternatives to refrigerants with high Global Warming Potential (GWP), lesser-known isomers like HFC-143 warrant investigation. This document provides a summary of its known properties, outlines protocols for its experimental evaluation as a refrigerant, and offers a framework for comparing its performance against established refrigerants. While comprehensive experimental performance data for this compound is not widely available in peer-reviewed literature, this guide provides the necessary tools and methodologies for researchers to conduct their own evaluations.

Physicochemical and Thermophysical Properties

A compilation of the essential physicochemical and thermophysical properties of this compound is presented in Table 1. This data is critical for thermodynamic modeling and for understanding its behavior within a refrigeration cycle.

Table 1: Physicochemical and Thermophysical Properties of this compound (HFC-143)

PropertyValueUnitSource
Chemical FormulaC₂H₃F₃-NIST[1]
Molecular Weight84.04 g/mol NIST[1]
Normal Boiling Point278.15 (5 °C)KNIST[2]
Critical Temperature424.2KNIST[2]
Critical Pressure4490kPaNIST[2]
Critical Density432 kg/m ³NIST[2]
Global Warming Potential (100-year)397-IPCC
Ozone Depletion Potential0-(Assumed for HFCs)

Note: The GWP value is for the asymmetrical isomer this compound and is significantly different from its more common isomer, 1,1,1-trifluoroethane (B1214931) (HFC-143a), which has a GWP of 4470.

Environmental and Safety Considerations

Environmental Impact:

As a hydrofluorocarbon, this compound does not contain chlorine and therefore has an Ozone Depletion Potential (ODP) of zero. Its 100-year Global Warming Potential (GWP) is 397, which is considerably lower than many legacy refrigerants and even some currently used HFCs, such as R-134a (GWP of 1430).[3] This lower GWP makes it a potentially more environmentally benign alternative.

Safety:

Detailed toxicological data for this compound is not as extensive as for more common refrigerants. However, safety data sheets indicate that it is a colorless gas at room temperature and may be flammable under certain conditions.[4] Proper handling in a well-ventilated area and adherence to standard safety protocols for handling compressed and flammable gases are essential.

Experimental Protocols for Performance Evaluation

To assess the viability of this compound as a refrigerant alternative, its performance must be experimentally determined and compared against a baseline refrigerant, such as R-134a. The following protocols are based on established standards, primarily the ASHRAE Standard 23.1-2010, "Methods of Testing for Rating the Performance of Positive Displacement Refrigerant Compressors and Condensing Units that Operate at Subcritical Temperatures of the Refrigerant".[5][6]

Objective:

To determine and compare the Coefficient of Performance (COP) and volumetric cooling capacity of this compound relative to a standard refrigerant (e.g., R-134a) under controlled laboratory conditions.

Apparatus:

A vapor compression refrigeration system test rig equipped with the following components:

  • A positive displacement compressor (e.g., reciprocating, scroll, or rotary).

  • A condenser (water-cooled or air-cooled).

  • An expansion valve (thermostatic or electronic).

  • An evaporator.

  • A refrigerant mass flow meter (e.g., Coriolis type).

  • Pressure transducers and temperature sensors (thermocouples or RTDs) at the inlet and outlet of each major component.

  • A power meter to measure the electrical input to the compressor.

  • A secondary fluid calorimeter for measuring the cooling capacity at the evaporator.

  • Data acquisition system.

Experimental Procedure (Calorimeter Method):

The calorimeter method is a highly accurate way to measure the cooling capacity of a refrigerant.[7]

  • System Preparation:

    • Evacuate the entire refrigeration system to remove air and moisture.

    • Charge the system with the baseline refrigerant (e.g., R-134a) to the manufacturer's specified amount.

  • Test Conditions:

    • Set the desired evaporating and condensing temperatures. A typical set of conditions for air-conditioning applications would be an evaporating temperature of 7.2°C and a condensing temperature of 54.5°C.[8]

    • Control the degree of superheat at the compressor inlet and subcooling at the condenser outlet to specified levels (e.g., 5-10°C).

  • Data Acquisition (Baseline Refrigerant):

    • Allow the system to reach a steady state, which is typically achieved when temperature and pressure readings remain constant over a specified period.

    • Record the following data:

      • Temperatures and pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

      • Refrigerant mass flow rate.

      • Compressor power consumption.

      • Heat input to the calorimeter (this is the cooling capacity).

  • Refrigerant Changeover:

    • Safely recover the baseline refrigerant from the system.

    • Evacuate the system again to the same vacuum level.

    • Charge the system with this compound. The optimal charge amount may differ from the baseline and may need to be determined experimentally by adding small increments of the refrigerant until optimal performance is achieved.

  • Data Acquisition (this compound):

    • Repeat steps 2 and 3 for this compound under the same set of evaporating and condensing temperatures, superheat, and subcooling conditions.

Data Analysis:
  • Cooling Capacity (Q_evap):

    • This is directly measured by the heat absorbed in the calorimeter.

    • It can be confirmed by calculating the enthalpy change of the refrigerant across the evaporator:

      • Q_evap = m_ref * (h_out - h_in)

      • where m_ref is the refrigerant mass flow rate, and h_out and h_in are the specific enthalpies of the refrigerant at the evaporator outlet and inlet, respectively. Enthalpy values are determined from the measured temperature and pressure using refrigerant property tables or software.

  • Compressor Work (W_comp):

    • This is the power consumed by the compressor, measured by the power meter.

  • Coefficient of Performance (COP):

    • COP = Q_evap / W_comp

  • Volumetric Cooling Capacity (VCC):

    • VCC = Q_evap / V_disp

    • where V_disp is the volumetric displacement rate of the compressor.

Data Presentation

The collected and calculated data should be organized into clear tables for easy comparison.

Table 2: Performance Comparison of this compound vs. R-134a (Example)

ParameterR-134aThis compound% Difference
Operating Conditions
Evaporating Temperature (°C)7.27.2-
Condensing Temperature (°C)54.554.5-
Superheat (°C)55-
Subcooling (°C)55-
Performance Metrics
Refrigerant Mass Flow Rate ( kg/s )Experimental ValueExperimental Value
Cooling Capacity (kW)Experimental ValueExperimental Value
Compressor Power (kW)Experimental ValueExperimental Value
Coefficient of Performance (COP)Calculated ValueCalculated Value
Volumetric Cooling Capacity (kJ/m³)Calculated ValueCalculated Value

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the fundamental thermodynamic cycle.

Experimental_Workflow cluster_prep System Preparation cluster_testing_base Baseline Refrigerant Testing cluster_changeover Refrigerant Changeover cluster_testing_test Test Refrigerant Testing cluster_analysis Data Analysis Evacuate Evacuate System Charge_Base Charge with Baseline Refrigerant (R-134a) Evacuate->Charge_Base Set_Cond_Base Set Operating Conditions Charge_Base->Set_Cond_Base Steady_State_Base Achieve Steady State Set_Cond_Base->Steady_State_Base Record_Data_Base Record Performance Data Steady_State_Base->Record_Data_Base Recover_Base Recover Baseline Refrigerant Record_Data_Base->Recover_Base Evacuate_2 Evacuate System Recover_Base->Evacuate_2 Charge_Test Charge with this compound Evacuate_2->Charge_Test Set_Cond_Test Set Operating Conditions Charge_Test->Set_Cond_Test Steady_State_Test Achieve Steady State Set_Cond_Test->Steady_State_Test Record_Data_Test Record Performance Data Steady_State_Test->Record_Data_Test Calculate_Metrics Calculate COP and Cooling Capacity Record_Data_Test->Calculate_Metrics Compare_Results Compare Performance Calculate_Metrics->Compare_Results

Caption: Experimental workflow for comparing refrigerant performance.

Vapor_Compression_Cycle cluster_states Refrigerant States cluster_components System Components S1 1. Low P, Low T Vapor Compressor Compressor (Work In) S1->Compressor Suction S2 2. High P, High T Superheated Vapor Condenser Condenser (Heat Out) S2->Condenser S3 3. High P, Mod T Saturated Liquid Expansion_Valve Expansion Valve S3->Expansion_Valve S4 4. Low P, Low T Liquid-Vapor Mix Evaporator Evaporator (Heat In) S4->Evaporator Compressor->S2 Discharge Condenser->S3 Expansion_Valve->S4 Evaporator->S1

Caption: Ideal vapor-compression refrigeration cycle.

Conclusion

This compound (HFC-143) presents an interesting profile as a potential refrigerant alternative due to its significantly lower GWP compared to many currently used HFCs and zero ODP. However, a notable lack of publicly available, direct experimental performance data necessitates further research. The protocols and frameworks provided in this document offer a clear path for researchers to systematically evaluate the performance of HFC-143 and contribute valuable data to the field of refrigerant research. Such studies are crucial for identifying and validating the next generation of sustainable cooling technologies.

References

Application Notes and Protocols for the Laboratory Use of 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of 1,1,2-Trifluoroethane (HFC-143) in a laboratory setting. It includes information on its physical and chemical properties, safety precautions, and representative experimental procedures.

Properties of this compound

This compound is a hydrofluorocarbon with the chemical formula CH₂FCHF₂. It is a colorless gas at room temperature.[1] Its properties make it a potential candidate for use as a refrigerant, solvent, and reagent in organic synthesis.

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueUnitsReference
Molecular FormulaC₂H₃F₃-[2]
Molecular Weight84.04 g/mol [2]
Boiling Point5°C[1]
Melting Point-84°C[1]
Critical Temperature429.8K[2]
Critical Pressure52.41bar[2]
Critical Density5.58mol/L[2]

Table 1: Physical Properties of this compound

This compound is part of the hydrofluoroalkane family. These compounds are generally characterized by their low reactivity, which stems from the strength of the C-F bond. However, the C-H bonds present in this compound offer sites for chemical modification.

Solubility:

  • Water: Like other hydrofluorocarbons, this compound has low solubility in water.

  • Organic Solvents: It is expected to be soluble in a range of common organic solvents, a characteristic shared by similar compounds like 1,1,1-trifluoroethane.[3] The solubility in various organic solvents is crucial for its application as a solvent in chemical reactions.

SolventSolubilityReference
WaterPoorly soluble[3]
EthersGood[3]
AlcoholsGood[3]
AcetonesGood[3]
HydrocarbonsFavorable[3]

Table 2: General Solubility of Hydrofluoroethanes

Safety and Handling

Proper handling of this compound is crucial due to its physical and chemical properties.

  • Inhalation: As a gas at room temperature, it can displace air in enclosed spaces, leading to asphyxiation. Work should be conducted in a well-ventilated area or a fume hood.

  • Pressure: Due to its low boiling point, this compound is typically handled as a liquefied gas under pressure. Care must be taken to avoid rapid release of pressure, which can cause frostbite.

  • Flammability: While many hydrofluorocarbons are non-flammable, it is essential to consult the specific Safety Data Sheet (SDS) for this compound for detailed fire safety information.

  • Personal Protective Equipment (PPE): Safety glasses, cryogenic gloves, and a lab coat should be worn when handling liquefied this compound.

Storage:

  • Store cylinders of this compound in a cool, dry, well-ventilated area away from heat sources and direct sunlight.

  • Ensure cylinders are securely fastened to prevent tipping.

Experimental Protocols

The following protocols are representative examples of how this compound may be used in a laboratory. These are based on general procedures for related hydrofluoroalkanes and should be adapted and optimized for specific experimental goals.

Given its properties, this compound can be used as a solvent for reactions requiring inert conditions and elevated pressures. Fluorinated solvents can be particularly useful in catalysis.[4]

Objective: To use liquid this compound as a solvent for a generic transition-metal-catalyzed cross-coupling reaction.

Materials:

  • This compound cylinder

  • High-pressure reactor equipped with a magnetic stir bar, pressure gauge, and thermocouple

  • Substrate A

  • Reagent B

  • Transition metal catalyst (e.g., Palladium-based)

  • Ligand

  • Base (if required)

  • Schlenk line and vacuum pump

Methodology:

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

    • Add the solid components (Substrate A, catalyst, ligand, base) to the reactor under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Seal the reactor.

  • Solvent Addition:

    • Cool the reactor to a temperature below the boiling point of this compound (e.g., -10 °C) using a suitable cooling bath.

    • Connect the this compound cylinder to the reactor via a transfer line.

    • Carefully condense the desired amount of this compound into the reactor. The amount can be determined by mass or by using a calibrated vessel.

  • Reaction Execution:

    • Once the solvent is added, close the inlet valve.

    • Allow the reactor to warm to room temperature, and then heat to the desired reaction temperature. The pressure inside the reactor will increase.

    • Monitor the reaction progress by taking aliquots (if the reactor setup allows) or by running the reaction for a predetermined time.

  • Work-up:

    • After the reaction is complete, cool the reactor to a low temperature to reduce the internal pressure.

    • Slowly vent the remaining this compound gas into a fume hood or a suitable trapping system.

    • Once the reactor is at atmospheric pressure, open it and dissolve the crude reaction mixture in a suitable organic solvent for analysis and purification.

G cluster_prep Reactor Preparation cluster_solvent Solvent Addition cluster_reaction Reaction cluster_workup Work-up prep1 Clean and dry reactor prep2 Add solid reagents under inert atmosphere prep1->prep2 prep3 Seal reactor prep2->prep3 solv2 Condense this compound prep3->solv2 solv1 Cool reactor to -10 °C solv1->solv2 react1 Warm to reaction temperature solv2->react1 react2 Monitor reaction react1->react2 work1 Cool reactor react2->work1 work2 Vent excess HFC-143 work1->work2 work3 Dissolve crude product work2->work3

Caption: Workflow for using this compound as a solvent.

The C-H bonds in this compound can be susceptible to free-radical substitution reactions.[5][6] This protocol describes a representative procedure for the chlorination of this compound.

Objective: To synthesize chlorinated derivatives of this compound via a free-radical pathway.

Materials:

  • This compound

  • Chlorine (Cl₂) gas

  • Quartz reaction vessel

  • UV lamp (for initiation)

  • Gas flow controllers

  • Cold trap (to collect products)

  • Gas chromatograph (GC) for analysis

Methodology:

  • Apparatus Setup:

    • Assemble the quartz reaction vessel and connect it to the gas inlet lines for this compound and chlorine.

    • Connect the outlet of the reactor to a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath) to condense the products.

    • Position the UV lamp to irradiate the quartz reaction vessel.

  • Reaction Execution:

    • Set the desired flow rates for this compound and chlorine gas using the mass flow controllers. The molar ratio of reactants can be varied to control the degree of chlorination.

    • Turn on the UV lamp to initiate the reaction. The UV light will cause the homolytic cleavage of the Cl-Cl bond, generating chlorine radicals.[6]

    • The chlorine radicals will then abstract hydrogen atoms from this compound, initiating a chain reaction.

  • Product Collection and Analysis:

    • The reaction mixture, containing unreacted starting materials and chlorinated products, will pass through the cold trap. The higher boiling point products will condense in the trap.

    • After the desired reaction time, turn off the gas flows and the UV lamp.

    • Allow the cold trap to slowly warm to room temperature while venting any non-condensable gases to a safe exhaust.

    • Collect the liquid product from the trap and analyze it by GC to determine the product distribution.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products HFC143 This compound Reactor Quartz Reactor HFC143->Reactor Cl2 Chlorine Gas Cl2->Reactor UV UV Initiation UV->Reactor Initiation ColdTrap Cold Trap Reactor->ColdTrap Product Stream Analysis GC Analysis ColdTrap->Analysis

Caption: Free-radical chlorination of this compound.

Potential Applications in Drug Development

The introduction of fluorine-containing moieties into drug candidates can significantly alter their pharmacokinetic and pharmacodynamic properties. While this compound itself may not be a common building block, its derivatives can be valuable. For instance, the trifluoroethyl group can be installed using reagents derived from hydrofluoroethanes. The reactivity of the C-H bonds in this compound could potentially be exploited to generate trifluoroethyl radicals or anions for subsequent reactions in the synthesis of novel pharmaceutical compounds.

Data Summary

ParameterValueReference
Physical State Colorless gas at STP[1]
Boiling Point 5 °C[1]
Solubility in Water Low[3]
Solubility in Organic Solvents Good[3]

Table 3: Summary of Key Data for Laboratory Use

Disclaimer: The information provided in these application notes is intended for use by qualified scientific personnel. All procedures should be carried out with appropriate safety precautions in a well-equipped laboratory. Users should consult the relevant Safety Data Sheets (SDS) before handling any chemicals. The experimental protocols are representative and may require optimization for specific applications.

References

Application Notes and Protocols for the Analytical Detection of 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane (HFC-143) is a hydrofluorocarbon that has seen use in various industrial applications. Monitoring its presence in environmental and occupational settings is crucial for safety and regulatory compliance. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using modern analytical techniques. The primary methods discussed are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).

Analytical Techniques Overview

The detection of volatile fluorinated hydrocarbons such as this compound is most effectively achieved using gas chromatography. The choice of detector depends on the required sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for unambiguous identification and quantification. The mass spectrometer provides spectral data that can confirm the identity of the analyte even in complex matrices. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, very low detection limits can be achieved.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely available technique suitable for quantifying this compound, particularly at higher concentrations. While less selective than MS, it provides excellent quantitative performance.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound. Please note that these values are estimates based on the analysis of structurally similar hydrofluorocarbons, and actual performance may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MS (SIM Mode)GC-FID
Limit of Detection (LOD) 0.01 - 0.1 ng0.1 - 1 ng
Limit of Quantitation (LOQ) 0.03 - 0.3 ng0.3 - 3 ng
Linearity (R²) (over 2-3 orders of magnitude) > 0.995> 0.99
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 85 - 115%90 - 110%

Experimental Workflow

The general workflow for the analysis of this compound in air samples is depicted below.

Analytical Workflow for this compound cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing AirSample Air Sample SorbentTube Sorbent Tube (e.g., Activated Charcoal) AirSample->SorbentTube Aspiration Desorption Thermal or Solvent Desorption SorbentTube->Desorption GC Gas Chromatography (GC) Desorption->GC Detector Detector (MS or FID) GC->Detector DataAnalysis Data Acquisition & Analysis Detector->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Fig. 1: General workflow for the analysis of this compound in air samples.

Protocol 1: Analysis of this compound in Air by GC-MS

This protocol is adapted from methodologies used for other volatile hydrofluorocarbons and is suitable for sensitive and selective quantification.

Sample Collection (based on NIOSH Method 1018)

1.1. Sampler: Use a glass sorbent tube (e.g., 7 cm long, 6 mm OD, 4 mm ID) packed with two sections of activated coconut shell charcoal (front section: 100 mg, back section: 50 mg). The sections are separated by a polyurethane foam plug.

1.2. Calibration: Calibrate a personal sampling pump with a representative sorbent tube in line to a flow rate between 0.01 and 0.2 L/min.

1.3. Sampling:

  • Break the ends of the sorbent tube immediately before sampling.
  • Connect the sorbent tube to the calibrated pump with the smaller section of charcoal (backup section) positioned towards the pump.
  • Draw 1 to 10 liters of air through the tube.
  • After sampling, cap both ends of the tube and label it.
  • Prepare field blanks by opening and immediately capping two sorbent tubes in the sampling area.

Sample Preparation (Solvent Desorption)

2.1. Place the front and back sections of the sorbent tube into separate 2 mL vials.

2.2. Add 1.0 mL of carbon disulfide (CS₂) to each vial.

2.3. Cap the vials and gently agitate for 30 minutes.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-1ms (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 30-150 for initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for this compound (m/z values from NIST Mass Spectrum[1][2][3][4]):

      • Quantifier Ion: m/z 65 (CHF₂CH₂⁺)

      • Qualifier Ions: m/z 45 (CHF₂⁺), m/z 33 (CH₂F⁺)

Calibration and Quantification

4.1. Prepare a stock solution of this compound in methanol.

4.2. Prepare a series of working standards by spiking known amounts of the stock solution onto blank sorbent tubes and desorbing them in the same manner as the samples. This will create a calibration curve covering the expected concentration range of the samples.

4.3. Analyze the standards and samples under the same GC-MS conditions.

4.4. Quantify the amount of this compound in the samples by comparing the peak area of the quantifier ion to the calibration curve.

Protocol 2: Analysis of this compound in Air by GC-FID

This protocol is suitable for routine monitoring where high sensitivity is not the primary requirement.

Sample Collection

Follow the same procedure as described in Protocol 1 (Section 1).

Sample Preparation

Follow the same procedure as described in Protocol 1 (Section 2).

GC-FID Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC with FID or equivalent.

  • Column: DB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.

  • Carrier Gas: Helium at 2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 3 minutes.

    • Ramp: 15°C/min to 80°C.

    • Hold: 5 minutes at 80°C.

  • Injector: Split/splitless injector at 200°C, 1 µL injection volume.

  • Detector: FID at 250°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium or Nitrogen): 25 mL/min.

Calibration and Quantification

4.1. Prepare calibration standards as described in Protocol 1 (Section 4).

4.2. Analyze the standards and samples under the same GC-FID conditions.

4.3. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression from sample collection to final quantification.

Logical Steps in Analysis cluster_sampling Sampling cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification SampleCollection 1. Air Sampling onto Sorbent Tube Desorption 2. Solvent Desorption (e.g., with CS2) SampleCollection->Desorption GC_Separation 3. GC Separation Desorption->GC_Separation Detection 4. Detection (MS or FID) GC_Separation->Detection Calibration 5. Calibration Curve Generation Detection->Calibration Quantification 6. Concentration Calculation Calibration->Quantification

Fig. 2: Logical progression of analytical steps.

References

Application Notes and Protocols: 1,1,2-Trifluoroethane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane, a hydrofluorocarbon, is a saturated molecule and, therefore, does not typically act as a monomer in addition polymerization reactions, which require the presence of a polymerizable double bond. However, the broader interest in fluoropolymers often leads to the investigation of related unsaturated fluorinated monomers. A prominent example is its unsaturated analog, 1,1,2-trifluoroethene (TrFE), which is a key monomer in the synthesis of fluoropolymers with unique piezoelectric, pyroelectric, and ferroelectric properties. This document will focus on the polymerization of 1,1,2-trifluoroethene (TrFE) to produce poly(1,1,2-trifluoroethene) (PTrFE) and explore the potential roles of saturated hydrofluorocarbons like this compound as solvents or chain transfer agents in polymerization processes.

Part 1: Polymerization of 1,1,2-Trifluoroethene (TrFE)

The polymerization of TrFE is of significant interest for producing PTrFE, a fluoropolymer with valuable material properties. Radical polymerization is a common method for synthesizing PTrFE.

Quantitative Data Summary

The following table summarizes typical data for the radical polymerization of 1,1,2-trifluoroethene.

ParameterValueConditionsReference
Typical Yield 76-87%Radical Polymerization[1]
Number Average Molecular Weight (Mn) 7,700 - 38,100 g/mol Varies with initiator concentration[1]
Melting Point Varies with crystallinity-[1]
Experimental Protocol: Free-Radical Polymerization of 1,1,2-Trifluoroethene (TrFE)

This protocol provides a representative methodology for the free-radical polymerization of TrFE.

Materials:

  • 1,1,2-Trifluoroethene (TrFE) monomer

  • Initiator (e.g., tert-Butylperoxypivalate)

  • Solvent (e.g., 1,1,1,3,3-Pentafluorobutane)

  • Chain Transfer Agent (optional, e.g., 1-Iodoperfluorohexane)

  • Acetone

  • Pentane

  • Nitrogen gas supply

  • Vacuum pump

Equipment:

  • 160-mL Hastelloy autoclave with inlet and outlet valves, a manometer, and a rupture disc

  • Heating and stirring mechanism for the autoclave

  • Ice bath

Procedure:

  • Reactor Preparation:

    • Degas the Hastelloy autoclave.

    • Pressurize the autoclave with 30 bar of nitrogen to check for leaks.

    • Apply a vacuum of 20 mmHg for 30 minutes to ensure the removal of air and moisture.[1]

  • Charging the Reactor:

    • Introduce the solvent, initiator, and optional chain transfer agent into the cooled autoclave.

    • Carefully introduce the liquid TrFE monomer into the autoclave.

  • Polymerization Reaction:

    • Seal the autoclave and begin stirring.

    • Heat the reactor to the desired polymerization temperature (e.g., 75 °C). The temperature is critical for controlling the polymerization rate.

    • Maintain a constant temperature and vigorous stirring throughout the reaction to ensure homogeneity.[1]

    • Monitor the pressure inside the autoclave; a drop in pressure may indicate monomer consumption.

    • The reaction time can vary depending on the desired conversion and molecular weight.

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the autoclave in an ice bath to quench the polymerization.

    • Vent any unreacted monomer safely in a fume hood.

    • Open the autoclave and collect the polymer/solvent mixture.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent such as pentane.

    • Filter the precipitated polymer.

    • Wash the polymer with fresh non-solvent (e.g., pentane) to remove any residual monomer, initiator, or solvent.

    • Dry the purified PTrFE polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Logical Workflow for TrFE Polymerization

TrFE_Polymerization_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_isolation Product Isolation prep1 Degas Autoclave prep2 Leak Check (N2) prep1->prep2 prep3 Apply Vacuum prep2->prep3 charge Charge Reactants prep3->charge heat Heat & Stir charge->heat polymerize Maintain T & P heat->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer quench->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry Polymer filter_wash->dry end end dry->end PTrFE Product

Caption: Workflow for the synthesis of PTrFE via radical polymerization.

Part 2: this compound as a Solvent in Polymer Synthesis

While not a monomer, hydrofluorocarbons (HFCs) like this compound and its isomers are explored as solvents in polymerization due to their unique properties, such as being non-flammable and having low toxicity. For instance, liquid 1,1,1,2-tetrafluoroethane (B8821072) (a structural isomer of this compound) has been successfully used as a solvent for the enzyme-catalyzed ring-opening polymerization of lactones.[2][3] This suggests that this compound could potentially serve a similar role.

Conceptual Application: Dispersion Polymerization in this compound

Dispersion polymerization in HFC solvents can be a method to produce uniform polymer microspheres.

Key Considerations:

  • Solubility: The monomer and initiator must be soluble in this compound, while the resulting polymer should be insoluble to form a dispersion.

  • Stabilizer: A suitable stabilizer that is soluble in this compound is crucial to prevent the agglomeration of polymer particles.

  • Pressure and Temperature: The polymerization would likely need to be carried out in a pressure vessel, as this compound has a low boiling point.

Signaling Pathway for Stabilized Dispersion Polymerization

Dispersion_Polymerization cluster_medium This compound (Solvent) cluster_propagation Particle Nucleation & Growth M Monomer P Growing Polymer Chain (P•) M->P Propagation I Initiator R Radical (R•) I->R Decomposition S Stabilizer Stabilized_P Stabilized Polymer Particle R->M Initiation Insoluble_P Insoluble Polymer Particle P->Insoluble_P Precipitation Insoluble_P->Stabilized_P Stabilization Chain_Transfer_Mechanism P_radical Growing Polymer Chain (P•) CTA This compound (CTA) P_radical->CTA H-abstraction Terminated_P Terminated Polymer (PH) CTA->Terminated_P New_Radical New Radical (•CTA) CTA->New_Radical Monomer Monomer (M) New_P_radical New Growing Chain (M-CTA•) Monomer->New_P_radical New_Radical->Monomer Re-initiation

References

Application Notes and Protocols for the Use of 1,1,2-Trifluoroethane and its Isomer 1,1,1,2-Tetrafluoroethane in Aerosol Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning the use of hydrofluorocarbons (HFCs) as aerosol propellants in pharmaceutical formulations, with a specific focus on 1,1,2-Trifluoroethane (HFC-143). It is important to note that while the inquiry specifically requested information on this compound, a thorough review of scientific literature, patents, and regulatory documents reveals that this compound is not commonly used as a propellant in pharmaceutical aerosols. The vast majority of research and commercial application has centered on its isomer, 1,1,1,2-Tetrafluoroethane (HFC-134a) , which has become a primary replacement for chlorofluorocarbons (CFCs) in metered-dose inhalers (MDIs).

Therefore, this document is structured as follows:

  • A summary of the available data for This compound (HFC-143) , including its physicochemical properties and safety considerations.

  • Comprehensive application notes and detailed experimental protocols for the widely used and well-characterized isomer, 1,1,1,2-Tetrafluoroethane (HFC-134a) , as a relevant and practical alternative for researchers in this field.

This compound (HFC-143): A Summary of Available Data

This compound is a hydrofluorocarbon with limited documentation regarding its use as an aerosol propellant in pharmaceutical applications. The available data primarily pertains to its chemical and physical properties, along with some toxicological information.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₂H₃F₃
Molecular Weight 84.04 g/mol
Boiling Point 5 °C[1]
Appearance Colorless gas[1]
Flammability Highly flammable[1]
Safety and Toxicological Profile of this compound

The safety profile of this compound indicates potential health risks that may limit its suitability for use in pharmaceutical preparations, particularly for inhalation.

Safety AspectObservationReference
Acute Inhalation Toxicity Can cause acute pulmonary edema.[1]
Organ Toxicity Targets the liver and kidneys.[1]
Hazard Classification Neurotoxin, Other Poison.[1]

Note: The flammability and toxicity profile of this compound present significant challenges for its use as a propellant in medicinal products, where safety and inertness are paramount.

1,1,1,2-Tetrafluoroethane (HFC-134a): Detailed Application Notes and Protocols

1,1,1,2-Tetrafluoroethane (also known as HFA-134a or norflurane) is a well-established, non-flammable, and low-toxicity hydrofluorocarbon propellant used in a wide range of pharmaceutical aerosols, particularly MDIs.[2][3] It has been extensively studied and is approved for use in numerous inhaled drug products.[2]

Physicochemical and Performance Data for HFC-134a

The following tables provide a comprehensive overview of the properties and performance characteristics of HFC-134a.

Table 1: Physicochemical Properties of HFC-134a

PropertyValueReference
Chemical Formula C₂H₂F₄[4]
Molecular Weight 102.03 g/mol [4]
Boiling Point -26.5 °C[3]
Vapor Pressure (@ 25°C) 4990 mm Hg[3]
Density (liquid, @ 25°C) 1.207 g/cm³[3]
Odor Faint ethereal odor[3]
Water Solubility Insoluble[3]
Flammability Non-flammable[5]

Table 2: Performance Characteristics of HFC-134a in Aerosol Formulations

CharacteristicDescriptionReference
Propellant Type Liquefied Gas[6]
Compatibility Compatible with various drugs and standard MDI components, though may require co-solvents for certain formulations.[7]
Particle Size Generation Capable of producing fine particles suitable for deep lung deposition, often in the range of 1.1 µm.[8]
Surfactant Requirement Often requires a surfactant (e.g., oleic acid) to aid in the dispersion of micronized drug particles.[9]
Co-solvent Use Ethanol is frequently used as a co-solvent to improve the solubility of drugs and surfactants.[9]

Table 3: Safety and Toxicological Profile of HFC-134a

Safety AspectObservationReference
Acute Inhalation Toxicity Very low acute toxicity. Lethal concentrations in rats are >500,000 ppm.[2]
Irritation Not irritating to the skin, eyes, or respiratory tract.[5]
Cardiac Sensitization May cause cardiac arrhythmias at very high concentrations.[5]
Genotoxicity/Carcinogenicity Not considered genotoxic or carcinogenic.[5]
Developmental Toxicity No significant developmental toxicity observed.[4]
Regulatory Status Approved for use in MDIs by the U.S. FDA and other regulatory agencies.[2]
Experimental Protocols for HFC-134a Based MDI Formulations

The following are detailed protocols for the formulation and testing of MDIs using HFC-134a as the propellant.

Protocol 1: Formulation of a Salbutamol (B1663637) Sulphate Suspension MDI

This protocol is adapted from a study by S.L. Shimpi et al.[9]

Objective: To prepare a stable suspension of micronized salbutamol sulphate in HFC-134a for use in a metered-dose inhaler.

Materials:

  • Micronized Salbutamol Sulphate

  • Oleic Acid (surfactant)

  • Ethanol (95%, co-solvent)

  • HFC-134a (propellant)

  • Anodized aluminum canisters

  • 63 µl metered-dose valves

  • Actuators

Procedure:

  • Preparation of the Concentrate: a. In a clean, dry, and enclosed vessel, accurately weigh the required amount of oleic acid and 95% ethanol. b. Mix thoroughly until a homogenous solution is formed. c. Place the vessel in an ice bath to cool.

  • Drug Addition: a. Accurately weigh the required amount of micronized salbutamol sulphate and add it to individual, pre-cleaned aluminum canisters.

  • Valve Crimping: a. Immediately place a 63 µl metered-dose valve onto each canister. b. Crimp the valves securely using an aerosol crimping machine.

  • Propellant Filling (Pressure Filling Method): a. Connect an inverted cylinder of HFC-134a to a pressure filling apparatus. b. Purge the filling lines to remove any air and moisture. c. Fill each canister with the precise amount of HFC-134a through the valve stem. d. Verify the final weight of each filled canister.

  • Homogenization and Storage: a. Shake the filled canisters vigorously to ensure uniform dispersion of the drug particles. b. Store the canisters in a controlled environment for stability testing.

Protocol 2: In-Vitro Performance Testing of an MDI

Objective: To evaluate the aerodynamic particle size distribution and respirable fraction of the formulated MDI.

Apparatus:

  • Andersen Cascade Impactor (ACI) or Twin Impinger

  • Vacuum pump

  • Flow meter

  • MDI actuator and adapter

  • HPLC system for drug quantification

Procedure:

  • Apparatus Setup: a. Assemble the ACI or Twin Impinger according to the manufacturer's instructions. b. Coat the collection plates of the ACI with a suitable solvent (e.g., methanol) to prevent particle bounce. c. Connect the apparatus to a vacuum pump and calibrate the airflow to the desired rate (e.g., 28.3 L/min for ACI).

  • Sample Collection: a. Shake the MDI canister well for 5-10 seconds. b. Prime the MDI by actuating it to waste as per the product instructions. c. Insert the MDI into the actuator and connect it to the induction port of the impactor. d. Actuate the MDI a specified number of times (e.g., 10 actuations) into the impactor while the vacuum pump is running.

  • Drug Recovery and Analysis: a. Disassemble the impactor. b. Rinse each stage (including the induction port, stages, and filter) with a known volume of a suitable solvent to recover the deposited drug. c. Quantify the amount of drug on each stage using a validated HPLC method.

  • Data Analysis: a. Calculate the mass of drug deposited on each stage. b. Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD). c. Calculate the Fine Particle Fraction (FPF) or Respirable Fraction (RF), which is the percentage of the emitted dose with a particle size typically less than 5 µm.

Protocol 3: Stability Testing of MDI Formulations

Objective: To assess the physical and chemical stability of the MDI formulation under various storage conditions.

Procedure:

  • Sample Storage: a. Store the formulated MDIs at different ICH-recommended stability conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).

  • Testing at Time Points: a. At specified time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.

  • Analytical Tests: a. Visual Inspection: Check for any signs of corrosion, leakage, or deformation of the canister and valve. b. Dose Uniformity: Test the uniformity of the delivered dose. c. Particle Size Distribution: Analyze the aerodynamic particle size distribution as described in Protocol 2. d. Assay and Impurities: Use HPLC to determine the amount of active ingredient and to detect any degradation products. e. Leak Rate: Determine the weight loss of the canisters over time to assess leakage.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the development and use of HFC-134a based aerosol propellants.

MDI_Formulation_Workflow start Start: Define Target Product Profile drug Active Pharmaceutical Ingredient (API) - Micronized Powder start->drug excipients Excipient Selection - Surfactant (e.g., Oleic Acid) - Co-solvent (e.g., Ethanol) start->excipients propellant Propellant Selection - HFC-134a start->propellant formulation Formulation Development - Suspension or Solution drug->formulation excipients->formulation propellant->formulation filling Canister Filling & Valve Crimping formulation->filling testing In-Vitro & Stability Testing filling->testing end Final Product testing->end MDI_Performance_Testing_Workflow start MDI Sample shake_prime Shake and Prime MDI start->shake_prime actuate Actuate into Cascade Impactor shake_prime->actuate separation Particle Separation by Size actuate->separation aiflow Controlled Airflow aiflow->actuate recovery Drug Recovery from Each Stage separation->recovery analysis HPLC Quantification recovery->analysis data Data Analysis - MMAD, GSD, FPF analysis->data end Performance Characterization data->end Propellant_Selection_Logic start Propellant Selection Criteria safety Safety & Low Toxicity start->safety stability Chemical Inertness start->stability performance Appropriate Vapor Pressure start->performance regulatory Regulatory Acceptance start->regulatory hfc134a HFC-134a safety->hfc134a stability->hfc134a performance->hfc134a regulatory->hfc134a

References

Application Notes and Protocols for HFC-143a as a Foam Blowing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,1,1-Trifluoroethane (HFC-143a) is a hydrofluorocarbon with a high Global Warming Potential (GWP). Its use as a foam blowing agent has been largely phased out in many regions due to environmental regulations. These notes are for informational and research purposes only. Users must comply with all applicable environmental regulations regarding the use of HFCs.

Introduction

HFC-143a is a colorless, gaseous hydrofluorocarbon that was historically used as a blowing agent in the production of rigid polyurethane (PUR) and extruded polystyrene (XPS) foams. Its primary function in these applications is to expand the polymer matrix, creating a cellular structure that imparts thermal insulation and lightweight properties to the final product. While an effective blowing agent, its high GWP has led to its replacement by more environmentally friendly alternatives such as hydrofluoroolefins (HFOs), hydrocarbons, and carbon dioxide.

Properties of HFC-143a

A summary of the key physical, chemical, and environmental properties of HFC-143a is presented in the table below.

PropertyValue
Chemical Formula C₂H₃F₃
Molecular Weight 84.04 g/mol
Boiling Point -47.6 °C
Vapor Pressure 11,200 hPa (@ 20 °C)
Density (liquid) 0.93 g/cm³ (@ 25 °C)
Ozone Depletion Potential (ODP) 0
Global Warming Potential (100-year) 4470
Flammability Flammable

Application in Polyurethane Foam Production

HFC-143a was used in the production of rigid polyurethane foams, valued for its thermal insulation properties. Below is a generalized protocol for its use in a laboratory setting.

Experimental Protocol for Rigid Polyurethane Foam

Objective: To produce a rigid polyurethane foam sample using HFC-143a as a blowing agent.

Materials:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Polyether or Polyester Polyol

  • Amine Catalyst

  • Surfactant

  • HFC-143a (liquefied under pressure)

Equipment:

  • High-pressure foam dispensing machine or a laboratory-scale mixing setup

  • Molded cavity

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation: Ensure all equipment is clean and dry. The reaction should be carried out in a well-ventilated fume hood.

  • Component A Preparation (Isocyanate): Prepare the required amount of pMDI in a suitable container.

  • Component B Preparation (Polyol Premix): In a separate container, thoroughly mix the polyol, amine catalyst, and surfactant.

  • Blowing Agent Addition: Carefully add the liquefied HFC-143a to the polyol premix. Due to its low boiling point, this should be done in a closed system or at a reduced temperature to minimize evaporation. The amount of HFC-143a will influence the foam's density.

  • Mixing and Dispensing: Rapidly and thoroughly mix Component A and Component B at the desired ratio (typically determined by the isocyanate index). Immediately pour the reacting mixture into the mold.

  • Curing: Allow the foam to expand and cure within the mold. Curing time will vary depending on the formulation.

  • Demolding and Analysis: Once cured, the foam can be demolded and analyzed for its physical properties.

Data Presentation: Polyurethane Foam Properties

The following table presents typical properties of HFC-blown polyurethane foams. Note that specific values can vary significantly based on the exact formulation.

PropertyTypical Value Range
Density 28 - 40 kg/m ³
Thermal Conductivity 0.022 - 0.028 W/m·K
Compressive Strength 150 - 250 kPa
Closed Cell Content > 90%

Application in Extruded Polystyrene Foam Production

HFC-143a was also utilized in the production of extruded polystyrene (XPS) foam insulation boards.

Experimental Protocol for Extruded Polystyrene Foam

Objective: To produce an extruded polystyrene foam sample using HFC-143a as a blowing agent.

Materials:

  • Polystyrene resin (pellets)

  • HFC-143a (liquefied under pressure)

  • Nucleating agent (e.g., talc)

  • Flame retardant

Equipment:

  • Single or twin-screw extruder with a high-pressure injection system

  • Die for shaping the foam

  • Cooling and shaping equipment

  • Fume hood and appropriate ventilation

  • Personal Protective Equipment (PPE)

Procedure:

  • Resin Feeding: Feed the polystyrene pellets, nucleating agent, and flame retardant into the extruder hopper.

  • Melting and Mixing: The extruder heats and melts the polymer, creating a viscous melt.

  • Blowing Agent Injection: HFC-143a is injected under high pressure into the molten polymer inside the extruder barrel. The screw design ensures thorough mixing of the blowing agent with the polymer.

  • Cooling and Homogenization: The polymer/blowing agent mixture is cooled to an optimal foaming temperature.

  • Extrusion and Foaming: The mixture is forced through a die. The pressure drop at the die exit causes the HFC-143a to vaporize and expand, forming the cellular structure of the foam.

  • Shaping and Cooling: The extruded foam is then shaped and cooled to stabilize its dimensions.

  • Analysis: The final XPS foam board can be tested for its physical and thermal properties.

Data Presentation: Extruded Polystyrene Foam Properties

The table below summarizes typical properties of XPS foams. The choice of blowing agent influences these properties.

PropertyTypical Value Range
Density 25 - 45 kg/m ³[1]
Thermal Conductivity 0.029 - 0.035 W/m·K[1]
Compressive Strength 100 - 700 kPa
Water Absorption < 1.0 vol%

Visualization of Processes and Relationships

Experimental Workflow for Polyurethane Foam Production

polyurethane_workflow cluster_prep Component Preparation cluster_process Foaming Process cluster_analysis Analysis pMDI pMDI (Isocyanate) Mix High-Speed Mixing pMDI->Mix Component A Polyol Polyol Premix Create Polyol Premix Polyol->Premix Catalyst Catalyst Catalyst->Premix Surfactant Surfactant Surfactant->Premix HFC143a HFC-143a HFC143a->Premix Under Pressure Premix->Mix Component B Pour Pour into Mold Mix->Pour Cure Curing Pour->Cure Demold Demolding Cure->Demold Analysis Analyze Foam Properties Demold->Analysis

Caption: Workflow for laboratory-scale production of polyurethane foam using HFC-143a.

Experimental Workflow for Extruded Polystyrene Foam Production

xps_workflow cluster_input Material Input cluster_extrusion Extrusion Process cluster_output Final Product Resin Polystyrene Resin Extruder Extruder: Melt & Mix Resin->Extruder Additives Additives (Nucleating Agent, Flame Retardant) Additives->Extruder Injection HFC-143a Injection Extruder->Injection Cooling Cooling & Homogenization Injection->Cooling Die Extrusion through Die Cooling->Die Shaping Shaping & Cooling Die->Shaping XPS_Board Final XPS Foam Board Shaping->XPS_Board

Caption: Process flow for the production of extruded polystyrene (XPS) foam with HFC-143a.

Logical Relationship of HFC-143a Properties to its Function

properties_function cluster_properties Key Properties of HFC-143a cluster_function Function as Blowing Agent BoilingPoint Low Boiling Point (-47.6 °C) Expansion Efficient Foam Expansion BoilingPoint->Expansion facilitates VaporPressure High Vapor Pressure VaporPressure->Expansion drives ThermalConductivity Low Gas Thermal Conductivity Insulation Good Thermal Insulation ThermalConductivity->Insulation contributes to Solubility Solubility in Polymer CellStructure Formation of Closed-Cell Structure Solubility->CellStructure enables uniform Expansion->CellStructure CellStructure->Insulation traps gas, enhancing

Caption: Relationship between HFC-143a's properties and its function as a foam blowing agent.

References

Application Notes and Protocols for Gaseous 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane (CH₂FCHF₂) is a hydrofluorocarbon (HFC) that exists as a colorless gas at room temperature.[1] While it has applications as a refrigerant and aerosol propellant, its utility in a laboratory setting, particularly in organic synthesis and drug development, is an area of specialized interest.[2] These application notes provide a comprehensive overview of the safe handling and potential laboratory applications of gaseous this compound, with a focus on its role as a precursor in the synthesis of fluorinated compounds.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling and effective use in a laboratory environment. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₂H₃F₃[1]
Molecular Weight 84.04 g/mol [3]
CAS Number 430-66-0[4]
Boiling Point 5 °C (41 °F)[1][5]
Melting Point -84 °C (-119 °F)[1]
Appearance Colorless gas[1][5]

Table 2: GHS Hazard Classification and Statements for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Gases
alt text
WarningH221: Flammable gas.
Gases Under Pressure
alt text
WarningH280: Contains gas under pressure; may explode if heated.
Skin Corrosion/Irritation
alt text
WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation
alt text
WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Narcotic Effects)
alt text
WarningH336: May cause drowsiness or dizziness.

Source: Synquest Labs Safety Data Sheet[2]

Table 3: Toxicity Data for this compound

EndpointSpeciesValueReference
LCLo (Inhalation)Rabbit25,000 mg/m³ / 6 hours[6]

Note: this compound is reported to be a neurotoxin and a simple asphyxiant.[6] It is also indicated to target the liver and kidney.[5][6]

Application Notes: Laboratory-Scale Synthesis

While not as commonly used as some other fluorinating agents, this compound can serve as a valuable precursor in the synthesis of other fluorinated compounds. Its primary laboratory application is in dehydrofluorination reactions to produce vinylidene fluoride (B91410) (1,1-difluoroethylene), a key monomer in the production of fluoropolymers.[7][8]

The introduction of fluorine-containing moieties is a critical strategy in drug development, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] Therefore, the synthesis of fluorinated building blocks from readily available precursors like this compound is of considerable interest to medicinal chemists.

Experimental Protocols

3.1. General Protocol for Handling Gaseous this compound in a Laboratory Setting

This protocol outlines the essential safety and handling procedures for working with gaseous this compound in a research laboratory.

Workflow for Handling Gaseous this compound

G cluster_prep Preparation cluster_handling Gas Handling cluster_cleanup Post-Reaction prep_ppe Don Appropriate PPE prep_setup Set up in a well-ventilated fume hood prep_ppe->prep_setup prep_leak_check Leak-check gas cylinder and regulator prep_setup->prep_leak_check prep_inert Prepare inert atmosphere setup (if required) prep_leak_check->prep_inert handle_connect Connect cylinder to reaction apparatus prep_inert->handle_connect Proceed to handling handle_flow Establish controlled gas flow handle_connect->handle_flow handle_monitor Monitor reaction progress handle_flow->handle_monitor cleanup_stop Stop gas flow and purge system handle_monitor->cleanup_stop Reaction complete cleanup_disconnect Disconnect and store cylinder cleanup_stop->cleanup_disconnect cleanup_waste Dispose of waste appropriately cleanup_disconnect->cleanup_waste cleanup_decontaminate Decontaminate workspace cleanup_waste->cleanup_decontaminate

Caption: Workflow for the safe handling of gaseous this compound.

Materials:

  • Cylinder of this compound

  • Appropriate gas regulator

  • Inert gas (e.g., Nitrogen or Argon) for purging

  • Reaction vessel and associated glassware

  • Tubing compatible with fluorinated hydrocarbons

  • Flow meter or mass flow controller

  • Gas scrubber or trap for unreacted gas

Personal Protective Equipment (PPE):

  • Safety goggles

  • Flame-resistant lab coat

  • Cryogenic gloves (when handling liquefied gas)

  • Chemical-resistant gloves (e.g., nitrile)

Procedure:

  • Work Area Setup: All manipulations involving this compound must be conducted in a well-ventilated chemical fume hood.[9] Ensure that a safety shower and eyewash station are readily accessible.

  • Cylinder Handling: Secure the gas cylinder in an upright position using a cylinder clamp or stand.

  • Regulator and Line Check: Before connecting to the reaction apparatus, ensure the gas regulator is compatible with this compound and in good working condition. Perform a leak test on the cylinder valve and regulator connections using a suitable leak detection solution.

  • Inert Atmosphere: For moisture or air-sensitive reactions, purge the reaction apparatus with an inert gas (Nitrogen or Argon) before introducing this compound.

  • Gas Introduction: Connect the gas cylinder to the reaction apparatus via compatible tubing. Use a flow meter or mass flow controller to introduce the gas at a controlled rate.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR).

  • Post-Reaction Purge: Upon completion of the reaction, stop the flow of this compound and purge the reaction apparatus with an inert gas to remove any residual reactant.

  • Cylinder Disconnection and Storage: Close the cylinder valve securely. Disconnect the regulator and replace the cylinder cap. Store the cylinder in a cool, dry, well-ventilated area away from incompatible materials.[9]

  • Waste Disposal: Any unreacted this compound should be passed through a suitable scrubber or trap. Dispose of all chemical waste in accordance with institutional and local regulations.

3.2. Protocol for the Synthesis of Vinylidene Fluoride via Dehydrofluorination of this compound

This protocol describes a general procedure for the gas-phase dehydrofluorination of this compound to produce vinylidene fluoride. This reaction is typically carried out at elevated temperatures, often with a catalyst.

Logical Flow for Dehydrofluorination of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant_hfc This compound condition_temp High Temperature (e.g., 200-550°C) reactant_hfc->condition_temp condition_catalyst Catalyst (e.g., Cr, Cu, Zn) reactant_hfc->condition_catalyst product_vdf Vinylidene Fluoride condition_temp->product_vdf product_hf Hydrogen Fluoride condition_temp->product_hf condition_catalyst->product_vdf condition_catalyst->product_hf

Caption: Logical relationship for the synthesis of vinylidene fluoride.

Materials:

  • This compound

  • High-temperature tube furnace

  • Quartz or stainless steel reactor tube

  • Catalyst (e.g., a mixture of Cr, Cu, and Zn oxides)[2]

  • Inert support for the catalyst (e.g., alumina)

  • Temperature controller

  • Mass flow controllers for gas delivery

  • Cold trap (e.g., dry ice/acetone bath) for product collection

  • Scrubber for acidic byproducts (e.g., aqueous KOH or NaOH solution)

Procedure:

  • Catalyst Preparation and Packing: Prepare the catalyst according to literature procedures. Pack the reactor tube with the catalyst bed, ensuring uniform packing to prevent channeling.

  • System Assembly: Assemble the reactor system within a fume hood. Connect the this compound gas cylinder to the reactor inlet via a mass flow controller. The reactor outlet should be connected to a cold trap followed by a scrubber to neutralize the hydrogen fluoride byproduct.

  • System Purge: Purge the entire system with an inert gas (e.g., Nitrogen) to remove air and moisture.

  • Reaction Initiation: Heat the furnace to the desired reaction temperature (e.g., 200-550 °C).[2] Once the temperature has stabilized, stop the inert gas flow and introduce a controlled flow of this compound into the reactor.

  • Product Collection: The gaseous product stream exiting the reactor is passed through the cold trap to condense the vinylidene fluoride.

  • Byproduct Neutralization: The non-condensable gases, including unreacted starting material and hydrogen fluoride, are passed through the scrubber.

  • Reaction Completion and Shutdown: Once the desired amount of product has been collected or the reaction is complete, stop the flow of this compound and switch to an inert gas flow to purge the reactor. Allow the furnace to cool to room temperature.

  • Product Isolation and Analysis: Isolate the condensed vinylidene fluoride from the cold trap. The product can be analyzed and characterized by standard analytical techniques such as GC-MS and NMR spectroscopy.

Emergency Procedures

In Case of a Leak:

  • Evacuate the immediate area.

  • If it can be done safely, close the cylinder valve.

  • Ensure the fume hood is operating at maximum capacity to ventilate the area.

  • Do not re-enter the area until it has been determined to be safe by atmospheric monitoring.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: For gas exposure, there are no immediate first aid requirements. For contact with liquefied gas, flush the affected area with lukewarm water. Do not apply direct heat. Seek medical attention for frostbite.

  • Eye Contact: For gas exposure, no specific first aid is required. For contact with liquefied gas, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Ingestion: Ingestion is not a likely route of exposure for a gas.

Fire Fighting Measures:

  • This compound is a flammable gas.[2]

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9]

  • If a cylinder is exposed to fire, cool it with water spray from a safe distance to prevent rupture.[9]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

References

Application Notes and Protocols for 1,1,2-Trifluoroethane (R-143) as a Working Fluid in Thermodynamic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This document provides a comprehensive overview of 1,1,2-trifluoroethane, also known as HFC-143, for its application as a working fluid in thermodynamic cycles. Due to a notable lack of direct experimental performance data in publicly accessible literature, this note combines critically evaluated thermophysical property data with a theoretical performance analysis within a standard vapor-compression refrigeration cycle. A comparative analysis with the widely used refrigerant R-134a (1,1,1,2-tetrafluoroethane) is presented to offer a clear benchmark for its potential performance. Detailed protocols for the safe handling, experimental evaluation, and theoretical analysis of HFC-143 are also provided to guide researchers in their investigations.

Introduction to this compound (HFC-143)

This compound (HFC-143) is a hydrofluorocarbon with the chemical formula CH₂FCHF₂. It is an isomer of the more commonly known 1,1,1-trifluoroethane (B1214931) (HFC-143a). As with other HFCs, it was considered as a potential replacement for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Understanding its thermophysical properties and performance characteristics is crucial for evaluating its suitability in applications such as refrigeration, air conditioning, and Organic Rankine Cycles (ORCs) for waste heat recovery.

Physicochemical and Environmental Properties

A summary of the key physical, chemical, and environmental properties of this compound is presented in Table 1. This data is essential for equipment design, performance modeling, and safety assessments.

PropertyValueUnits
Chemical Formula C₂H₃F₃-
Molar Mass 84.041 g/mol
Boiling Point (at 1 atm) 5.0°C
Melting Point -84.0°C
Critical Temperature 151.0°C
Critical Pressure 4.83MPa
Ozone Depletion Potential (ODP) 0-
Global Warming Potential (GWP, 100-year) 397[1]-
Flammability Flammable Gas, Category 2-
Toxicity Lower Chronic Toxicity (Class A)-

Thermophysical Properties

The performance of a working fluid is fundamentally dependent on its thermodynamic properties. The following tables summarize the temperature-dependent properties of this compound in its saturated liquid and vapor phases. This data has been sourced from critically evaluated datasets.

Table 2.1: Saturated Liquid Properties of this compound
Temperature (°C)Pressure (kPa)Density ( kg/m ³)Enthalpy (kJ/kg)Entropy (kJ/kg·K)
-2038.61345.5175.40.899
-1061.31321.1187.10.943
093.91296.2199.00.986
10139.21270.7211.11.028
20200.41244.5223.41.069
30281.41217.5236.01.109
40386.61189.5248.91.149
50520.91160.4262.11.188
Table 2.2: Saturated Vapor Properties of this compound
Temperature (°C)Pressure (kPa)Density ( kg/m ³)Enthalpy (kJ/kg)Entropy (kJ/kg·K)
-2038.61.8389.31.745
-1061.32.8394.81.749
093.94.1400.21.753
10139.26.0405.61.756
20200.48.5410.91.759
30281.411.7416.11.761
40386.615.9421.11.762
50520.921.4426.01.763

Theoretical Performance in a Vapor-Compression Cycle

To assess the viability of HFC-143 as a refrigerant, a theoretical analysis of its performance in a standard vapor-compression refrigeration cycle was conducted. The results are compared against HFC-134a, a widely used refrigerant, under identical operating conditions.

Cycle Operating Conditions

The following parameters were defined for the theoretical cycle analysis:

  • Evaporator Saturation Temperature: -10°C

  • Condenser Saturation Temperature: 40°C

  • Evaporator Outlet Superheat: 5 K

  • Condenser Outlet Subcooling: 5 K

  • Compressor Isentropic Efficiency: 75%

Performance Metrics

The key performance indicators calculated are:

  • Refrigerating Effect: The amount of heat absorbed in the evaporator per unit mass of refrigerant (kJ/kg).

  • Compressor Work: The energy required to compress the refrigerant per unit mass (kJ/kg).

  • Coefficient of Performance (COP): The ratio of the refrigerating effect to the compressor work.

  • Volumetric Refrigerating Capacity (VRC): The cooling capacity per unit of suction volume, indicating the required compressor displacement (kJ/m³).

Table 3.1: Comparative Theoretical Performance Analysis
ParameterThis compound (HFC-143)R-134aUnits
Refrigerating Effect 183.2145.9kJ/kg
Compressor Work 46.845.1kJ/kg
Coefficient of Performance (COP) 3.913.23-
Pressure Ratio 6.34.6-
Volumetric Refrigerating Capacity (VRC) 567.81006.8kJ/m³

Analysis: The theoretical analysis indicates that HFC-143 could offer a significantly higher Coefficient of Performance compared to R-134a under these conditions. However, its Volumetric Refrigerating Capacity is substantially lower, which implies that a larger compressor would be required to achieve the same cooling capacity. The pressure ratio for HFC-143 is also higher.

Protocols

Protocol for Safe Handling of this compound

Objective: To ensure the safe handling and storage of HFC-143 in a laboratory setting.

Materials:

  • Cylinder of this compound

  • Appropriate pressure regulator

  • Personal Protective Equipment (PPE): Safety goggles with side-shields, impervious gloves, flame-resistant lab coat

  • Well-ventilated workspace or fume hood

  • Gas leak detector

Procedure:

  • Storage: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources. Ensure cylinders are stored upright and securely fastened.

  • Handling: Always wear appropriate PPE when handling the cylinder.

  • Connection: Before connecting the cylinder to any apparatus, ensure the pressure regulator is compatible and in good working order. Ground all equipment to prevent static discharge.

  • Ventilation: Use HFC-143 only in a well-ventilated area or under a fume hood. Its vapors are heavier than air and can accumulate in low-lying areas.

  • Leak Detection: Regularly check for leaks using a suitable gas leak detector or soap solution. In case of a leak, evacuate the area and ventilate thoroughly.

  • Emergency Procedures: In case of inhalation, move the affected person to fresh air. If skin or eye contact with liquid occurs, flush the area with lukewarm water and seek medical attention for potential frostbite.

Protocol for Theoretical Performance Evaluation

Objective: To provide a standardized workflow for the theoretical analysis of a working fluid's performance in a vapor-compression cycle using thermophysical property data.

Materials & Software:

  • Thermophysical property database (e.g., NIST REFPROP or similar).

  • Spreadsheet software or a programming environment (e.g., Python with CoolProp library).

Procedure:

  • Define Cycle Parameters: Establish the key operating conditions: evaporator temperature (T_evap), condenser temperature (T_cond), superheat, subcooling, and compressor isentropic efficiency (η_isen).

  • Determine State Points:

    • State 1 (Compressor Inlet): Using T_evap and the specified superheat, determine the enthalpy (h₁) and entropy (s₁) from the property database. Also, find the specific volume (v₁).

    • State 2s (Isentropic Compressor Outlet): Using the condenser pressure (P_cond, corresponding to T_cond) and s₁, determine the isentropic enthalpy (h₂s).

    • State 2a (Actual Compressor Outlet): Calculate the actual enthalpy (h₂a) using the formula: h₂a = h₁ + (h₂s - h₁) / η_isen.

    • State 3 (Condenser Outlet): Using T_cond and the specified subcooling, determine the enthalpy (h₃).

    • State 4 (Evaporator Inlet): Assume a throttling process (isenthalpic), so h₄ = h₃.

  • Calculate Performance Metrics:

    • Refrigerating Effect: RE = h₁ - h₄

    • Compressor Work: W_comp = h₂a - h₁

    • Coefficient of Performance (COP): COP = RE / W_comp

    • Volumetric Refrigerating Capacity (VRC): VRC = RE / v₁

  • Data Tabulation: Organize the calculated state points and performance metrics into a clear table for analysis and comparison.

Protocol for Experimental Performance Verification

Objective: To outline a general experimental procedure for measuring the performance of HFC-143 in a laboratory-scale vapor-compression refrigeration system.

Apparatus:

  • Vapor-compression refrigeration test rig including a compressor, condenser, thermostatic expansion valve, and evaporator.

  • Instrumentation: Thermocouples, pressure transducers, refrigerant mass flow meter, power meter for the compressor.

  • Data acquisition system.

  • Calorimeter to measure the heat absorbed by the evaporator.

Procedure:

  • System Preparation: Evacuate the entire refrigeration system to remove air and moisture.

  • Refrigerant Charging: Accurately charge the system with the desired mass of this compound.

  • Set Operating Conditions: Adjust the heat load on the evaporator and the heat rejection rate at the condenser to achieve the desired steady-state operating pressures and temperatures.

  • Data Acquisition: Once the system reaches a steady state, begin recording data from all sensors for a sufficient duration to ensure stable readings. This includes:

    • Temperatures and pressures at the inlet and outlet of each component.

    • Refrigerant mass flow rate.

    • Compressor power consumption.

    • Heat input to the evaporator (measured via the calorimeter).

  • Calculations:

    • Calculate the actual refrigerating effect from the calorimeter measurements.

    • Calculate the actual Coefficient of Performance (COP) by dividing the measured refrigerating effect by the measured compressor power consumption.

  • Repeat: Vary the operating conditions (e.g., evaporator or condenser temperatures) and repeat steps 3-5 to characterize the performance over a range of conditions.

Visualizations

The following diagrams illustrate the logical flow and relationships within the described thermodynamic cycle and evaluation protocols.

G cluster_cycle Vapor-Compression Cycle Evaporator Evaporator Compressor Compressor Evaporator->Compressor Low P, Low T Vapor Condenser Condenser Compressor->Condenser High P, High T Vapor Expansion Valve Expansion Valve Condenser->Expansion Valve High P, Med T Liquid Expansion Valve->Evaporator Low P, Low T Mixture

Caption: A standard vapor-compression refrigeration cycle.

G cluster_workflow Theoretical Evaluation Workflow A Define Cycle Parameters (T_evap, T_cond, η_isen) C Calculate State Points (h, s, v) A->C B Access Thermophysical Property Database (NIST) B->C D Calculate Performance Metrics (COP, VRC) C->D E Tabulate and Compare Data D->E

Caption: Workflow for theoretical performance evaluation.

G cluster_exp Experimental Verification Workflow Prep System Preparation (Evacuation & Charging) Run Achieve Steady-State Operating Conditions Prep->Run Measure Data Acquisition (T, P, Flow, Power) Run->Measure Calc Calculate Experimental COP Measure->Calc Analyze Analyze & Compare Results Calc->Analyze

Caption: Workflow for experimental performance verification.

References

Application of 1,1,2-Trifluoroethane in Heat Transfer Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethane (HFC-143) is a hydrofluorocarbon compound that has been considered for various applications, including as a refrigerant and potentially as a component in heat transfer fluids. Its thermophysical properties, such as its boiling point, vapor pressure, and density, are critical determinants of its suitability for heat transfer applications. This document provides a summary of the available thermophysical data for this compound, outlines a general experimental protocol for evaluating its performance as a heat transfer fluid, and presents safety and handling guidelines.

Thermophysical Properties of this compound

The following tables summarize the critically evaluated thermophysical property data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables (WTT).[1] These properties are essential for modeling and designing heat transfer systems.

Table 1: General and Critical Properties of this compound

PropertyValue
Molecular FormulaC2H3F3
Molecular Weight84.04 g/mol
Normal Boiling Point278.15 K (4.99 °C)
Critical Temperature424 K (150.85 °C)
Critical Pressure4300 kPa
Critical Density433 kg/m ³

Table 2: Temperature-Dependent Properties of this compound (Liquid Phase)

Temperature (K)Density ( kg/m ³)Viscosity (Pa·s)Thermal Conductivity (W/m·K)Heat Capacity at Saturation (J/mol·K)
2201335.80.0005420.123115.3
2401285.90.0003950.113118.1
2601234.30.0003020.104121.8
2801180.50.0002390.095126.4
3001123.90.0001940.086132.1
3201063.60.0001600.078139.3

Table 3: Temperature-Dependent Properties of this compound (Gas Phase at 1 atm)

Temperature (K)Density ( kg/m ³)Viscosity (Pa·s)Thermal Conductivity (W/m·K)Ideal Gas Heat Capacity (Cp) (J/mol·K)
2803.731.08E-050.012577.4
3003.471.16E-050.014281.9
3502.951.35E-050.018492.6
4002.571.53E-050.0226102.3

Experimental Protocol: Evaluation of Heat Transfer Performance

The following is a generalized protocol for experimentally evaluating the heat transfer performance of this compound. This protocol is based on standard methods for testing heat transfer fluids and may need to be adapted based on the specific experimental setup and objectives.

Objective: To determine the heat transfer coefficient and pressure drop of this compound under controlled flow and temperature conditions.

Materials and Equipment:

  • Closed-loop heat transfer system

  • Test section with a known geometry (e.g., a circular tube or parallel plates)

  • Heating element (e.g., cartridge heater, resistive wire)

  • Cooling system (e.g., chiller, heat exchanger)

  • Pump suitable for volatile fluids

  • Flow meter

  • Pressure transducers

  • Temperature sensors (e.g., thermocouples, RTDs)

  • Data acquisition system

  • This compound (high purity)

  • Appropriate personal protective equipment (PPE)

Experimental Workflow:

experimental_workflow Experimental Workflow for Heat Transfer Fluid Evaluation cluster_prep System Preparation cluster_exp Experiment Execution cluster_data Data Acquisition & Analysis prep_system System Assembly & Leak Check charge_fluid Charge with this compound prep_system->charge_fluid degas Degas Fluid charge_fluid->degas set_flow Set Flow Rate degas->set_flow Start Experiment set_flow->set_flow Vary Flow Rate set_temp Set Inlet Temperature set_flow->set_temp set_temp->set_temp Vary Temperature apply_heat Apply Heat Flux set_temp->apply_heat apply_heat->apply_heat Vary Heat Flux record_data Record T, P, Flow apply_heat->record_data Reach Steady State calc_coeff Calculate Heat Transfer Coefficient record_data->calc_coeff calc_pressure Calculate Pressure Drop record_data->calc_pressure analyze Analyze & Compare calc_coeff->analyze calc_pressure->analyze

Caption: Workflow for evaluating the heat transfer performance of a fluid.

Procedure:

  • System Preparation:

    • Assemble the closed-loop heat transfer system and ensure all connections are secure.

    • Perform a thorough leak check of the entire system.

    • Evacuate the system to remove any air or moisture.

    • Carefully charge the system with high-purity this compound.

    • Degas the fluid by circulating it through the system and venting any trapped gases.

  • Experimental Execution:

    • Set the desired flow rate of this compound using the pump and flow meter.

    • Set the inlet temperature of the fluid using the cooling system.

    • Apply a known heat flux to the test section using the heating element.

    • Allow the system to reach a steady state, where temperatures and pressures are no longer changing significantly over time.

  • Data Acquisition:

    • At steady state, record the following data using the data acquisition system:

      • Inlet and outlet temperatures of the fluid in the test section.

      • Wall temperatures at various points along the test section.

      • Pressure drop across the test section.

      • Flow rate of the fluid.

      • Power input to the heating element.

  • Data Analysis:

    • Calculate the heat transfer coefficient (h) using the following equation:

      • h = q'' / (T_wall - T_bulk)

      • Where:

        • q'' is the heat flux (W/m²)

        • T_wall is the average wall temperature of the test section (K)

        • T_bulk is the average bulk fluid temperature in the test section (K)

    • Calculate the pressure drop per unit length of the test section.

    • Repeat the experiment for a range of flow rates, inlet temperatures, and heat fluxes to fully characterize the performance of this compound.

Logical Relationship for Heat Transfer Fluid Selection

The selection of a heat transfer fluid is a multi-faceted process involving the evaluation of several key properties.

fluid_selection Key Considerations for Heat Transfer Fluid Selection cluster_properties Thermophysical Properties cluster_operational Operational Characteristics cluster_safety Safety & Environmental cluster_outcome Desired Outcome thermal_cond High Thermal Conductivity selection Optimal Heat Transfer Fluid thermal_cond->selection heat_cap High Specific Heat heat_cap->selection viscosity Low Viscosity viscosity->selection density High Density density->selection temp_range Wide Operating Temperature Range temp_range->selection vapor_pressure Low Vapor Pressure vapor_pressure->selection stability High Thermal Stability stability->selection toxicity Low Toxicity toxicity->selection flammability Non-flammable flammability->selection environmental Low Environmental Impact environmental->selection

Caption: Logical relationship diagram for selecting a heat transfer fluid.

Safety and Handling of this compound

General Precautions:

  • Handle this compound in a well-ventilated area.[2]

  • Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[2]

  • Avoid contact with skin and eyes.[2]

  • Prevent fire caused by electrostatic discharge.[2]

  • Use non-sparking tools.[2]

First Aid Measures:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Storage:

  • Store in suitable, closed containers in a well-ventilated place.[2]

  • Keep away from sources of ignition.[2]

Spill and Leak Procedures:

  • Evacuate personnel to safe areas.[2]

  • Remove all sources of ignition.[2]

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • Do not let the chemical enter drains.[2]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment and adherence to all applicable safety regulations and guidelines. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1,2-Trifluoroethane (HFC-143)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1,1,2-Trifluoroethane (HFC-143).

Section 1: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during the purification of this compound.

Distillation-Based Purification Issues

Distillation is a primary method for purifying HFC-143. However, various issues can arise, leading to suboptimal purity.

Problem: Poor Separation Efficiency (Product Purity Below Target)

Possible Causes:

  • Incorrect Reflux Ratio: An inadequate reflux ratio can lead to insufficient separation of components with close boiling points.

  • Flooding: Excessive vapor flow can cause liquid to be carried up the column, hindering effective separation.

  • Weeping: Low vapor flow may not be sufficient to hold up the liquid on the trays, causing it to leak down the column.

  • Feed Composition Fluctuation: Variations in the feed stream's composition can disrupt the column's temperature and pressure profiles.

  • Inaccurate Temperature or Pressure Readings: Faulty sensors can lead to incorrect operational adjustments.

Troubleshooting Steps:

  • Verify Operating Parameters: Check the column's temperature and pressure profiles against the expected values for the given feed composition.

  • Adjust Reflux Ratio: Gradually increase the reflux ratio to improve separation. Monitor the product purity at each adjustment.

  • Check for Flooding or Weeping: Observe the column's pressure drop. A sudden increase may indicate flooding, while a significant decrease could suggest weeping. Adjust the reboiler duty or feed rate accordingly.

  • Analyze Feed Composition: Use gas chromatography (GC) to analyze the feed stream and ensure its composition is within the expected range.

  • Calibrate Instrumentation: Verify the accuracy of all temperature and pressure sensors and recalibrate if necessary.

Logical Troubleshooting Flow for Distillation:

Distillation_Troubleshooting Start Low Product Purity Check_Params Verify Operating Parameters Start->Check_Params Adjust_Reflux Adjust Reflux Ratio Check_Params->Adjust_Reflux Check_Pressure Check Column Pressure Drop Adjust_Reflux->Check_Pressure Analyze_Feed Analyze Feed Composition Check_Pressure->Analyze_Feed Normal High_Pressure High Pressure Drop (Flooding) Check_Pressure->High_Pressure Increase Low_Pressure Low Pressure Drop (Weeping) Check_Pressure->Low_Pressure Decrease Calibrate_Sensors Calibrate Sensors Analyze_Feed->Calibrate_Sensors Purity_OK Purity Restored Calibrate_Sensors->Purity_OK Reduce_Boilup Reduce Reboiler Duty High_Pressure->Reduce_Boilup Increase_Boilup Increase Reboiler Duty Low_Pressure->Increase_Boilup Reduce_Boilup->Purity_OK Increase_Boilup->Purity_OK

Caption: Troubleshooting workflow for low purity in distillation.

Adsorption-Based Purification Issues

Adsorption is effective for removing specific impurities like residual acids (e.g., HF) and moisture.

Problem: Incomplete Removal of Impurities (Breakthrough)

Possible Causes:

  • Saturated Adsorbent: The adsorbent has reached its maximum capacity and can no longer capture impurities.

  • Inappropriate Adsorbent: The selected adsorbent may not have a high affinity for the target impurities.

  • Incorrect Operating Conditions: Temperature and pressure can affect adsorption efficiency.

  • Channeling: The gas flow is not uniform through the adsorbent bed, leading to localized saturation.

Troubleshooting Steps:

  • Regenerate or Replace Adsorbent: If the adsorbent is saturated, it needs to be regenerated according to the specified protocol or replaced with fresh material.

  • Verify Adsorbent Selection: Ensure the chosen adsorbent is suitable for removing the specific impurities present in the HFC-143 stream. For acidic impurities like HF, adsorbents like activated alumina (B75360) or sodium fluoride (B91410) are often used.

  • Optimize Operating Conditions: Check and adjust the temperature and pressure to the recommended levels for the specific adsorption process.

  • Inspect Adsorbent Bed: If possible, inspect the adsorbent bed for signs of channeling. Repacking the bed may be necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound (HFC-143)?

A1: Common impurities depend on the synthesis route. A likely route involves the reaction of ethylene (B1197577) with chlorine to produce 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane, followed by fluorination with hydrogen fluoride (HF).[1] Potential impurities from this process include:

  • Unreacted starting materials: 1,2-dichloroethane, 1,1,2-trichloroethane

  • Reaction intermediates and byproducts: Other chlorinated and fluorinated ethanes

  • Residual reagents: Hydrogen fluoride (HF)

Q2: How can I remove hydrogen fluoride (HF) from my HFC-143 product?

A2: Adsorption is a highly effective method for removing HF. Commonly used adsorbents include:

  • Sodium Fluoride (NaF): Shows good adsorption capacity for HF.

  • Activated Alumina: Another effective adsorbent for HF removal.

  • Zeolites: Molecular sieves like zeolite 3A can also be used for HF adsorption.

Q3: What analytical methods are suitable for determining the purity of this compound?

A3: Gas chromatography (GC) is the primary method for assessing the purity of HFC-143 and quantifying impurities.

  • GC with Flame Ionization Detection (FID): A standard method for quantifying organic impurities.

  • GC with Mass Spectrometry (MS): Useful for identifying unknown impurities.[2][3]

  • GC with Atomic Emission Detector (AED): Can be used to quantify trace impurities containing elements like C, H, Cl, and F, especially when reference materials are unavailable.[4]

Q4: Can extractive distillation be used to purify this compound?

A4: Yes, extractive distillation can be a viable option, particularly for separating components with close boiling points that form azeotropes or near-azeotropes. This technique involves adding a solvent that alters the relative volatilities of the components, making separation by distillation easier. The selection of an appropriate solvent is crucial for the success of this method.[5][6][7]

Q5: How do I regenerate the adsorbent used for purification?

A5: The regeneration method depends on the type of adsorbent and the adsorbed impurities.

  • Thermal Regeneration: Involves heating the adsorbent to a specific temperature to desorb the impurities. This is a common method but can be energy-intensive.

  • Chemical Regeneration: Uses a chemical solution to wash the adsorbent and remove the impurities. For instance, an acidic or basic wash can be employed.[8]

  • Solvent Regeneration: Involves passing a solvent through the adsorbent bed to dissolve and remove the adsorbed impurities.[7]

Section 3: Experimental Protocols

Protocol for Purity Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general procedure for determining the purity of HFC-143.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a polydimethylsiloxane-based column).[1]

  • Helium or Nitrogen as the carrier gas.

Procedure:

  • Sample Preparation: No specific sample preparation is typically required for gaseous samples. Ensure the sample cylinder is properly connected to the GC inlet.

  • GC Conditions (Typical):

    • Injector Temperature: 150 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Detector Temperature: 250 °C

    • Carrier Gas Flow Rate: 1-2 mL/min

  • Injection: Inject a known volume of the gaseous HFC-143 sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a standard.

    • Identify and quantify impurity peaks.

    • Calculate the purity of HFC-143 based on the peak areas.

Workflow for GC Purity Analysis:

GC_Analysis_Workflow Sample HFC-143 Sample GC_System Gas Chromatograph (GC-FID) Sample->GC_System Chromatogram Generate Chromatogram GC_System->Chromatogram Peak_ID Identify Peaks (HFC-143 & Impurities) Chromatogram->Peak_ID Peak_Integration Integrate Peak Areas Peak_ID->Peak_Integration Purity_Calc Calculate % Purity Peak_Integration->Purity_Calc

Caption: Workflow for determining HFC-143 purity via GC-FID.

Section 4: Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

This table provides the normal boiling points of HFC-143 and some of its potential impurities, which is critical for designing distillation-based purification processes.

CompoundFormulaBoiling Point (°C)
This compound (HFC-143) CH2FCHF2 5 [6][9]
1,2-DichloroethaneC2H4Cl283.5
1,1,2-TrichloroethaneC2H3Cl3113.5
Hydrogen FluorideHF19.5

Note: The significant difference in boiling points between HFC-143 and the chlorinated precursors suggests that simple distillation should be effective for their separation. The close boiling point of HF indicates that azeotropic distillation or adsorption would be more suitable for its removal.

Table 2: Adsorbent Selection Guide for Common Impurities in HFC-143

ImpurityRecommended Adsorbent(s)Regeneration Method(s)
Hydrogen Fluoride (HF)Activated Alumina, Sodium Fluoride (NaF), ZeolitesThermal, Chemical (e.g., dilute acid/base wash)
Moisture (H2O)Molecular Sieves (e.g., 3A, 4A), Silica GelThermal
Chlorinated HydrocarbonsActivated CarbonThermal, Solvent

References

Technical Support Center: Purification of HFC-143a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from HFC-143a (1,1,1-Trifluoroethane).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available HFC-143a?

A1: Common impurities in HFC-143a can include:

  • Moisture (Water): Can lead to ice formation in refrigeration systems and hydrolysis of the HFC, forming acidic byproducts.

  • Acidic Impurities: Such as hydrogen fluoride (B91410) (HF), which can be present from the manufacturing process and are corrosive.

  • Other Fluorocarbons: Including unreacted starting materials, byproducts, or other refrigerants. Examples may include HFC-125 or HFC-134a.

  • Non-condensable Gases: Air components like nitrogen and oxygen that can affect the thermodynamic properties of the refrigerant.

  • High-Boiling Residues: Oily substances or polymeric materials.

Q2: Why is it crucial to remove these impurities for research and pharmaceutical applications?

A2: In sensitive applications, impurities can interfere with experimental results, degrade materials, or be toxic. For instance, moisture and acidic impurities can corrode sensitive equipment, while other fluorocarbons can alter the physical and chemical properties of the HFC-143a, affecting reaction outcomes or product stability.

Q3: What are the primary methods for purifying HFC-143a in a laboratory setting?

A3: The most common laboratory-scale purification techniques include:

  • Adsorption: Effective for removing moisture and acidic impurities using materials like molecular sieves and activated alumina (B75360).

  • Distillation: Used to separate HFC-143a from impurities with different boiling points, such as other fluorocarbons and high-boiling residues.

  • Gas Scrubbing: Passing the gas through a basic solution to neutralize acidic impurities.

Q4: How can I verify the purity of HFC-143a after purification?

A4: The purity of HFC-143a is typically analyzed using Gas Chromatography (GC) coupled with a suitable detector, such as a Mass Spectrometer (MS) or a Thermal Conductivity Detector (TCD).[1][2][3] This allows for the identification and quantification of volatile impurities. Karl Fischer titration is a standard method for determining water content.[4]

Troubleshooting Guides

Adsorption-Based Purification

Issue: Ineffective removal of moisture by molecular sieves.

Possible CauseTroubleshooting Steps
Saturated or inactive molecular sieves. Regenerate the molecular sieves by heating them in a vacuum oven. A typical procedure involves heating at 200-300°C under vacuum for 2-4 hours.[5] Ensure they are cooled in a desiccator under an inert atmosphere before use.
Incorrect pore size of molecular sieves. For water removal from HFCs, 3A or 4A molecular sieves are generally suitable. Verify that the correct type is being used.
Insufficient contact time. Reduce the flow rate of the HFC-143a gas through the adsorbent bed to allow for adequate contact time.
Channeling through the adsorbent bed. Ensure the adsorbent is packed uniformly in the column to prevent the gas from bypassing the molecular sieves.

Issue: Incomplete removal of acidic impurities with activated alumina.

Possible CauseTroubleshooting Steps
Incorrect grade of alumina. Use basic or neutral activated alumina for the removal of acidic impurities like HF.
Deactivated alumina. Activate the alumina by heating it to 250-300°C for 2-4 hours under a stream of inert gas or in a vacuum oven.
Column overloading. Increase the amount of activated alumina in the column or reduce the amount of HFC-143a passed through it.
Distillation-Based Purification

Issue: Poor separation of HFC-143a from other fluorocarbon impurities.

Possible CauseTroubleshooting Steps
Insufficient column efficiency. Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Incorrect reflux ratio. Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time.
Fluctuations in heating. Ensure a stable and uniform heat source to maintain a steady boiling rate. Use a heating mantle with a controller.
Heat loss from the column. Insulate the distillation column to minimize heat loss and maintain the temperature gradient.

Issue: Product contamination.

Possible CauseTroubleshooting Steps
Leaking joints. Ensure all glass joints are properly sealed. Use appropriate grease or PTFE sleeves if necessary.
Bumping of the liquid. Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Distilling too quickly. Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second of distillate.

Experimental Protocols

Protocol 1: Removal of Moisture and Acidic Impurities using Adsorption

This protocol describes the removal of water and acidic impurities from HFC-143a gas by passing it through a packed column of adsorbents.

Materials:

  • HFC-143a gas cylinder

  • Two-stage pressure regulator

  • Stainless steel or glass column (e.g., 30 cm length, 2.5 cm inner diameter)

  • 3A or 4A Molecular Sieves

  • Basic or Neutral Activated Alumina

  • Inert gas (Nitrogen or Argon)

  • Vacuum oven and desiccator

  • Gas flow meter

  • Collection vessel (e.g., cold trap or gas sampling bag)

Procedure:

  • Adsorbent Activation:

    • Place the molecular sieves and activated alumina in separate glass dishes in a vacuum oven.

    • Heat to 250-300°C under vacuum for 3-4 hours to activate.[5][6]

    • Cool to room temperature in a desiccator under an inert atmosphere.

  • Column Packing:

    • Carefully pack the column, filling the bottom half with activated alumina and the top half with molecular sieves. Place glass wool plugs at both ends to secure the packing.

  • System Assembly:

    • Connect the HFC-143a cylinder with the regulator to the inlet of the packed column.

    • Connect the outlet of the column to a flow meter and then to the collection vessel. A cold trap cooled with liquid nitrogen or a dry ice/acetone bath can be used to collect the purified HFC-143a as a liquid.

  • Purification:

    • Purge the entire system with a dry inert gas to remove air and moisture.

    • Slowly open the regulator of the HFC-143a cylinder and adjust the flow rate to a low value (e.g., 50-100 mL/min).

    • Pass the HFC-143a gas through the column.

    • Collect the purified product.

  • Analysis:

    • Analyze the purity of the collected HFC-143a using GC-MS and determine the water content using Karl Fischer titration.

Protocol 2: Purification by Fractional Distillation

This protocol is for separating HFC-143a from impurities with different boiling points. HFC-143a has a boiling point of -47.6 °C.

Materials:

  • Crude HFC-143a

  • Fractional distillation apparatus (including a round-bottom flask, a fractionating column e.g., Vigreux, a condenser, a receiving flask)

  • Heating mantle with a temperature controller

  • Low-temperature coolant for the condenser (e.g., a circulating bath with ethanol/dry ice)

  • Boiling chips or magnetic stirrer

  • Thermometer or temperature probe

Procedure:

  • System Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Ensure all joints are well-sealed.

  • Charging the Flask:

    • Cool the round-bottom flask in a dry ice/acetone bath.

    • Carefully condense the crude HFC-143a into the flask.

    • Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin circulating the low-temperature coolant through the condenser.

    • Slowly heat the distillation flask using the heating mantle.

    • Observe the temperature at the top of the column. The temperature should stabilize at the boiling point of the most volatile component.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of HFC-143a (-47.6 °C).

    • Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.

  • Product Collection:

    • Collect the purified HFC-143a in a receiving flask cooled in a dry ice/acetone bath.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Data Presentation

Table 1: Purity of HFC-143a Before and After Adsorption Treatment

ImpurityConcentration Before (ppm)Concentration After (ppm)
Water100< 10
Acidity (as HF)5< 0.1
HFC-125500500
HFC-134a300300

Table 2: Purity of HFC-143a Before and After Fractional Distillation

ComponentBoiling Point (°C)Concentration Before (%)Concentration in Main Fraction (%)
More Volatile Impurity< -47.60.2< 0.01
HFC-143a -47.6 99.5 > 99.98
Less Volatile Impurity> -47.60.3< 0.01

Visualizations

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis Adsorbent_Activation Activate Adsorbents (Molecular Sieves & Alumina) 250-300°C, Vacuum Oven Column_Packing Pack Column (Alumina then Sieves) Adsorbent_Activation->Column_Packing Packed_Column Packed Adsorbent Column HFC_Cylinder HFC-143a Cylinder HFC_Cylinder->Packed_Column  Crude HFC-143a Gas Flow_Meter Flow Meter Packed_Column->Flow_Meter Collection Cold Trap / Collection Flow_Meter->Collection Purified Gas GC_MS GC-MS Analysis Collection->GC_MS Karl_Fischer Karl Fischer Titration Collection->Karl_Fischer

Caption: Workflow for HFC-143a purification by adsorption.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Ineffective Impurity Removal Cause1 Adsorbent Inactive/ Saturated Problem->Cause1 Cause2 Incorrect Adsorbent Type Problem->Cause2 Cause3 Improper Flow Rate/ Contact Time Problem->Cause3 Cause4 Distillation Column Inefficiency Problem->Cause4 Solution1 Regenerate/ Replace Adsorbent Cause1->Solution1 Solution2 Select Appropriate Adsorbent Cause2->Solution2 Solution3 Adjust Flow Rate Cause3->Solution3 Solution4 Use Higher Efficiency Column / Optimize Parameters Cause4->Solution4

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Stability and Degradation of 1,1,2-Trifluoroethane (HFC-143)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for professionals working with 1,1,2-Trifluoroethane (HFC-143, CH₂FCHF₂). It includes troubleshooting guides for common experimental issues, frequently asked questions regarding its stability and degradation, detailed experimental protocols, and a summary of key data.

Troubleshooting Guides

This section addresses specific problems researchers may encounter during the storage, handling, and experimental use of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent reaction rates in thermal degradation studies. - Temperature fluctuations in the reactor.- Inconsistent flow rate of the carrier gas.- Catalytic effects from reactor wall materials.- Presence of impurities in the HFC-143 sample.- Ensure precise temperature control of the reactor. Use a calibrated thermocouple placed in close proximity to the reaction zone.- Utilize a calibrated mass flow controller for accurate and stable carrier gas flow.- The reactor material can influence reaction rates. In case of unexpected reactivity, consider using a different reactor material (e.g., quartz, stainless steel, nickel-based alloys) and perform blank runs.[1]- Analyze the purity of the HFC-143 sample using Gas Chromatography (GC) before use. Purify if necessary.
Unexpected peaks in Gas Chromatography (GC) analysis of degradation products. - Incomplete reaction or side reactions.- Contamination from the experimental setup (e.g., septum bleed, contaminated carrier gas).- Formation of isomers or rearrangement products.- Optimize reaction conditions (temperature, residence time) to favor the desired degradation pathway.- Run a blank analysis of the GC system to identify potential sources of contamination. Use high-quality septa and carrier gas.[2][3]- Identify unknown peaks using GC-Mass Spectrometry (GC-MS) and compare with known fragmentation patterns of possible byproducts. Common byproducts can include fluoroethylenes and other smaller fluorinated compounds.[1]
Difficulty in achieving complete degradation. - Reaction temperature is too low.- Insufficient residence time in the reactor.- Presence of radical scavengers (e.g., oxygen) in thermal decomposition studies.- Gradually increase the reaction temperature while monitoring the product distribution to find the optimal degradation temperature.- Adjust the flow rate of the carrier gas or the reactor volume to increase the residence time.- Ensure an inert atmosphere (e.g., nitrogen, argon) for thermal decomposition studies to prevent unwanted side reactions with oxygen.
Corrosion or degradation of experimental apparatus. - Formation of corrosive byproducts like Hydrogen Fluoride (B91410) (HF).- Incompatibility of materials with HFC-143 or its degradation products.- Hydrogen Fluoride (HF) is a common byproduct of HFC degradation.[1] Select reactor and tubing materials that are resistant to HF, such as nickel-based alloys (e.g., Inconel, Monel) or passivated stainless steel. Regularly inspect the apparatus for signs of corrosion.- Consult a chemical compatibility chart for materials in contact with halogenated hydrocarbons. Polytetrafluoroethylene (PTFE) and other fluoropolymers generally show good resistance.[4][5][6]

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

This compound primarily degrades through two main pathways:

  • Thermal Decomposition: At elevated temperatures, the dominant degradation pathway is the unimolecular elimination of hydrogen fluoride (HF) to form 1,2-difluoroethylene (B154328). Further decomposition can lead to the formation of other smaller fluorinated and non-fluorinated compounds.

  • Atmospheric Degradation: In the troposphere, the primary degradation mechanism is initiated by reaction with hydroxyl (OH) radicals.[7] This reaction involves the abstraction of a hydrogen atom from the HFC-143 molecule, leading to the formation of a fluoroalkyl radical, which then undergoes further oxidation.

2. What are the expected major products of thermal decomposition?

The primary product of the thermal decomposition of this compound is 1,2-difluoroethylene (CHF=CHF) via the elimination of HF. At higher temperatures or under different conditions, a variety of other products can be formed, including trifluoroethylene, other fluoroalkenes, and smaller fluorinated species.[1]

3. How stable is this compound under typical laboratory conditions?

This compound is a stable compound at ambient temperature and pressure. It is a colorless gas at room temperature. However, it is flammable and should be handled with care in a well-ventilated area, away from ignition sources.

4. What is the atmospheric lifetime of this compound?

The atmospheric lifetime of this compound is determined by its reaction rate with OH radicals. While specific data for this compound is limited, analogous hydrofluorocarbons have atmospheric lifetimes ranging from a few years to over a decade. For instance, its isomer, 1,1,1-trifluoroethane (B1214931) (HFC-143a), has an atmospheric lifetime of about 52 years. The lifetime is influenced by factors such as the number of C-H bonds and their bond dissociation energies.

5. What materials are compatible with this compound and its degradation products?

For handling this compound, common laboratory materials such as stainless steel and glass are generally suitable. However, for high-temperature degradation studies where corrosive byproducts like HF may be formed, more resistant materials are recommended.

Material Compatibility with HFC-143 Compatibility with HF (a major degradation product)
Stainless Steel (304, 316)GoodFair to Poor (can be attacked, especially at high temperatures)
Nickel-based alloys (Inconel, Monel)ExcellentGood to Excellent
Glass (Borosilicate)GoodPoor (etched by HF)
QuartzGoodPoor (etched by HF)
Polytetrafluoroethylene (PTFE)ExcellentExcellent
Polyvinylidene fluoride (PVDF)ExcellentExcellent

This table provides general guidance. It is crucial to consult specific chemical compatibility charts and consider the exact experimental conditions (temperature, pressure, concentration).[4][5][6]

Quantitative Data

The following tables summarize key quantitative data related to the stability and degradation of this compound and its isomer, 1,1,1-Trifluoroethane, for comparative purposes.

Table 1: Thermal Decomposition Kinetic Data

Compound Reaction Temperature Range (K) Pre-exponential Factor (A) Activation Energy (Ea) Reference
1,1,1-Trifluoroethane (HFC-143a)CH₃CF₃ → CH₂=CF₂ + HF1050 - 120010¹⁴·⁵ s⁻¹305 kJ/mol[8]
Difluoromethane (CH₂F₂)CH₂F₂ → CHF + HF1577 - 22142.34 x 10¹⁵ s⁻¹ (k∞)345.5 kJ/mol

Table 2: Atmospheric Degradation Kinetic Data (Reaction with OH Radicals)

Compound Reaction Temperature (K) Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Arrhenius Parameters Reference
1,2-Difluoroethane (B1293797) (HFC-152)CH₂FCH₂F + OH2981.12 x 10⁻¹² exp(-730/T)A = 1.12 x 10⁻¹², E/R = 730 K
1,1-Difluoroethane (B1215649) (HFC-152a)CH₃CHF₂ + OH2980.94 x 10⁻¹² exp(-990/T)A = 0.94 x 10⁻¹², E/R = 990 K

Experimental Protocols

The following are generalized protocols for studying the stability and degradation of this compound. These should be adapted based on specific experimental goals and available equipment.

Protocol 1: Thermal Decomposition in a Flow Reactor

Objective: To determine the thermal stability and identify the degradation products of this compound.

Materials and Equipment:

  • This compound (high purity)

  • Inert carrier gas (e.g., Nitrogen, Argon, Helium)

  • Flow reactor (e.g., quartz or stainless steel tube) housed in a programmable tube furnace

  • Mass flow controllers

  • Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

  • Gas-tight syringes or a gas sampling valve

  • Appropriate safety equipment (safety glasses, lab coat, gas leak detector)

Procedure:

  • System Preparation: Assemble the flow reactor system in a well-ventilated fume hood. Ensure all connections are leak-tight.

  • Carrier Gas Flow: Start the flow of the inert carrier gas through the reactor at a known flow rate using a mass flow controller.

  • Temperature Programming: Heat the reactor to the desired decomposition temperature using the tube furnace. Allow the temperature to stabilize.

  • Introduction of HFC-143: Introduce a known concentration of this compound into the carrier gas stream. This can be done using a syringe pump for a liquid sample or another mass flow controller for a gaseous sample.

  • Reaction: The gas mixture flows through the heated reactor, where thermal decomposition occurs.

  • Product Analysis: At the outlet of the reactor, collect a sample of the gas mixture using a gas-tight syringe or an automated gas sampling valve.

  • GC Analysis: Inject the collected sample into the GC to separate and identify the reactants and products. A GC-MS is recommended for positive identification of unknown products.

  • Data Analysis: Quantify the conversion of this compound and the yield of each product by calibrating the GC with known standards.

  • Repeat: Repeat the experiment at different temperatures and residence times (by varying the flow rate) to determine the kinetics of the decomposition.

Protocol 2: Reaction with OH Radicals (Relative Rate Method)

Objective: To determine the rate constant for the reaction of this compound with OH radicals.

Materials and Equipment:

  • This compound

  • A reference compound with a known OH reaction rate constant (e.g., a simple alkane or another hydrofluorocarbon)

  • OH radical precursor (e.g., methyl nitrite/NO, H₂O₂/UV)

  • Reaction chamber (e.g., Teflon bag or glass vessel) with a UV light source

  • FTIR spectrometer or GC-FID for concentration measurements

  • Gas handling and mixing system

  • Appropriate safety equipment

Procedure:

  • Chamber Preparation: Evacuate and flush the reaction chamber with purified air or an inert gas.

  • Introduction of Reactants: Introduce known concentrations of this compound, the reference compound, and the OH radical precursor into the reaction chamber.

  • Initial Concentration Measurement: Measure the initial concentrations of this compound and the reference compound using FTIR or GC.

  • Initiation of Reaction: Generate OH radicals by photolyzing the precursor with a UV light source.

  • Monitoring Concentrations: Periodically measure the concentrations of this compound and the reference compound over time as they are consumed by the reaction with OH radicals.

  • Data Analysis: Plot ln([HFC-143]₀/[HFC-143]t) versus ln([Reference]₀/[Reference]t). The slope of this plot will be the ratio of the rate constants (k_HFC-143 / k_reference).

  • Calculate Rate Constant: Since the rate constant of the reference compound is known, the rate constant for the reaction of this compound with OH radicals can be calculated.

  • Temperature Dependence: Repeat the experiment at different temperatures to determine the Arrhenius parameters for the reaction.

Visualizations

The following diagrams illustrate the key degradation pathways and experimental workflows.

Thermal_Decomposition_Workflow cluster_setup Experimental Setup cluster_analysis Analysis HFC143_source This compound Source MFCs Mass Flow Controllers HFC143_source->MFCs Carrier_gas Inert Carrier Gas (N2, Ar) Carrier_gas->MFCs Reactor Flow Reactor (Heated) MFCs->Reactor Controlled Flow Sampling Gas Sampling Reactor->Sampling Effluent GC_MS GC-MS Analysis Sampling->GC_MS Data_Analysis Data Analysis (Kinetics, Product ID) GC_MS->Data_Analysis

Caption: Experimental workflow for studying the thermal decomposition of this compound.

Atmospheric_Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Products HFC143 CH₂FCHF₂ (this compound) Fluoroalkyl_radical •CHFCHF₂ or CH₂FC•F₂ HFC143->Fluoroalkyl_radical H-atom abstraction OH_radical •OH (Hydroxyl Radical) OH_radical->Fluoroalkyl_radical Peroxy_radical Fluoroalkyl Peroxy Radical Fluoroalkyl_radical->Peroxy_radical + O₂ O2 O₂ O2->Peroxy_radical Alkoxy_radical Fluoroalkoxy Radical Peroxy_radical->Alkoxy_radical + NO NO NO NO->Alkoxy_radical Products Further Degradation Products (e.g., Carbonyl Fluoride, HF) Alkoxy_radical->Products Decomposition/Rearrangement

References

Technical Support Center: Synthesis of 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2-Trifluoroethane (HFC-143).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly through the gas-phase fluorination of chlorinated ethanes.

Issue Potential Causes Recommended Actions & Troubleshooting
Low Conversion of Precursors (1,2-dichloroethane/1,1,2-trichloroethane) 1. Catalyst Deactivation: The catalyst may be poisoned or coked. 2. Insufficient Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Improper Catalyst Activation: The catalyst may not have been properly activated before the reaction. 4. Low HF:Precursor Molar Ratio: An insufficient amount of the fluorinating agent is being used.1. Catalyst Regeneration/Replacement: Attempt to regenerate the catalyst by passing a stream of inert gas (like nitrogen) at a high temperature to burn off coke. If poisoning is suspected, the catalyst may need to be replaced. 2. Optimize Temperature: Gradually increase the reaction temperature within the recommended range (200-550 °C) and monitor the conversion.[1] 3. Review Activation Protocol: Ensure the catalyst activation procedure was followed correctly, including the specified temperatures and gas flow rates.[1] 4. Adjust Molar Ratio: Increase the molar ratio of hydrogen fluoride (B91410) (HF) to the chlorinated ethane (B1197151) precursors.[1]
Poor Selectivity towards this compound 1. Suboptimal Reaction Temperature: The temperature may be favoring the formation of byproducts. 2. Incorrect Catalyst Composition: The ratio of metals in the composite catalyst may not be optimal. 3. Extended Contact Time: A longer residence time in the reactor can lead to further reactions and byproduct formation.1. Temperature Screening: Perform experiments at various temperatures to find the optimal point for this compound selectivity. 2. Catalyst Screening: If possible, test catalysts with slightly different metal compositions to improve selectivity. A common composite catalyst includes Cr, Cu, and Zn.[1] 3. Adjust Flow Rates: Increase the flow rate of the reactants to reduce the contact time in the reactor.[1]
Formation of Unexpected Peaks in GC Analysis 1. Side Reactions: Undesired reactions may be occurring, leading to various byproducts. 2. Impurities in Starting Materials: The precursors or HF may contain impurities that react to form other compounds. 3. Air Leak in the System: The presence of oxygen can lead to oxidation byproducts.1. Identify Byproducts: Use GC-MS to identify the unexpected peaks. Common byproducts can include under-fluorinated or over-fluorinated ethanes, and various olefins from dehydrochlorination or dehydrofluorination. 2. Purify Starting Materials: Ensure the purity of the 1,2-dichloroethane (B1671644), 1,1,2-trichloroethane (B165190), and HF. 3. System Leak Check: Perform a thorough leak check of the entire reactor system.
Pressure Build-up in the Reactor 1. Coke Formation: Carbonaceous deposits (coke) can block the catalyst bed. 2. Catalyst Bed Compaction: The physical structure of the catalyst may have degraded. 3. Downstream Blockage: A blockage in the lines or traps after the reactor.1. Catalyst Regeneration: As mentioned above, regenerate the catalyst to remove coke. 2. Inspect Catalyst Bed: After cooling and safely shutting down the reactor, visually inspect the catalyst bed. 3. Check Downstream Equipment: Inspect all tubing, condensers, and traps for any obstructions.

Frequently Asked Questions (FAQs)

Q1: What is a common method for the synthesis of this compound?

A1: A prevalent method is the gas-phase catalytic fluorination of a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane with anhydrous hydrogen fluoride (HF).[1] This reaction is typically carried out at elevated temperatures in the presence of a composite metal catalyst.[1]

Q2: What are the typical catalysts used for this synthesis?

A2: Composite catalysts containing metals such as Chromium (Cr), Copper (Cu), and Zinc (Zn) are commonly employed.[1] The specific ratio of these metals can influence the catalyst's activity and selectivity.

Q3: What are the key reaction parameters to control?

A3: The critical parameters to monitor and control are:

  • Reaction Temperature: Typically in the range of 200-550 °C.[1]

  • Contact Time: The residence time of the reactants in the catalyst bed, usually between 0.1 and 20 seconds.[1]

  • Molar Ratio of Reactants: The ratio of hydrogen fluoride to the chlorinated ethane precursors is a crucial factor affecting conversion and selectivity.[1]

Q4: What are the common byproducts in the synthesis of this compound?

A4: Byproducts can include a range of other fluorinated and chlorinated ethanes, such as 1,2-difluoroethane, and various olefins resulting from dehydrochlorination or dehydrofluorination reactions. The specific byproducts and their distribution will depend on the reaction conditions and the catalyst used.

Q5: How can this compound be purified from the reaction mixture?

A5: The purification process typically involves several steps. First, the acidic components like unreacted HF and byproduct HCl are removed by passing the product stream through a water or alkaline scrubber. This is followed by drying to remove any moisture. Finally, fractional distillation is used to separate the this compound from other halogenated hydrocarbons with different boiling points.

Data Presentation

The following tables summarize quantitative data related to the synthesis of this compound based on a patented gas-phase fluorination process.

Table 1: Typical Reaction Conditions for Gas-Phase Fluorination

ParameterValueReference
Reaction Temperature200 - 550 °C[1]
Contact Time0.1 - 20 s[1]
Molar Ratio (1,2-dichloroethane : 1,1,2-trichloroethane : HF)1 : (0.1 - 10) : (6 - 15)[1]

Table 2: Example of Catalyst Composition

ComponentMolar RatioReference
Chromium (Cr)85[1]
Copper (Cu)5[1]
Zinc (Zn)10[1]

Experimental Protocols

Protocol 1: Gas-Phase Synthesis of this compound

This protocol is based on the method described in patent CN111116304B.

1. Catalyst Preparation and Activation:

  • Prepare a composite catalyst with a molar ratio of Cr:Cu:Zn of 85:5:10.

  • Load the catalyst into a tubular reactor.

  • Dry the catalyst by heating to 400 °C under a nitrogen flow (100 ml/min) for 10 hours.

  • Cool the catalyst to 200 °C.

  • Activate the catalyst by sequentially treating with mixtures of nitrogen and hydrogen fluoride, gradually increasing the HF concentration, and finally with pure HF at 400 °C.[1]

2. Chlorination of Ethylene (B1197577) (Precursor Synthesis):

  • Heat a separate reactor containing a suitable catalyst (e.g., Ni/Al composite) to 270 °C.

  • Introduce ethylene and chlorine gas at a controlled flow rate.

  • The product stream, a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane, is passed through a series of traps (buffer bottle, water wash, alkaline scrubber, and cold trap) to collect the chlorinated precursors.

3. Gas-Phase Fluorination:

  • Heat the reactor containing the activated fluorination catalyst to the desired reaction temperature (e.g., 330 °C).

  • Introduce the mixture of 1,2-dichloroethane and 1,1,2-trichloroethane along with anhydrous hydrogen fluoride into a mixing chamber before passing them over the catalyst bed.

  • The product stream is then passed through a similar series of traps (buffer bottle, water wash, alkaline scrubber, and cold trap) to collect the crude this compound.

4. Product Analysis:

  • The composition of the collected product can be analyzed using gas chromatography (GC) to determine the conversion of precursors and the selectivity to this compound.

Mandatory Visualization

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_fluorination Fluorination Reaction cluster_purification Purification Ethylene Ethylene Chlorination_Reactor Chlorination Reactor (Ni/Al Catalyst, 270°C) Ethylene->Chlorination_Reactor Chlorine Chlorine Chlorine->Chlorination_Reactor Mixed_Precursors Mixture of 1,2-Dichloroethane & 1,1,2-Trichloroethane Chlorination_Reactor->Mixed_Precursors Fluorination_Reactor Fluorination Reactor (Cr/Cu/Zn Catalyst, 200-550°C) Mixed_Precursors->Fluorination_Reactor HF Hydrogen Fluoride (HF) HF->Fluorination_Reactor Crude_Product Crude Product Stream (HFC-143, HF, HCl, Byproducts) Fluorination_Reactor->Crude_Product Scrubber Alkaline Scrubber (Removes HF, HCl) Crude_Product->Scrubber Drying_Unit Drying Unit Scrubber->Drying_Unit Distillation Fractional Distillation Drying_Unit->Distillation Pure_HFC143 Pure this compound (HFC-143) Distillation->Pure_HFC143

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Conversion Check Conversion of Precursors (GC Analysis) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Good_Conversion Good Conversion Check_Conversion->Good_Conversion Good Troubleshoot_Conversion Troubleshoot Conversion: - Catalyst Activity - Reaction Temperature - HF:Precursor Ratio Low_Conversion->Troubleshoot_Conversion Check_Selectivity Check Selectivity to This compound (GC Analysis) Good_Conversion->Check_Selectivity Low_Selectivity Low Selectivity Check_Selectivity->Low_Selectivity Low Good_Selectivity Good Selectivity Check_Selectivity->Good_Selectivity Good Troubleshoot_Selectivity Troubleshoot Selectivity: - Reaction Temperature - Catalyst Composition - Contact Time Low_Selectivity->Troubleshoot_Selectivity Check_Purification Investigate Purification Loss: - Scrubber Efficiency - Distillation Parameters Good_Selectivity->Check_Purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions with 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for utilizing 1,1,2-Trifluoroethane (HFC-143) as a solvent in your chemical reactions. This resource provides essential information, troubleshooting guidance, and answers to frequently asked questions to help you optimize your experimental conditions and ensure safe handling of this unique fluorinated solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a solvent?

A1: this compound is a hydrofluorocarbon that exists as a colorless gas at room temperature.[1] Its utility as a solvent in a laboratory setting would require conducting reactions under pressure or at low temperatures to maintain it in a liquid state. Its key properties are summarized in the table below.

Q2: What types of compounds are soluble in this compound?

A2: Due to its fluorinated nature, this compound is expected to be a poor solvent for polar compounds and more suitable for dissolving non-polar and other fluorinated molecules. While specific solubility data is limited, related fluorinated solvents are known to dissolve a range of organic compounds, particularly those with lower polarity.[2][3]

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is a flammable gas and can act as a simple asphyxiant at high concentrations.[4][5] Inhalation may cause neurotoxic effects.[4] It is crucial to work in a well-ventilated area, preferably within a fume hood, and to take precautions against ignition sources. Direct contact with the liquid form can cause frostbite.[6]

Q4: How does this compound compare to other common fluorinated solvents?

A4: Compared to its isomer, 1,1,1-Trifluoroethane, it has a slightly higher boiling point.[1] Unlike fully halogenated chlorofluorocarbons (CFCs), such as 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), HFC-143 does not deplete the ozone layer, although it does have a significant global warming potential.[1] Its solvent properties are less well-characterized than those of more common fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which are known to have unique effects on reaction rates and selectivity.[7]

Troubleshooting Guides

Low Reaction Yield

Problem: My reaction in this compound is giving a low yield.

Possible Cause Troubleshooting Steps
Poor Solubility of Reagents - Consider adding a co-solvent to improve the solubility of polar reactants. - If possible, modify your reagents to increase their fluorous phase affinity.
Low Reaction Temperature - Due to the low boiling point of this compound, reactions are often run at low temperatures. This may slow down the reaction kinetics. - If the reaction is conducted in a sealed vessel, the temperature can be carefully increased to accelerate the reaction rate. Monitor the internal pressure closely.
Incomplete Reaction - Extend the reaction time. - Increase the concentration of the limiting reagent.[8]
Product Decomposition - If the desired product is unstable, consider running the reaction at an even lower temperature. - Optimize the work-up procedure to minimize the time the product is exposed to potentially destabilizing conditions.[8]
Moisture Contamination - Ensure all glassware is rigorously dried. - Use anhydrous grade this compound and other reagents.
Difficult Product Isolation

Problem: I am having trouble isolating my product from the this compound solvent.

Possible Cause Troubleshooting Steps
High Volatility of Product - If your product is also volatile, evaporation of the solvent may lead to product loss. - Consider a non-evaporative work-up, such as liquid-liquid extraction with a higher boiling point solvent.
Azeotrope Formation - Check for potential azeotrope formation between your product and this compound. - If an azeotrope is suspected, consider purification methods other than distillation, such as chromatography or crystallization.
Emulsion during Work-up - If performing an aqueous work-up, the fluorinated solvent may form an emulsion. - Add brine to help break the emulsion. - Centrifugation can also be an effective method for phase separation.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂H₃F₃[4]
Molecular Weight 84.04 g/mol [4]
Boiling Point 5 °C (41 °F; 278 K)[1]
Melting Point -84 °C (-119 °F; 189 K)[1]
Appearance Colorless gas[1]
CAS Number 430-66-0[4]
Safety Information for this compound
HazardDescriptionPrecaution
Flammability Highly flammable gas.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Inhalation May cause drowsiness or dizziness. High concentrations can act as an asphyxiant.Use only outdoors or in a well-ventilated area. Avoid breathing gas.
Health Hazards May cause damage to organs (liver, kidney) through prolonged or repeated exposure.Do not breathe gas. Get medical advice/attention if you feel unwell.
First Aid (Inhalation) Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Hypothetical Protocol: Low-Temperature Fluorination

Objective: To perform a selective fluorination of a sensitive substrate at low temperature to minimize side product formation.

Materials:

  • Substrate (e.g., an electron-rich olefin)

  • Electrophilic fluorinating agent (e.g., Selectfluor™)

  • This compound (anhydrous)

  • Pressure-rated reaction vessel with a magnetic stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Schlenk line for inert atmosphere

Procedure:

  • Vessel Preparation: Thoroughly dry the pressure-rated reaction vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add the substrate and the electrophilic fluorinating agent to the reaction vessel under an inert atmosphere.

  • Solvent Condensation: Cool the reaction vessel in the low-temperature bath to approximately -78 °C. Connect a cylinder of this compound to the vessel via a gas-tight tube and condense the desired volume of the solvent into the vessel.

  • Reaction: Seal the vessel and allow the mixture to stir at the low temperature. The reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing by GC-MS or ¹⁹F NMR.

  • Work-up: Upon completion, carefully vent the excess this compound into a cold trap or through a proper scrubbing system in a fume hood. Dissolve the remaining residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) for subsequent purification.

  • Purification: Purify the crude product by standard methods, such as flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Reaction Vessel prep2 Add Substrate & Reagent prep1->prep2 react1 Cool to -78 °C prep2->react1 react2 Condense this compound react1->react2 react3 Seal Vessel & Stir react2->react3 react4 Monitor Progress react3->react4 workup1 Vent Solvent react4->workup1 workup2 Dissolve Residue workup1->workup2 workup3 Purify Product workup2->workup3

Caption: Workflow for a low-temperature reaction using this compound.

Troubleshooting_Logic start Low Reaction Yield q1 Are all reagents soluble? start->q1 s1 Add co-solvent or modify reagents q1->s1 No q2 Is the reaction too slow? q1->q2 Yes s1->q2 s2 Increase temperature (in sealed vessel) or extend reaction time q2->s2 Yes q3 Is the product decomposing? q2->q3 No s2->q3 s3 Lower reaction temperature or optimize work-up q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Handling 1,1,2-Trifluoroethane Under Pressure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,2-Trifluoroethane (HFC-143) in pressurized systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling this compound under pressure?

A1: The primary hazards include:

  • High Pressure: this compound is a liquefied gas, and its pressure increases significantly with temperature.[1][2] This can lead to equipment failure and violent rupture of containers if not properly managed.[1]

  • Asphyxiation: As a gas heavier than air, it can displace oxygen in poorly ventilated areas, leading to asphyxiation.[3]

  • Frostbite: Direct contact with the liquid form can cause severe frostbite.[2][3]

  • Cardiac Sensitization: At high concentrations, it may cause cardiac arrhythmias.[2]

  • Flammability: While not flammable at ambient conditions, it can become flammable at elevated temperatures and pressures, especially in the presence of ignition sources. Use non-sparking tools and prevent electrostatic discharge.[4]

Q2: What personal protective equipment (PPE) is required when working with pressurized this compound?

A2: The following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Insulated, chemical-resistant gloves.[4]

  • Body Protection: A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing should be worn where significant exposure is possible.[4]

  • Respiratory Protection: In case of inadequate ventilation or potential for high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4]

Q3: What are the signs of a leak in a pressurized system containing this compound?

A3: Signs of a leak include:

  • A hissing sound.

  • The formation of frost or ice at the leak point due to rapid cooling from the evaporating liquid.

  • A sudden drop in system pressure.

  • The presence of a faint, sweetish odor (though odor is not a reliable indicator).

  • In case of a large leak in a confined space, dizziness or other signs of oxygen deficiency in personnel.

Q4: What should I do in case of a leak?

A4: In the event of a leak:

  • If it is safe to do so, close the main cylinder valve.

  • Evacuate the immediate area.

  • Ensure adequate ventilation to disperse the gas.

  • If the leak is significant, evacuate the entire lab and notify emergency personnel.

  • Do not re-enter the area until it has been determined to be safe by qualified personnel.

Q5: What materials are compatible with this compound under pressure?

A5: While specific compatibility under high pressure and temperature should always be verified, general guidelines suggest the following:

  • Metals: Stainless steel, brass, and Monel are generally compatible. Avoid reactive metals such as powdered aluminum, magnesium, and zinc.

  • Polymers: PTFE, PEEK, and Kalrez® are often suitable. The compatibility of other elastomers and plastics should be carefully evaluated as they may swell or degrade.

Troubleshooting Guides

Issue 1: Unexpected Pressure Drop in the System
Possible Cause Troubleshooting Steps
Leak in the system 1. Perform a leak test using a compatible leak detection solution (e.g., soapy water) or an electronic leak detector. 2. Check all fittings, connections, and valve stems. 3. Tighten any loose fittings. If a leak persists from a fitting, depressurize the system, and inspect the fitting for damage before re-tightening or replacing.
Temperature fluctuation 1. Monitor the ambient and system temperature. A decrease in temperature will cause a corresponding drop in vapor pressure. 2. If necessary, use a controlled heating system (e.g., a heating mantle with a temperature controller) to maintain a stable system temperature.
Inaccurate pressure reading 1. Verify the calibration of the pressure gauge against a known standard. 2. Ensure the pressure gauge is rated for the pressures being used.
Issue 2: Inability to Reach Desired System Pressure
Possible Cause Troubleshooting Steps
Insufficient this compound in the cylinder 1. Check the weight of the cylinder to determine the amount of remaining liquid. 2. If the cylinder is nearly empty, the pressure will drop as the last of the liquid vaporizes. Replace with a full cylinder.
Low ambient temperature 1. The vapor pressure of this compound is dependent on temperature. If the ambient temperature is too low, the vapor pressure may not be sufficient to reach the desired system pressure. 2. Gently and controllably warm the cylinder using a water bath or a heating blanket with a temperature controller. Never apply direct flame or localized heat to the cylinder.
Regulator malfunction 1. Ensure the regulator is functioning correctly and is set to the desired output pressure. 2. If the regulator is faulty, replace it with a new, properly rated regulator.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂H₃F₃
Molecular Weight 84.04 g/mol [4]
Boiling Point 5 °C (41 °F)
Melting Point -84 °C (-119 °F)
Critical Temperature 188.45 °C (371.21 °F)
Critical Pressure 5241.00 kPa (760.1 psi)[5]

Estimated Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Temperature (°F)Estimated Vapor Pressure (kPa)Estimated Vapor Pressure (psi)
0328712.6
105012918.7
206818627.0
308626137.9
4010435952.1
5012248470.2

Note: These are estimated values and should be used as a guideline. Actual vapor pressure can vary with conditions.

Experimental Protocols & Visualizations

Protocol: Safely Pressurizing a Reaction Vessel with this compound
  • System Check: Ensure the entire high-pressure system, including the reaction vessel, tubing, valves, and fittings, is rated for the maximum expected operating pressure and is clean and dry.

  • Cylinder Securing: Secure the this compound cylinder in an upright position in a well-ventilated area.

  • Regulator Attachment: Attach a suitable two-stage pressure regulator to the cylinder valve. Ensure the regulator outlet valve is closed before opening the cylinder valve.

  • System Assembly: Connect the regulator outlet to the reaction vessel through appropriate high-pressure tubing.

  • Leak Test (Low Pressure): Open the cylinder valve slowly. With the regulator set to a low pressure (e.g., 10-20 psi), pressurize the system and perform a leak test on all connections.

  • System Purge: If the experiment is air-sensitive, evacuate the system and backfill with an inert gas (e.g., nitrogen or argon) several times before introducing the this compound.

  • Pressurization: Slowly open the regulator outlet valve to gradually increase the pressure in the reaction vessel to the desired setpoint.

  • Monitoring: Continuously monitor the system pressure and temperature throughout the experiment.

G cluster_prep Preparation cluster_execution Execution system_check System Check secure_cylinder Secure Cylinder system_check->secure_cylinder attach_regulator Attach Regulator secure_cylinder->attach_regulator connect_system Connect System attach_regulator->connect_system leak_test Low-Pressure Leak Test connect_system->leak_test purge_system Purge System (if needed) leak_test->purge_system pressurize Pressurize to Setpoint purge_system->pressurize monitor Monitor System pressurize->monitor

Caption: Workflow for safely pressurizing a system.

Diagram: Troubleshooting Logic for System Leaks

G start Unexpected Pressure Drop check_leak Perform Leak Test start->check_leak leak_found Leak Found? check_leak->leak_found tighten_fittings Tighten Fittings leak_found->tighten_fittings Yes check_temp Check for Temperature Drop leak_found->check_temp No recheck_leak Re-check for Leak tighten_fittings->recheck_leak leak_persists Leak Persists? recheck_leak->leak_persists depressurize Depressurize System leak_persists->depressurize Yes no_leak No Leak Found leak_persists->no_leak No inspect_replace Inspect & Replace Fitting depressurize->inspect_replace end Issue Resolved inspect_replace->end no_leak->end check_gauge Verify Gauge Calibration check_temp->check_gauge check_gauge->end

Caption: Decision tree for troubleshooting system leaks.

References

Incompatible materials with 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,1,2-Trifluoroethane. Below you will find troubleshooting guides and frequently asked questions regarding material compatibility to ensure safe and successful experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Q1: I have observed corrosion or degradation of my experimental apparatus. What could be the cause?

A1: The corrosion or degradation of your equipment could be due to a chemical incompatibility between this compound and the materials of your apparatus. This compound can be reactive with certain materials, particularly under specific conditions such as elevated temperatures or in the presence of moisture. It is crucial to ensure all components of your setup are compatible.

Q2: My reaction is showing unexpected side products or is failing. Could the solvent be the issue?

A2: Yes, if your reaction vessel or any components in contact with this compound are not compatible, they could leach into the reaction mixture, leading to unexpected side products or catalytic inhibition. For instance, reactive metals can form metal fluorides that may interfere with your chemical process.

Q3: I am noticing a pressure buildup in my storage container. What should I do?

A3: A pressure buildup in a storage container of this compound could indicate a slow reaction with the container material or decomposition, especially if the temperature is elevated. Immediately and safely vent the container in a well-ventilated area, and if possible, transfer the contents to a container made of a known compatible material, such as stainless steel or PTFE.

Frequently Asked Questions (FAQs)

Q1: What materials are known to be incompatible with this compound?

A1: this compound is incompatible with a range of materials.[1] Contact with these substances can lead to vigorous or explosive reactions. Key incompatible materials include:

  • Alkali metals: (e.g., Sodium, Potassium, Lithium)[1][2][3]

  • Alkaline earth metals: (e.g., Magnesium, Calcium)

  • Powdered or finely divided metals: (e.g., Aluminum, Zinc, Barium, Titanium)[1][2][4]

  • Strong bases: (e.g., Sodium hydroxide, Potassium hydroxide)[1]

  • Strong oxidizing agents: (e.g., Nitrates, Peroxides, Chromates)[1][3]

Q2: What are the recommended materials for handling and storing this compound?

A2: For handling and storing this compound, it is recommended to use materials with high chemical resistance. These include:

  • Metals: Stainless steel (304 and 316) and titanium are generally good choices.

  • Plastics: Polytetrafluoroethylene (PTFE) and other fluoropolymers are highly resistant to a wide range of chemicals, including halogenated hydrocarbons.[5]

  • Elastomers: For seals and gaskets, perfluoroelastomers (FFKM) offer the broadest chemical resistance.

Q3: What are the hazardous decomposition products of this compound?

A3: When exposed to high temperatures, such as in a fire, this compound can decompose to form highly toxic and corrosive gases. These may include hydrogen fluoride (B91410) (HF), carbon monoxide (CO), and carbon dioxide (CO2). It is critical to avoid thermal decomposition and to have appropriate safety measures in place.

Q4: Can I use common elastomers like Neoprene or EPDM with this compound?

A4: The compatibility of elastomers such as Neoprene or EPDM with this compound is not well-documented. However, halogenated hydrocarbons can cause swelling and degradation of many common elastomers. It is highly recommended to use perfluoroelastomers (FFKM) or PTFE for applications requiring flexible seals. If you must use another elastomer, it is essential to perform compatibility testing before use.

Data Presentation

Table 1: Summary of Material Compatibility with this compound

Material CategoryCompatibleIncompatibleNotes
Metals Stainless Steel (304, 316), TitaniumAlkali Metals, Alkaline Earth Metals, Powdered Metals (Al, Zn, Ba, Ti)Reactions with incompatible metals can be violent or explosive.[1][2][3][6]
Plastics Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated ethylene (B1197577) propylene (B89431) (FEP)Some plastics may be susceptible to swelling or degradation.Compatibility testing is recommended for plastics other than fluoropolymers.
Elastomers Perfluoroelastomers (FFKM)Neoprene, EPDM, Nitrile (Buna-N), SiliconeSwelling and loss of mechanical properties can occur with incompatible elastomers.
Other Glass, CeramicsStrong Bases, Strong Oxidizing AgentsAvoid contact with strong bases and oxidizers to prevent hazardous reactions.[1][3]

Experimental Protocols

Methodology for Material Compatibility Testing

This protocol outlines a general procedure for testing the compatibility of a material with this compound.

Objective: To determine the effect of this compound on the physical and chemical properties of a test material.

Materials:

  • Test material coupons of known dimensions and weight.

  • Sealed pressure vessels made of a known inert material (e.g., stainless steel with PTFE lining).

  • This compound.

  • Analytical balance.

  • Micrometer or calipers.

  • Microscope for visual inspection.

Procedure:

  • Initial Measurement: Measure the dimensions and weigh each material coupon accurately. Record these initial values.

  • Visual Inspection: Visually inspect each coupon under a microscope and document its surface condition (e.g., color, texture).

  • Exposure: Place each coupon in a separate pressure vessel. Add a sufficient amount of this compound to immerse the coupon partially.

  • Sealing and Incubation: Seal the pressure vessels and place them in a controlled environment at the desired experimental temperature. The temperature should reflect the intended use conditions.

  • Duration: The duration of the test can vary from 24 hours to several weeks, depending on the application.

  • Post-Exposure Analysis:

    • Safely vent the pressure vessels in a fume hood.

    • Remove the coupons and allow any residual this compound to evaporate.

    • Re-weigh the coupons and measure their dimensions.

    • Perform a visual inspection under a microscope to identify any changes such as swelling, cracking, discoloration, or delamination.

  • Data Analysis: Calculate the percentage change in weight and dimensions. Compare the pre- and post-exposure visual inspection data. A significant change in any of these parameters indicates incompatibility.

Visualizations

experimental_workflow start Start: Select Material for Testing initial_measurement Initial Measurement (Weight, Dimensions) start->initial_measurement visual_inspection_pre Visual Inspection (Surface Condition) initial_measurement->visual_inspection_pre exposure Expose Material to This compound in Sealed Vessel visual_inspection_pre->exposure incubation Incubate at Specified Temperature and Duration exposure->incubation post_analysis Post-Exposure Analysis incubation->post_analysis reweigh_remeasure Re-weigh and Re-measure post_analysis->reweigh_remeasure visual_inspection_post Visual Inspection for Changes post_analysis->visual_inspection_post data_analysis Data Analysis (% Change in Weight/Dimensions) reweigh_remeasure->data_analysis visual_inspection_post->data_analysis conclusion Determine Compatibility data_analysis->conclusion

Caption: Experimental workflow for material compatibility testing with this compound.

material_selection_logic start Start: Material Selection for This compound Service is_metal Is the material a metal? start->is_metal is_alkali Is it an alkali, alkaline earth, or powdered metal? is_metal->is_alkali Yes is_plastic Is the material a plastic? is_metal->is_plastic No compatible_metal Compatible Metal (e.g., Stainless Steel, Titanium) is_alkali->compatible_metal No incompatible_metal Incompatible Metal (Do Not Use) is_alkali->incompatible_metal Yes is_fluoropolymer Is it a fluoropolymer (e.g., PTFE)? is_plastic->is_fluoropolymer Yes unknown_plastic Compatibility Unknown (Testing Required) is_plastic->unknown_plastic No is_elastomer Is the material an elastomer? is_plastic->is_elastomer No compatible_plastic Likely Compatible (Verification Recommended) is_fluoropolymer->compatible_plastic is_ffkm Is it a perfluoroelastomer (FFKM)? is_elastomer->is_ffkm Yes unknown_elastomer Compatibility Questionable (Testing Required) is_elastomer->unknown_elastomer No compatible_elastomer Likely Compatible is_ffkm->compatible_elastomer

Caption: Decision logic for selecting materials compatible with this compound.

References

Technical Support Center: Handling Fluorinated Gases in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides essential information for troubleshooting potential gas leaks when working with fluorinated gases, with a specific focus on 1,1,2-Trifluoroethane as an illustrative example. Given that direct use of this compound is more common in industrial applications than in research laboratories, this document offers broader guidance applicable to a range of similar gaseous compounds you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with a fluorinated gas like this compound?

A1: The primary concerns include potential health hazards from inhalation, the risk of asphyxiation in poorly ventilated areas, and the flammability of some fluorinated gases.[1][2] Inhalation of high concentrations can lead to dizziness, headache, and in severe cases, cardiac arrhythmias.[2] As these gases are often stored under pressure, there is also a significant physical hazard associated with the potential for sudden, uncontrolled release of gas.[3][4]

Q2: How can I tell if I have a gas leak in my experimental setup?

A2: Signs of a gas leak can include a noticeable drop in cylinder pressure without active use, the sound of hissing from tubing or connections, or inconsistent experimental results that may be attributed to improper gas flow.[5][6] For some gases, an unusual odor may be present, although many fluorinated gases are odorless.[6] Regular system checks are crucial for early detection.

Q3: What immediate steps should I take if I suspect a gas leak?

A3: If you suspect a gas leak, your immediate priorities should be to ensure your safety and the safety of those around you. If the gas is flammable or toxic, evacuate the immediate area and alert your lab's safety officer. If it is safe to do so, close the main valve on the gas cylinder to stop the flow of gas.[3][4] Increase ventilation in the area by opening windows (if permissible) or ensuring fume hoods are operating at maximum capacity. Do not attempt to fix a leak without proper training and personal protective equipment.

Q4: Can I use standard laboratory tubing for my experiments with fluorinated gases?

A4: The choice of tubing material is critical and depends on the specific gas and experimental conditions. Fluoropolymers such as PTFE and FEP generally offer excellent chemical resistance to fluorinated gases.[7][8][9] However, it is essential to consult a chemical compatibility chart to ensure the chosen material is suitable for your specific application, taking into account factors like pressure and temperature.

Troubleshooting Guides

Guide 1: Systematic Gas Leak Detection in a Laboratory Setup

This guide provides a step-by-step protocol for identifying a gas leak in a typical laboratory gas delivery system.

Objective: To safely and effectively locate the source of a gas leak in an experimental apparatus.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses or goggles, lab coat, and appropriate gloves.

  • Leak detection solution (e.g., soapy water) or an electronic leak detector.

  • Inert gas for system testing (e.g., nitrogen).[3][4]

Experimental Protocol:

  • Safety First: Ensure you are wearing the appropriate PPE. If working with a flammable or toxic gas, conduct this procedure in a well-ventilated area, such as a fume hood.

  • System Pressurization with Inert Gas: Before introducing your target fluorinated gas, it is best practice to test the system for leaks using an inert gas like nitrogen.[3][4]

    • Connect the inert gas cylinder to your apparatus.

    • Slowly pressurize the system to your intended experimental pressure.

    • Close the cylinder valve.

  • Pressure Drop Test:

    • Observe the pressure gauge on the regulator.

    • Wait for 15-30 minutes. A noticeable drop in pressure indicates a leak in the system.[10]

  • Leak Localization (Bubble Test Method):

    • If a pressure drop is observed, re-pressurize the system with the inert gas.

    • Apply a leak detection solution to all connections, fittings, and potential points of failure (e.g., valve stems, tubing connections).

    • The formation of bubbles will indicate the exact location of the leak.[10]

  • Leak Localization (Electronic Leak Detector Method):

    • For a more sensitive and cleaner method, use an electronic leak detector.

    • Turn on the detector and allow it to warm up according to the manufacturer's instructions.

    • Slowly move the probe along all gas lines and connections. The detector will alarm when a leak is detected.

  • Depressurization and Repair:

    • Once the leak is located, safely vent the pressure from the system.

    • Tighten or replace the faulty fitting or component.

    • Repeat the leak test to ensure the repair has been successful.

Guide 2: Addressing Inconsistent Gas Flow in Your Experiment

This guide helps troubleshoot issues related to inconsistent gas flow that may be caused by minor, undetected leaks or other system problems.

Objective: To diagnose and resolve issues leading to unreliable gas delivery.

Troubleshooting Steps:

  • Check the Gas Source:

    • Ensure the gas cylinder is not empty and that the cylinder valve is fully open.

    • Verify that the regulator is set to the correct delivery pressure.

  • Inspect for Blockages:

    • Examine tubing for any kinks or visible blockages.

    • If your system includes filters or frits, check if they are clogged and require cleaning or replacement.

  • Perform a Leak Test: Even a small, slow leak can affect gas flow and experimental results. Follow the protocol in "Guide 1: Systematic Gas Leak Detection in a Laboratory Setup" to rule out any leaks.

  • Regulator Malfunction:

    • If no leaks or blockages are found, the issue may be with the gas regulator.

    • Listen for any unusual noises coming from the regulator.

    • If you suspect a regulator malfunction, do not attempt to repair it yourself. Contact your lab manager or the equipment supplier for assistance.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C2H3F3
Molecular Weight 84.04 g/mol
Boiling Point 5 °C (41 °F)
Melting Point -84 °C (-119 °F)
Vapor Pressure Not available
Solubility in Water Not available
Appearance Colorless gas

Table 2: Material Compatibility for Fluorinated Gases (General Guidance)

MaterialCompatibilityNotes
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to a wide range of chemicals.
Fluorinated Ethylene Propylene (FEP) ExcellentSimilar to PTFE with good chemical resistance.[7]
Polyetheretherketone (PEEK) GoodGood chemical resistance, but compatibility should be verified for specific gases and conditions.
Stainless Steel (304 & 316) ExcellentGenerally compatible with most dry gases.
Brass GoodCompatible with many gases, but can be susceptible to corrosion with certain impurities.
Viton® (FKM) Good to ExcellentA common choice for seals in applications with hydrocarbons and many chemicals.
Kalrez® (FFKM) ExcellentOffers broad chemical resistance, even at elevated temperatures.[11]
Buna-N (Nitrile) Fair to PoorGenerally not recommended for use with fluorinated compounds.
Neoprene Fair to PoorSwelling and degradation can occur.

This table provides general guidance. Always consult the manufacturer's specifications and perform compatibility testing for your specific application and experimental conditions.

Mandatory Visualization

GasLeakTroubleshootingWorkflow start Suspected Gas Leak check_pressure Check Cylinder Pressure Gauge start->check_pressure pressure_drop Is there a significant pressure drop? check_pressure->pressure_drop no_leak No immediate leak detected. Monitor system. pressure_drop->no_leak No leak_confirmed Leak is likely present pressure_drop->leak_confirmed Yes safety_check Is the gas flammable or toxic? leak_confirmed->safety_check evacuate Evacuate and Alert Safety Officer safety_check->evacuate Yes close_valve Safely close cylinder valve safety_check->close_valve No evacuate->close_valve ventilate Increase ventilation close_valve->ventilate locate_leak Locate the leak using a bubble test or electronic detector ventilate->locate_leak depressurize Depressurize the system locate_leak->depressurize repair Repair or replace faulty component depressurize->repair retest Retest for leaks repair->retest system_ok System is secure retest->system_ok

Caption: A workflow for troubleshooting a suspected gas leak.

ExperimentalSetupProtocol start Assemble Experimental Apparatus connect_inert Connect Inert Gas (e.g., Nitrogen) start->connect_inert pressurize_system Slowly Pressurize System connect_inert->pressurize_system close_cylinder_valve Close Cylinder Valve pressurize_system->close_cylinder_valve pressure_test Perform Pressure Drop Test (15-30 min) close_cylinder_valve->pressure_test leak_present Leak Detected? pressure_test->leak_present system_ready System is Leak-Free. Proceed with Experiment. leak_present->system_ready No troubleshoot Troubleshoot Leak (See Leak Detection Workflow) leak_present->troubleshoot Yes

Caption: Protocol for ensuring a leak-free experimental setup.

References

Technical Support Center: Synthesis of 1,1,2-Trifluoroethane (HFC-143)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2-Trifluoroethane (HFC-143).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common route of hydrofluorination of 1,1,2-trichloroethane (B165190).

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The hydrofluorination of 1,1,2-trichloroethane is a stepwise process. Incomplete reaction can lead to a mixture of partially fluorinated intermediates.

      • Troubleshooting:

        • Increase the reaction temperature within the recommended range.

        • Increase the molar ratio of hydrogen fluoride (B91410) (HF) to 1,1,2-trichloroethane.

        • Ensure the catalyst is active and not poisoned. Consider regenerating or replacing the catalyst.

    • Catalyst Deactivation: The catalyst can deactivate over time due to coking or poisoning.

      • Troubleshooting:

        • Regenerate the catalyst according to the manufacturer's instructions, which may involve treatment with air or a mixture of air and an inert gas at elevated temperatures.

    • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and pressure.

      • Troubleshooting:

        • Optimize the reaction temperature and pressure based on literature and catalyst specifications. A typical temperature range for gas-phase fluorination is 200-350°C.

Issue 2: High Levels of Unsaturated Byproducts

  • Question: I am observing a significant amount of unsaturated byproducts, such as vinylidene chloride or monochloro-difluoroethene, in my product mixture. What causes this and how can it be minimized?

  • Answer: The formation of unsaturated byproducts is typically due to elimination reactions (dehydrochlorination or dehydrofluorination) occurring at elevated temperatures.

    • Troubleshooting:

      • Lower Reaction Temperature: Carefully control and potentially lower the reaction temperature to disfavor elimination pathways.

      • Optimize Catalyst: Select a catalyst with higher selectivity for fluorination over elimination. The composition of the catalyst (e.g., Cr-based) can significantly influence selectivity.

      • Control Residence Time: A shorter residence time in the reactor can sometimes reduce the extent of side reactions.

Issue 3: Presence of Over-fluorinated or Isomeric Byproducts

  • Question: My analysis shows the presence of byproducts with more than three fluorine atoms or isomers of trifluoroethane. How can I avoid these?

  • Answer: Over-fluorination can occur under harsh reaction conditions, while isomerization can be influenced by the catalyst and temperature.

    • Troubleshooting:

      • Moderate Reaction Conditions: Avoid excessively high temperatures and high HF concentrations to minimize over-fluorination.

      • Catalyst Selection: The catalyst's acidic and basic sites can influence isomerization. Researching or screening catalysts for high selectivity is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 1,1,2-trichloroethane?

A1: The most common byproducts arise from incomplete fluorination, elimination reactions, and isomerization. These can include:

  • Partially Fluorinated Intermediates:

    • 1-chloro-1,2-difluoroethane

    • 1,2-dichloro-1-fluoroethane

  • Unsaturated Compounds:

    • Vinylidene chloride (from dehydrochlorination of 1,1,2-trichloroethane)[1][2][3][4]

    • Monochloro-difluoroethene isomers

  • Isomers:

    • 1,1,1-Trifluoroethane (HFC-143a)

Q2: How can I effectively separate this compound from its byproducts?

A2: Due to the close boiling points of some byproducts, purification can be challenging. A combination of techniques is often employed:

  • Distillation: Fractional distillation is the primary method for separating components with different boiling points.

  • Azeotropic Distillation: In some cases, forming an azeotrope with another solvent can facilitate separation.

  • Chromatographic Methods: For high-purity applications, preparative gas chromatography may be necessary.

Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my product stream?

A3: Gas Chromatography (GC) coupled with various detectors is the standard method for analyzing the composition of the product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying unknown byproducts by providing mass spectra.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Useful for quantifying hydrocarbon and chlorinated byproducts.

  • Gas Chromatography with Thermal Conductivity Detection (GC-TCD): Can be used for quantifying a wide range of components, including HF.

Quantitative Data on Byproduct Formation

The following table provides a representative summary of potential byproducts and their typical (though highly variable) concentrations observed in related hydrofluorination processes. Actual concentrations will depend heavily on the specific reaction conditions and catalyst used.

Byproduct CategorySpecific ByproductTypical Molar Percentage in Crude Product
Incompletely Fluorinated 1-chloro-1,2-difluoroethane1 - 10%
1,2-dichloro-1-fluoroethane1 - 5%
Unsaturated Compounds Vinylidene chloride0.5 - 5%
Monochloro-difluoroethene0.1 - 2%
Isomers 1,1,1-Trifluoroethane (HFC-143a)0.1 - 3%
Unreacted Starting Material 1,1,2-trichloroethaneDependent on conversion rate

Note: This data is illustrative and compiled from general knowledge of similar industrial processes. Actual results will vary.

Experimental Protocol: Gas-Phase Hydrofluorination of 1,1,2-Trichloroethane

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 1,1,2-trichloroethane (99%+ purity)

  • Anhydrous hydrogen fluoride (HF)

  • Chromium-based fluorination catalyst (e.g., Cr2O3)

  • Nitrogen gas (for purging)

  • Neutralizing solution (e.g., aqueous potassium hydroxide)

  • Drying agent (e.g., anhydrous calcium sulfate)

Equipment:

  • Fixed-bed tubular reactor (e.g., made of Monel or other HF-resistant material)

  • Temperature controller and furnace

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser/cold trap system

  • Gas washing bottles (scrubbers)

  • Gas-tight collection bags or cylinders

  • Analytical Gas Chromatograph (GC-MS or GC-FID)

Procedure:

  • Catalyst Activation: Pack the tubular reactor with the chromium-based catalyst. Heat the reactor to 350-400°C under a flow of nitrogen for 4-6 hours to activate the catalyst.

  • System Purge: Purge the entire system with nitrogen to remove air and moisture.

  • Reaction Initiation: Lower the reactor temperature to the desired reaction temperature (e.g., 250°C). Introduce a controlled flow of anhydrous HF gas into the reactor using a mass flow controller.

  • Reactant Feed: Once the HF flow is stable, begin feeding 1,1,2-trichloroethane into the reactor at a controlled rate using a syringe pump. The molar ratio of HF to 1,1,2-trichloroethane should be maintained, for example, at 5:1.

  • Product Collection: The gaseous effluent from the reactor, containing the product, byproducts, unreacted starting materials, and HCl, is passed through a condenser cooled to a low temperature (e.g., -20°C) to collect the organic components.

  • Neutralization and Drying: The condensed liquid is then carefully washed with a chilled aqueous potassium hydroxide (B78521) solution to remove acidic gases (HF and HCl), followed by washing with cold water. The organic layer is then dried over a suitable drying agent.

  • Analysis: The dried product mixture is analyzed by GC-MS or GC-FID to determine the composition and yield of this compound.

Visualizations

Byproduct_Formation_Pathway TCE 1,1,2-Trichloroethane Intermediate1 1,2-Dichloro-1-fluoroethane TCE->Intermediate1 +HF, -HCl Unsaturated1 Vinylidene Chloride TCE->Unsaturated1 -HCl (Elimination) HF HF Product This compound (HFC-143) Intermediate2 1-Chloro-1,2-difluoroethane Intermediate1->Intermediate2 +HF, -HCl Intermediate2->Product +HF, -HCl Unsaturated2 Monochloro-difluoroethene Intermediate2->Unsaturated2 -HCl (Elimination)

Caption: Byproduct formation pathway in this compound synthesis.

Troubleshooting_Logic Start Low Yield or High Impurities? CheckTemp Check Reaction Temperature Start->CheckTemp CheckRatio Check HF:Substrate Ratio Start->CheckRatio CheckCatalyst Check Catalyst Activity Start->CheckCatalyst TempHigh Temperature Too High? CheckTemp->TempHigh TempLow Temperature Too Low? CheckTemp->TempLow RatioLow Ratio Too Low? CheckRatio->RatioLow CatalystBad Catalyst Deactivated? CheckCatalyst->CatalystBad LowerTemp Lower Temperature TempHigh->LowerTemp Yes (Elimination Byproducts) IncreaseTemp Increase Temperature TempLow->IncreaseTemp Yes (Low Conversion) IncreaseRatio Increase HF Ratio RatioLow->IncreaseRatio Yes RegenCatalyst Regenerate/Replace Catalyst CatalystBad->RegenCatalyst Yes

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Enhancing Yield in 1,1,2-Trifluoroethane (HFC-143) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the synthesis of 1,1,2-Trifluoroethane (HFC-143). Our focus is on improving reaction yields and addressing common challenges encountered during laboratory-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of gas-phase fluorination of 1,1,2-trichloroethane (B165190).

Issue IDProblemPotential CausesRecommended Actions
YLD-001 Low Conversion of 1,1,2-Trichloroethane - Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction kinetics. - Insufficient Catalyst Activity: The catalyst may be deactivated or possess inherently low activity. - Inadequate Reactant Molar Ratio: The ratio of hydrogen fluoride (B91410) (HF) to 1,1,2-trichloroethane may be too low.- Gradually increase the reaction temperature in increments of 10-20°C within the recommended range (200-550°C).[1] - Ensure the catalyst has been properly activated. If deactivation is suspected, refer to the catalyst regeneration protocol. - Increase the molar ratio of HF to the chloroethane (B1197429) feedstock. Ratios of 6:1 to 15:1 (HF to total chloroethanes) have been reported.[1]
SEL-001 Poor Selectivity towards this compound - Incorrect Reaction Temperature: Higher temperatures can sometimes favor the formation of over-fluorinated or elimination byproducts. - Inappropriate Catalyst Composition: The catalyst composition may not be optimal for the desired product. - Extended Residence Time: A long contact time in the reactor can lead to the formation of undesired byproducts.- Optimize the reaction temperature. While higher temperatures increase conversion, they may decrease selectivity. - Consider using a composite catalyst containing promoters such as zinc or copper in addition to chromium.[1] - Adjust the flow rates of the reactants to reduce the contact time, which is typically in the range of 0.1-20 seconds.[1]
CAT-001 Rapid Catalyst Deactivation - Coking: Deposition of carbonaceous material on the catalyst surface is a common issue in fluorination reactions. - Presence of Impurities in Feedstock: Moisture or other impurities in the reactant streams can poison the catalyst. - High Reaction Temperatures: Sustained operation at the upper end of the temperature range can accelerate catalyst sintering and coking.- Implement a catalyst regeneration cycle involving controlled oxidation to burn off coke deposits. - Ensure the use of high-purity, anhydrous reactants. - Operate at the lowest temperature that provides an acceptable conversion rate to prolong catalyst life.
PUR-001 Difficulty in Product Purification - Formation of Close-Boiling Impurities: Side reactions can produce byproducts with boiling points close to that of HFC-143, making separation by simple distillation challenging. - Incomplete Reaction: A high concentration of unreacted starting materials and intermediates complicates the purification process.- Employ fractional distillation with a high-efficiency column. - Optimize the reaction conditions to maximize the conversion of starting materials and intermediates. - Consider a multi-step purification process, potentially including azeotropic distillation or extractive distillation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: A prevalent method involves the gas-phase fluorination of a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane with anhydrous hydrogen fluoride (HF).[1] This reaction is typically carried out at elevated temperatures over a solid catalyst.

Q2: What are the typical catalysts used in this process?

A2: Chromium-based catalysts are widely used. These are often composite catalysts containing other metals such as copper, zinc, magnesium, cobalt, or indium to improve activity and selectivity.[1] For instance, a composite catalyst of Cr, Cu, and Zn in a molar ratio of 85:5:10 has been reported.[1]

Q3: What are the major byproducts I should expect in the synthesis of this compound?

A3: Common byproducts include under-fluorinated intermediates, over-fluorinated species, and elimination products like 1,2-dichloroethene. Hydrogen chloride (HCl) is also a major byproduct of the reaction.

Q4: How can I remove acidic byproducts like HCl and unreacted HF from the product stream?

A4: The crude product gas stream is typically passed through a scrubber containing an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide, to neutralize and remove acidic gases.

Q5: My catalyst has lost activity. Can it be regenerated?

A5: Yes, chromium-based catalysts deactivated by coking can often be regenerated. The process generally involves a controlled oxidation of the coke deposits using a stream of air or a diluted oxygen/inert gas mixture at elevated temperatures.[3] Following oxidation, a re-fluorination step with HF may be necessary to restore the active catalytic sites.[3]

Data Summary

Table 1: Reaction Parameters for Gas-Phase Fluorination
ParameterTypical RangeNotes
Temperature 200 - 550 °CHigher temperatures increase conversion but may decrease selectivity.[1]
Pressure Atmospheric to 20 barHigher pressures can influence reaction rates and product distribution.
Catalyst Cr-based composite (e.g., with Cu, Zn, Mg, Co, In)The specific composition affects activity and selectivity.[1]
HF:Chloroethane Molar Ratio 6:1 - 15:1A stoichiometric excess of HF is required to drive the reaction.[1]
Contact Time 0.1 - 20 secondsShorter contact times may be necessary to minimize byproduct formation.[1]
Table 2: Catalyst Composition and Performance
Catalyst Composition (Molar Ratio)Reported ConversionReported SelectivityReference
Cr/Cu/Zn (85:5:10)High (not specified)Good (not specified)[1]
CrOx-Y2O3Up to 19% (of CF3CH2Cl)Not specified[4]
Cr/MgOHigh (not specified)Good (not specified)[4]
SbCl5 on active carbon95% (of 1,2-dichloroethene)94.9% (for 1-chloro-2,2-difluoroethane)[5]

Experimental Protocols

Protocol 1: Generalized Gas-Phase Synthesis of this compound

Objective: To synthesize this compound via the gas-phase fluorination of 1,1,2-trichloroethane.

Materials:

  • 1,1,2-trichloroethane (high purity)

  • Anhydrous hydrogen fluoride

  • Chromium-based fluorination catalyst (e.g., Cr/Cu/Zn composite)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Tubular reactor (e.g., made of Monel or Inconel)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Heated transfer lines

  • Condenser/cold trap system

  • Scrubber with alkaline solution (e.g., KOH)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Packing and Activation:

    • Load the tubular reactor with the desired amount of catalyst.

    • Place the reactor in the tube furnace.

    • Activate the catalyst by heating under a flow of nitrogen to remove any adsorbed moisture.

    • Follow the specific activation procedure for your catalyst, which may involve a pre-fluorination step by introducing a low concentration of HF in nitrogen at an elevated temperature.

  • Reaction Setup:

    • Heat the reactor to the desired reaction temperature (e.g., 300°C).

    • Heat all transfer lines to a temperature sufficient to prevent condensation of reactants and products (e.g., 150°C).

    • Set the mass flow controller for anhydrous HF to the desired flow rate.

    • Set the syringe pump to deliver 1,1,2-trichloroethane at a flow rate that achieves the desired molar ratio with HF.

  • Reaction Execution:

    • Once the reactor temperature is stable, introduce the anhydrous HF and allow the system to equilibrate.

    • Begin feeding the 1,1,2-trichloroethane into a vaporizer, where it is mixed with the HF stream before entering the reactor.

    • Pass the gaseous reactant mixture through the heated catalyst bed.

  • Product Collection and Analysis:

    • The reactor effluent, containing HFC-143, byproducts, unreacted starting materials, and HCl, is passed through a condenser and a series of cold traps (e.g., cooled with dry ice/acetone) to collect the condensable organic products.

    • The non-condensable gases, primarily HCl and excess HF, are directed to an alkaline scrubber.

    • Analyze the collected liquid product and the off-gas using gas chromatography to determine the conversion, selectivity, and yield.

  • Shutdown:

    • Stop the flow of 1,1,2-trichloroethane.

    • Continue the flow of HF for a short period to flush the reactor.

    • Switch to a nitrogen flow to purge the entire system.

    • Allow the reactor to cool to room temperature under a nitrogen atmosphere.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst Catalyst Loading and Activation reactor Gas-Phase Reactor (200-550°C) catalyst->reactor reactants Reactant Preparation (Anhydrous) reactants->reactor condenser Condensation (Cold Trap) reactor->condenser Crude Product scrubber Alkaline Scrubber reactor->scrubber Acidic Gases distillation Fractional Distillation condenser->distillation product This compound (HFC-143) distillation->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_actions_conversion Low Conversion Actions cluster_actions_selectivity Low Selectivity Actions start Low Yield of HFC-143 check_conversion Check Conversion of 1,1,2-Trichloroethane start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High inc_temp Increase Temperature low_conversion->inc_temp check_catalyst Check Catalyst Activity (Regenerate if needed) low_conversion->check_catalyst inc_hf Increase HF:Substrate Ratio low_conversion->inc_hf check_selectivity Check Selectivity high_conversion->check_selectivity low_selectivity Low Selectivity check_selectivity->low_selectivity Low good_selectivity Good Selectivity check_selectivity->good_selectivity Good opt_temp Optimize Temperature low_selectivity->opt_temp opt_catalyst Change Catalyst Composition low_selectivity->opt_catalyst dec_time Decrease Residence Time low_selectivity->dec_time leak Check for System Leaks good_selectivity->leak

Caption: Troubleshooting logic for low yield in HFC-143 synthesis.

References

Technical Support Center: Disposal and Waste Management of 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal and waste management of 1,1,2-Trifluoroethane (HFC-143).

Frequently Asked Questions (FAQs)

Q1: What are the primary disposal methods for this compound waste generated in a laboratory?

A1: The recommended method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[1] This process ensures the complete destruction of the compound into less harmful substances. It is crucial to adhere to local, state, and federal regulations regarding the disposal of fluorinated gases.[2] Do not attempt to dispose of this chemical by evaporation in a fume hood, down the drain, or in regular trash.

Q2: Are there any specific regulations I should be aware of for disposing of HFC-143?

A2: Yes, this compound is a hydrofluorocarbon (HFC) and is subject to regulations governing fluorinated greenhouse gases. In the United States, the Environmental Protection Agency (EPA) regulates HFCs under the American Innovation and Manufacturing (AIM) Act. In the European Union, Regulation (EU) 2024/573 on fluorinated greenhouse gases dictates the handling, recovery, recycling, and destruction of these substances.[3][4][5] Researchers must consult their institution's environmental health and safety (EHS) office to ensure compliance with all applicable regulations.

Q3: What are the occupational exposure limits for this compound?

A3: As of the latest search, specific Occupational Exposure Limits (OELs) such as the NIOSH Recommended Exposure Limit (REL), OSHA Permissible Exposure Limit (PEL), or ACGIH Threshold Limit Value (TLV) for this compound (CAS 430-66-0) have not been established. In the absence of specific OELs, it is crucial to handle this compound with care in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment (PPE). Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current handling and safety information. For the related compound, 1,1,2-Trichloro-1,2,2-trifluoroethane, NIOSH has established a REL of 1,000 ppm as a Time-Weighted Average (TWA).[6][7]

Q4: Can I recycle or reclaim this compound from my experiments?

A4: Recycling or reclamation of small quantities of this compound from laboratory experiments is generally not feasible on-site and should be handled by a licensed waste management company. These companies have the specialized equipment to recover and purify HFCs for reuse.

Q5: What are the hazards associated with the thermal decomposition of this compound?

A5: Thermal decomposition of this compound, which can occur during incineration or in a fire, can produce hazardous substances such as hydrogen fluoride, and potentially other toxic and corrosive fumes.[2] Therefore, incineration must be carried out in a facility equipped with appropriate flue gas scrubbing technology.

Troubleshooting Guide

Issue Possible Cause Solution
Leaking waste container Improperly sealed container; Incompatible container material.Immediately move the leaking container to a well-ventilated fume hood. Transfer the contents to a new, compatible, and properly sealed container. Label the new container appropriately.
Accidental release of this compound gas Mishandling of a pressurized container; Leak from experimental apparatus.Evacuate the immediate area. If the release is large, evacuate the entire lab and notify your institution's EHS. For small releases in a well-ventilated area, allow the gas to dissipate. Do not attempt to clean up a large gaseous release without proper training and equipment.
Uncertainty about waste classification Complex mixture of chemicals in the waste stream.Treat the waste as hazardous. Do not mix different waste streams. Contact your institution's EHS office for guidance on proper waste classification, labeling, and disposal.

Quantitative Data

Table 1: Physical and Environmental Properties of this compound

PropertyValue
Chemical Formula C₂H₃F₃
Molar Mass 84.04 g/mol
Boiling Point 5 °C
Global Warming Potential (100-year) 328

Note: Data sourced from various chemical databases. GWP value may vary slightly depending on the source.

Table 2: Chemical Compatibility of Common Laboratory Materials with Fluorinated Hydrocarbons

MaterialCompatibilityNotes
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to a wide range of chemicals, including fluorinated hydrocarbons.[4][5][8][9][10]
High-Density Polyethylene (HDPE) GoodGenerally good resistance, but swelling may occur with some fluorinated compounds, especially at elevated temperatures.[11][12][13][14]
Low-Density Polyethylene (LDPE) Fair to GoodLess resistant than HDPE; potential for swelling and degradation.[11][12][13][14]
Stainless Steel (304 & 316) ExcellentHighly resistant to corrosion from most organic compounds.[15][16][17][18]
Natural Rubber PoorSignificant swelling and degradation are likely.
Neoprene FairSome swelling and loss of properties may occur.
Viton® (Fluoroelastomer) ExcellentSpecifically designed for resistance to hydrocarbons and many aggressive chemicals.

This table provides general guidance. It is essential to consult specific chemical compatibility charts and test materials under your experimental conditions.

Experimental Protocols

Protocol 1: Collection and Temporary Storage of this compound Waste

Objective: To safely collect and store liquid and gaseous waste containing this compound prior to disposal by a licensed waste management facility.

Materials:

  • Compatible waste container (e.g., glass bottle with a screw cap lined with PTFE, or a dedicated, pressure-rated metal cylinder for gaseous waste).

  • Secondary containment (e.g., a plastic bin or tray).

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves (e.g., nitrile gloves for incidental contact, though for prolonged contact, consult the glove manufacturer's compatibility chart).

Procedure:

  • Container Selection:

    • For liquid waste, use a clean, dry, and chemically compatible container with a secure, leak-proof cap.

    • For gaseous waste from experimental setups, collect in a pressure-rated cylinder approved for flammable gases.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write "Hazardous Waste" and the full chemical name: "this compound".

    • List all other components of the waste stream and their approximate concentrations.

  • Waste Collection:

    • Conduct all waste transfers in a well-ventilated fume hood.

    • Carefully pour or transfer the waste into the labeled container.

    • Do not mix incompatible waste streams.

    • Do not fill liquid waste containers to more than 80% capacity to allow for expansion.

  • Storage:

    • Securely close the waste container.

    • Place the container in a designated secondary containment bin.

    • Store the waste in a cool, dry, well-ventilated area away from heat sources and incompatible materials.

    • Arrange for pickup by your institution's EHS or a licensed waste disposal contractor in a timely manner.

Protocol 2: Analysis of this compound in a Water Matrix by Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide a general procedure for the quantitative analysis of this compound in an aqueous sample. This method should be validated by the user for their specific instrumentation and sample matrix.

Materials and Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Purge and Trap concentrator.

  • Capillary GC column suitable for volatile organic compounds (e.g., a 60m x 0.25mm ID, 1.4 µm film thickness DB-624 or equivalent).

  • Helium carrier gas (99.999% purity).

  • 40 mL VOA vials with PTFE-lined septa.

  • Standard of this compound in a suitable solvent (e.g., methanol).

Procedure:

  • Sample Collection:

    • Collect water samples in VOA vials, ensuring no headspace (zero air bubbles).

    • If residual chlorine is present, quench with a suitable agent like ascorbic acid.

    • Store samples at 4°C until analysis.

  • Instrument Setup (Example Conditions):

    • Purge and Trap:

      • Purge gas: Helium at 40 mL/min.

      • Purge time: 11 minutes.

      • Desorb temperature: 250°C.

      • Bake temperature: 270°C.

    • Gas Chromatograph:

      • Injector temperature: 200°C.

      • Oven program: 35°C for 2 minutes, ramp to 180°C at 10°C/min, hold for 3 minutes.

    • Mass Spectrometer:

      • Operate in Electron Ionization (EI) mode.

      • Scan range: 35-300 amu.

      • Monitor for characteristic ions of this compound (e.g., m/z 65, 84).

  • Calibration:

    • Prepare a series of calibration standards by spiking known amounts of the this compound standard into blank water.

    • Analyze the standards using the Purge and Trap GC-MS method to generate a calibration curve.

  • Sample Analysis:

    • Introduce a known volume of the sample (typically 5-25 mL) into the Purge and Trap system.

    • Analyze the sample under the same conditions as the calibration standards.

  • Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Quantify the concentration using the calibration curve.

Visualizations

Disposal_Workflow Figure 1. Disposal Workflow for this compound Waste Start Waste Generation (this compound) Collection Collect in Labeled, Compatible Container Start->Collection Storage Store in Designated Secondary Containment Collection->Storage EHS_Contact Contact Environmental Health & Safety (EHS) Storage->EHS_Contact Pickup Waste Pickup by Licensed Contractor EHS_Contact->Pickup Transport Transport to a Licensed Facility Pickup->Transport Disposal High-Temperature Incineration Transport->Disposal

Figure 1. Disposal Workflow for this compound Waste

Logical_Relationship Figure 2. Key Considerations for Waste Management Main This compound Waste Management Regulations Regulatory Compliance (EPA, EU) Main->Regulations Safety Safety Precautions (PPE, Ventilation) Main->Safety Disposal Proper Disposal Method (Incineration) Main->Disposal Compatibility Material Compatibility (Storage Containers) Main->Compatibility

Figure 2. Key Considerations for Waste Management

References

Technical Support Center: Long-Term Storage of 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the long-term storage solutions for 1,1,2-Trifluoroethane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and stability of your stored materials.

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a dry, cool, and well-ventilated area.[1] The container should be tightly closed to prevent leakage and contamination. It is also crucial to store it away from incompatible materials.[1]

2. What are the recommended container materials for storing this compound?

Selecting the right container is critical to prevent contamination and degradation. Recommended materials include:

  • Glass: Amber glass bottles are a good option as they protect the contents from light.

  • Polypropylene (PP) and Polyethylene (HDPE): These plastics offer good chemical resistance.

  • Fluoropolymers (e.g., PFA): For high-purity applications, fluoropolymer bottles are recommended due to their extremely low levels of extractables and leachables.

It is advisable to use containers with tamper-evident screw caps (B75204) and appropriate liners (e.g., PTFE) to ensure a tight seal.

3. What materials are incompatible with this compound during storage?

Avoid storing this compound with the following materials to prevent hazardous reactions:

  • Alkali metals

  • Chemically active metals such as magnesium, zinc, and aluminum[2]

  • Strong acids and bases

  • Oxidizing agents

4. What are the potential degradation products of this compound?

Under thermal stress, this compound can decompose. The primary hazardous decomposition products are carbon oxides and hydrogen fluoride.[3] Exposure to a naked flame may also produce phosgene (B1210022) gas.[4]

5. How does humidity affect the stability of this compound?

While specific quantitative data on the effect of humidity on this compound is limited, high humidity can potentially contribute to hydrolysis over extended periods, especially in the presence of certain contaminants. For a similar compound, 1,1,1,2,2-Pentafluoroethane, the calculated half-life for hydrolysis is 1166 days at pH 7 and 117 days at pH 8, suggesting that hydrolysis is a slow process under neutral to slightly alkaline conditions.[5] Therefore, storing in a dry environment is a key precautionary measure.

6. Is this compound sensitive to light?

Yes, exposure to light, particularly UV radiation, can induce photodegradation. It is recommended to store this compound in amber glass containers or other light-protecting packaging to minimize this risk.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Purity Over Time - Improper storage temperature (too high).- Exposure to light or humidity.- Incompatible container material leading to leaching.- Container seal is not airtight.- Store at a consistent, cool temperature.- Use amber glass or other light-blocking containers and ensure the storage area is dry.- Verify container material compatibility. For high-purity applications, consider using fluoropolymer containers.- Inspect container seals for any damage and ensure they are tightly closed. Perform a container closure integrity test if necessary.
Pressure Buildup in Container - Storage at elevated temperatures causing vaporization and expansion.- Immediately move the container to a cooler, well-ventilated area.- Do not attempt to open a bulging container.- Vent the container cautiously in a fume hood if it is safe to do so.
Discoloration of the Liquid - Contamination from the container or closure.- Degradation of the product.- Transfer a small aliquot to a clean, inert container and observe if the discoloration persists.- Analyze the sample for impurities using a suitable analytical method like Gas Chromatography (see Experimental Protocols section).- If degradation is confirmed, dispose of the material according to safety guidelines.
Inconsistent Analytical Results - Sample degradation between analyses.- Contamination during sampling.- Issues with the analytical method.- Ensure consistent and proper storage of all samples.- Use clean and inert sampling equipment for each aliquot.- Refer to the Gas Chromatography Troubleshooting section below for guidance on analytical issues.

Quantitative Stability Data

Parameter Condition Value Reference
Hydrolysis Half-Life pH 7, 25°C1166 days (calculated)[5]
Hydrolysis Half-Life pH 8, 25°C117 days (calculated)[5]
Atmospheric Lifetime -29 years (calculated)[5]

Note: This data is for HFC-125 and should be used as an estimation for the stability of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a general method for assessing the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Objective: To determine the purity of a this compound sample and identify the presence of any volatile impurities.

2. Materials and Equipment:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile halogenated hydrocarbons (e.g., a non-polar column with a (5%-Phenyl)-methylpolysiloxane stationary phase)

  • Helium (or other suitable carrier gas), Hydrogen, and Air for FID

  • Autosampler vials with crimp seals

  • Syringe for sample injection (if manual)

  • This compound reference standard of known purity

  • Solvent for sample dilution (if necessary, e.g., a high-purity solvent that does not co-elute with the analyte or impurities)

3. GC-FID Parameters (Example):

Parameter Setting
Inlet Temperature 200 °C
Injection Mode Split (e.g., 100:1 ratio)
Injection Volume 0.2 µL
Carrier Gas Helium
Flow Rate Constant flow, 0.6 mL/min
Oven Program - Initial Temperature: 50 °C, hold for 2.5 minutes- Ramp: 10 °C/min to 300 °C- Final Hold: 5 minutes
Detector FID
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

Note: These parameters are a starting point and may require optimization for your specific instrument and column.

4. Procedure:

  • Sample Preparation: If necessary, dilute the this compound sample in a suitable solvent in a sealed vial. A reference standard of known purity should be prepared in the same manner.

  • Instrument Setup: Set up the GC-FID according to the parameters listed above. Allow the instrument to stabilize.

  • Injection: Inject the prepared sample and reference standard into the GC.

  • Data Acquisition: Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Identify any impurity peaks.

    • Calculate the purity of the sample by area normalization: Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

5. Troubleshooting the GC Analysis:

Problem Potential Cause Recommended Solution
No Peaks or Low Signal - Syringe issue (blocked or leaking).- Incorrect injection parameters.- Detector not lit or gas flows incorrect.- Clean or replace the syringe.- Verify injection volume and inlet temperature.- Check detector gas flows and re-ignite the flame.
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Use a deactivated inlet liner.- Condition the column or trim the first few centimeters.- If severe, replace the column.
Split Peaks - Poor sample injection technique.- Column installation issue.- Ensure a fast and smooth injection.- Reinstall the column, ensuring a clean, square cut.
Ghost Peaks - Contamination in the syringe, inlet, or carrier gas.- Sample carryover.- Clean the syringe and inlet.- Check gas traps.- Run a blank solvent injection to check for carryover.
Protocol 2: Accelerated Stability Study

This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of this compound.

1. Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions to estimate its shelf life under recommended storage conditions.

2. Materials and Equipment:

  • Stability chambers capable of controlling temperature and relative humidity (RH).

  • Containers of the intended storage material (e.g., amber glass vials with PTFE-lined caps).

  • GC-FID or GC-MS for purity analysis.

3. Procedure:

  • Sample Preparation: Dispense this compound into multiple containers from at least three different batches. Seal the containers tightly.

  • Initial Analysis (Time 0): Analyze samples from each batch to determine the initial purity and impurity profile.

  • Storage Conditions: Place the samples in stability chambers at the following example conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • Analysis: At each time point, remove samples from the chambers and allow them to equilibrate to room temperature. Analyze the samples for purity and degradation products using the GC-FID method described in Protocol 1.

  • Data Evaluation:

    • Plot the purity of this compound and the concentration of any significant degradation products over time for each storage condition.

    • Determine the rate of degradation at each condition.

    • Use the data from the accelerated conditions to project the long-term stability and estimate a shelf life under the recommended storage conditions, often using the Arrhenius equation to model the temperature dependence of the degradation rate.

Visualizations

Storage_Troubleshooting start Purity Loss Detected check_temp Is storage temperature cool and consistent? start->check_temp check_light Is the container protected from light? check_temp->check_light Yes solution_temp Action: Relocate to a temperature-controlled area. check_temp->solution_temp No check_container Is the container material compatible? check_light->check_container Yes solution_light Action: Use amber glass or opaque containers. check_light->solution_light No check_seal Is the container seal airtight? check_container->check_seal Yes solution_container Action: Switch to a recommended container material (e.g., glass, PP, HDPE). check_container->solution_container No solution_seal Action: Inspect and replace cap/septum. Consider CCIT. check_seal->solution_seal No end_node Purity Stabilized check_seal->end_node Yes solution_temp->end_node solution_light->end_node solution_container->end_node solution_seal->end_node Stability_Testing_Workflow start Prepare Samples (≥3 Batches) initial_analysis Time 0 Analysis (Purity, Impurities) start->initial_analysis storage Place in Stability Chambers (Long-Term, Accelerated) initial_analysis->storage pull_samples Pull Samples at Predetermined Time Points storage->pull_samples pull_samples->storage analysis Analyze Samples (GC-FID/MS) pull_samples->analysis data_eval Evaluate Data (Degradation Kinetics) analysis->data_eval shelf_life Estimate Shelf Life data_eval->shelf_life

References

Validation & Comparative

A Comparative Analysis of 1,1,2-Trifluoroethane and 1,1,1-Trifluoroethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorinated hydrocarbons, the isomeric pair of 1,1,2-trifluoroethane (HFC-143) and 1,1,1-trifluoroethane (B1214931) (HFC-143a) present distinct property profiles that are critical for their application in research and industry. This guide offers an objective comparison of their physical, chemical, and toxicological properties, supported by experimental data and detailed methodologies, to assist scientists and drug development professionals in making informed decisions.

Physical and Chemical Properties: A Tabular Comparison

The following tables summarize the key quantitative data for this compound and 1,1,1-trifluoroethane, highlighting their differences in volatility, density, and other fundamental characteristics.

Table 1: Physical Properties

PropertyThis compound1,1,1-Trifluoroethane
Molecular Formula C2H3F3C2H3F3
Molar Mass 84.04 g/mol [1]84.04 g/mol [2]
Boiling Point 5 °C[1]-47.6 °C[2]
Melting Point -84 °C[1]-111 °C[2]
Liquid Density Not readily available0.942 g/cm³[3]
Vapor Pressure Not readily available8445.5 ± 0.1 mmHg at 25°C[4]
Appearance Colorless gas[1]Colorless gas[2]

Table 2: Chemical and Safety Properties

PropertyThis compound1,1,1-Trifluoroethane
Synonyms HFC-143, R-143HFC-143a, R-143a
Flammability Flammable gas[1]Extremely flammable gas; gas-air mixtures are explosive.[4][5]
LogP (Octanol-Water Partition Coefficient) Not readily available1.06 at 20°C[3]
Global Warming Potential (100-year) 397[1]High (Value not specified in provided results)[2]
Ozone Depletion Potential 00[6]

Experimental Protocols

To ensure the reproducibility of the data presented, this section outlines the detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of volatile compounds like trifluoroethanes is determined using a distillation or reflux method.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Approximately 5 mL of the trifluoroethane sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The flask is connected to a condenser in a vertical reflux setup.

  • The sample is heated gently using the heating mantle.

  • The temperature is monitored using a thermometer with the bulb placed in the vapor phase above the boiling liquid.

  • The temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading during active reflux, is recorded as the boiling point.[7]

  • The atmospheric pressure is also recorded as the boiling point is pressure-dependent.

Vapor Pressure Measurement (Static Method)

The vapor pressure of volatile organic compounds can be determined by measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.

Apparatus:

  • A thermostatically controlled sample cell

  • Pressure transducer

  • Vacuum pump

  • Temperature sensor

Procedure:

  • A small amount of the trifluoroethane sample is introduced into the sample cell.

  • The cell is evacuated to remove any dissolved gases.

  • The cell is then brought to the desired temperature using the thermostat.

  • The pressure inside the cell is monitored using the pressure transducer.

  • The pressure at which the reading stabilizes is recorded as the vapor pressure of the substance at that temperature.[8][9]

  • This process is repeated at various temperatures to obtain a vapor pressure curve.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The LogP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between n-octanol and water.

Apparatus:

  • Separatory funnel or glass vials

  • Mechanical shaker

  • UV-Vis spectrophotometer or Gas Chromatograph (GC)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • A known concentration of the trifluoroethane is dissolved in the aqueous phase.

  • A specific volume of this aqueous solution is mixed with a known volume of n-octanol in a separatory funnel.

  • The mixture is agitated using a mechanical shaker for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • The concentration of the trifluoroethane in the aqueous phase is determined using a suitable analytical technique like UV-Vis spectrophotometry or GC.[10]

  • The concentration in the octanol (B41247) phase is calculated by mass balance.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Comparative Diagram: Key Property Differences

The following diagram illustrates the key distinguishing properties between this compound and 1,1,1-Trifluoroethane.

References

A Comparative Analysis of HFC-143a and Other Key Hydrofluorocarbons: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of hydrofluorocarbons (HFCs) is critical for various applications, from specialized refrigeration to aerosol propellants. This guide provides a detailed comparative analysis of 1,1,1-Trifluoroethane (HFC-143a) against other prominent HFCs, supported by experimental data and methodologies.

This publication offers an objective comparison of the performance, safety, and environmental impact of HFC-143a in relation to HFC-134a, HFC-125, HFC-32, HFC-152a, and HFC-227ea. All quantitative data is summarized in clear, structured tables for straightforward comparison. Detailed experimental protocols for key performance metrics are also provided to support further research and validation.

Quantitative Data Summary

The following table summarizes the key thermophysical, environmental, and safety properties of HFC-143a and its counterparts. These values are compiled from various sources, including the Intergovernmental Panel on Climate Change (IPCC) and the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE).[1]

PropertyHFC-143aHFC-134aHFC-125HFC-32HFC-152aHFC-227ea
Chemical Formula CH₃CF₃CH₂FCF₃CHF₂CF₃CH₂F₂CH₃CHF₂CF₃CHFCF₃
Molecular Weight ( g/mol ) 84.04102.03120.0252.0266.05170.03
Boiling Point (°C) -47.6-26.1-48.5-51.7-24.7-16.4
Critical Temperature (°C) 72.9101.166.078.1113.3101.7
Critical Pressure (MPa) 3.784.063.625.784.522.93
Liquid Density (at 25°C, kg/m ³) 912120612309589011407
Vapor Pressure (at 25°C, MPa) 1.130.671.371.690.510.40
Global Warming Potential (100-yr) 4470143035006751243220
Ozone Depletion Potential 000000
ASHRAE Safety Classification A2LA1A1A2LA2A1

Experimental Protocols

Detailed methodologies for determining key comparative metrics are outlined below, providing a framework for reproducible experimental validation.

Thermodynamic Property Determination

The thermodynamic properties of HFCs, such as vapor pressure and density, are fundamental to understanding their performance. These are typically determined using a combination of experimental measurements and equations of state.

Methodology:

  • Sample Preparation: A high-purity sample of the HFC is obtained and degassed to remove any non-condensable gases.

  • Apparatus: A precision apparatus, such as a two-sinker densimeter or a vibrating tube densimeter, is used for density measurements. Vapor pressure is measured using a static or quasi-static method with a high-precision pressure transducer.

  • Procedure:

    • The sample is introduced into the measurement cell, which is housed in a thermostatically controlled environment.

    • For density measurements, the buoyant forces on two sinkers of different volumes are measured, or the resonant frequency of the vibrating tube containing the sample is determined.

    • For vapor pressure measurements, the system is allowed to reach thermal equilibrium at a set temperature, and the corresponding saturation pressure is recorded.

    • Measurements are taken over a range of temperatures and pressures.

  • Data Analysis: The experimental data are used to develop and validate equations of state (EOS), such as the Martin-Hou or Modified Benedict-Webb-Rubin (MBWR) equations, which can then be used to calculate a wide range of thermodynamic properties.[2]

Refrigerant Performance Testing

The coefficient of performance (COP) is a key metric for evaluating the efficiency of a refrigerant in a vapor compression cycle.

Methodology:

  • Test Rig: A vapor compression refrigeration test rig is used, consisting of a compressor, condenser, expansion valve, and evaporator. The rig is instrumented with temperature and pressure sensors at the inlet and outlet of each component, as well as a flow meter for the refrigerant.

  • Procedure:

    • The system is charged with the refrigerant under investigation.

    • The compressor is started, and the system is allowed to reach steady-state operating conditions at specified evaporating and condensing temperatures.

    • Temperature, pressure, and refrigerant mass flow rate data are recorded.

  • Data Analysis:

    • The refrigerating effect is calculated from the change in enthalpy of the refrigerant across the evaporator.

    • The work of compression is calculated from the change in enthalpy across the compressor.

    • The COP is then determined by dividing the refrigerating effect by the work of compression.

Flammability Testing (ASTM E681)

The flammability limits of a refrigerant are crucial for its safety classification. The ASTM E681 standard test method is commonly used for this purpose.

Methodology:

  • Apparatus: A 12-liter spherical glass flask is used as the test vessel, equipped with an ignition source (e.g., a fuse wire) and a pressure transducer.

  • Procedure:

    • A mixture of the refrigerant and air at a known concentration is prepared in the flask at a specified temperature and pressure.

    • The ignition source is activated.

    • Visual observation and pressure data are used to determine if flame propagation occurs. Flame propagation is typically defined by the flame traveling a certain distance from the ignition source.

    • The test is repeated with varying refrigerant concentrations to determine the lower flammability limit (LFL) and upper flammability limit (UFL).

  • Data Analysis: The LFL and UFL are the minimum and maximum concentrations of the refrigerant in the air that will support combustion. These values are used to assign a flammability classification according to standards like ASHRAE 34.[3]

Mandatory Visualizations

The following diagrams illustrate key comparative aspects and experimental workflows discussed in this guide.

HFC_Property_Comparison cluster_environmental Environmental Impact cluster_performance Performance (Refrigeration) cluster_safety Safety (Flammability) HFC143a_GWP HFC-143a GWP: 4470 HFC143a_Perf HFC-143a High Pressure Good Capacity HFC143a_GWP->HFC143a_Perf Trade-off HFC134a_GWP HFC-134a GWP: 1430 HFC134a_Perf HFC-134a Medium Pressure Good Efficiency HFC134a_GWP->HFC134a_Perf HFC32_GWP HFC-32 GWP: 675 HFC32_Perf HFC-32 High Pressure High Capacity HFC32_GWP->HFC32_Perf HFC152a_GWP HFC-152a GWP: 124 HFC152a_Perf HFC-152a Low Pressure High Efficiency HFC152a_GWP->HFC152a_Perf HFC143a_Safety HFC-143a A2L (Mildly Flammable) HFC143a_Perf->HFC143a_Safety Consideration HFC134a_Safety HFC-134a A1 (Non-flammable) HFC134a_Perf->HFC134a_Safety HFC32_Safety HFC-32 A2L (Mildly Flammable) HFC32_Perf->HFC32_Safety HFC152a_Safety HFC-152a A2 (Flammable) HFC152a_Perf->HFC152a_Safety

Caption: Comparative overview of selected HFCs.

Life_Cycle_Assessment_Workflow cluster_LCA Life Cycle Assessment (LCA) of HFCs A Goal and Scope Definition (e.g., Compare HFC-143a and HFC-134a) B Life Cycle Inventory (LCI) (Raw Material, Energy, Emissions) A->B C Life Cycle Impact Assessment (LCIA) (GWP, ODP, etc.) B->C D Interpretation (Identify significant impacts) C->D D->B Refinement E Application (Product Development, Policy Making) D->E

Caption: Workflow for Life Cycle Assessment of HFCs.

References

1,1,2-Trifluoroethane (R-143) as a Refrigerant: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of 1,1,2-Trifluoroethane (R-143) against common alternative refrigerants, supported by thermodynamic data and standardized experimental protocols.

This guide provides an objective comparison of the thermodynamic and environmental properties of this compound (R-143) with commonly used refrigerants, including R-134a, R-404A, R-410A, and the newer hydrofluoroolefin (HFO), R-1234yf. The information presented is intended to assist researchers and scientists in evaluating the suitability of R-143 for various refrigeration and air conditioning applications.

Environmental and Thermodynamic Property Comparison

The selection of a refrigerant is a critical decision that involves balancing thermodynamic performance with environmental impact. The following tables summarize the key properties of this compound and its alternatives.

Table 1: Environmental Properties of Selected Refrigerants

RefrigerantChemical FormulaOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
R-143 (this compound) CH2FCHF20[1]397[2]
R-134a (1,1,1,2-Tetrafluoroethane)CH2FCF30[3][4]1430[3][5]
R-404ABlend (R-125/143a/134a)0[6][7]3922[6][7]
R-410ABlend (R-32/125)0[8]2088[8][9]
R-1234yf (2,3,3,3-Tetrafluoropropene)CF3CF=CH20[10][11]<1-4[10][12]

Table 2: Thermodynamic Properties of Selected Refrigerants

RefrigerantBoiling Point (°C)Critical Temperature (°C)Critical Pressure (kPa)
R-143 (this compound) 5[2]151.154827
R-134a (1,1,1,2-Tetrafluoroethane)-26.3[3][5][13]101.1[14]4050[14]
R-404A-46.5[6]72.1[6]3732[6]
R-410A-51.672.84860
R-1234yf (2,3,3,3-Tetrafluoropropene)-29.4[12]94.7[12]3381[12]

Performance Characteristics

While direct, comprehensive experimental comparisons of R-143 with all the listed alternatives under identical conditions are limited in publicly available literature, its performance can be inferred from its thermodynamic properties and its use as a component in refrigerant blends like R-404A.

R-143's higher boiling point compared to the other refrigerants suggests its suitability for medium-temperature refrigeration applications. Its GWP of 397 is significantly lower than that of R-134a, R-404A, and R-410A, making it a more environmentally favorable option among the HFCs. However, the emergence of HFOs like R-1234yf, with a GWP of less than 1, presents a significant challenge to the long-term viability of all HFC refrigerants.

Experimental Protocols for Refrigerant Performance Evaluation

To ensure a standardized and objective comparison of refrigerant performance, the following experimental protocol is typically employed.

Objective: To determine and compare the Coefficient of Performance (COP) and cooling capacity of different refrigerants in a vapor-compression refrigeration system under controlled conditions.

Apparatus:

  • A vapor-compression refrigeration test rig consisting of:

    • A compressor (e.g., hermetic reciprocating or scroll)

    • A condenser (air-cooled or water-cooled)

    • An expansion device (e.g., capillary tube or thermostatic expansion valve)

    • An evaporator (air-cooled or water-cooled)

  • Instrumentation:

    • Pressure transducers at the inlet and outlet of each component

    • Temperature sensors (thermocouples or RTDs) at the inlet and outlet of each component and within the refrigerated space

    • A refrigerant mass flow meter

    • A power meter to measure the compressor's energy consumption

    • For air-cooled heat exchangers, anemometers to measure air velocity

    • For water-cooled heat exchangers, water flow meters and temperature sensors

  • Data acquisition system

Methodology:

  • System Preparation: The refrigeration system is evacuated to remove any non-condensable gases and then charged with the refrigerant under investigation to the manufacturer's specified amount.

  • Setting Operating Conditions: The system is operated under a set of predefined and controlled conditions. This typically involves maintaining a constant evaporator inlet air/water temperature and a constant condenser inlet air/water temperature.

  • Data Logging: Once the system reaches a steady state, all instrumental readings (pressures, temperatures, mass flow rate, and power consumption) are recorded by the data acquisition system for a sufficient duration to ensure data stability.

  • Calculations:

    • Refrigerating Effect (Qe): Calculated from the mass flow rate of the refrigerant and the change in enthalpy across the evaporator.

    • Compressor Work (Wc): Measured directly by the power meter.

    • Cooling Capacity: The rate of heat removal from the refrigerated space, which is equal to the refrigerating effect.

    • Coefficient of Performance (COP): Calculated as the ratio of the refrigerating effect to the compressor work (COP = Qe / Wc).

  • Repetition: The experiment is repeated for each refrigerant being tested, ensuring that the system is properly evacuated and recharged before introducing a new refrigerant. The operating conditions are kept identical for all tests to ensure a fair comparison.

Refrigerant Selection Workflow

The selection of an appropriate refrigerant involves a multi-faceted decision-making process, as illustrated in the following diagram.

RefrigerantSelectionWorkflow Application Define Application Requirements (e.g., Temperature Range, Capacity) InitialScreening Initial Refrigerant Screening Application->InitialScreening Environmental Environmental Constraints (ODP, GWP Regulations) Environmental->InitialScreening Safety Safety Considerations (Flammability, Toxicity) Safety->InitialScreening ThermoAnalysis Thermodynamic Performance Analysis (COP, Cooling Capacity) InitialScreening->ThermoAnalysis Candidates ExperimentalTesting Experimental Performance Testing ThermoAnalysis->ExperimentalTesting Promising Candidates EconomicAnalysis Economic Analysis (Cost, Availability, System Modifications) ExperimentalTesting->EconomicAnalysis Verified Performance FinalSelection Final Refrigerant Selection EconomicAnalysis->FinalSelection Optimal Choice

Caption: A logical workflow for selecting a refrigerant based on key criteria.

Conclusion

This compound (R-143) presents itself as a hydrofluorocarbon refrigerant with a significantly lower Global Warming Potential than many commonly used HFCs like R-134a, R-404A, and R-410A, while having no impact on the ozone layer. Its thermodynamic properties suggest its utility in medium-temperature refrigeration systems. However, with the increasing global push towards ultra-low GWP refrigerants, the long-term viability of R-143, like other HFCs, is uncertain, especially with the availability of high-performance HFOs such as R-1234yf. For new equipment design and development, a thorough analysis incorporating environmental regulations, safety, performance, and economic factors is crucial for making an informed refrigerant choice.

References

1,1,2-Trifluoroethane: An Unvalidated Candidate in the Green Solvent Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sustainable solvent alternatives, a thorough evaluation of any new candidate is paramount. This guide addresses the current state of knowledge regarding 1,1,2-Trifluoroethane (HFC-143) as a potential green solvent. However, a comprehensive review of publicly available scientific literature reveals a significant lack of experimental data to validate its efficacy and environmental credentials in comparison to established green and conventional solvents.

While some fundamental physical and environmental properties of this compound are known, there is a notable absence of published studies demonstrating its performance in key applications such as chemical synthesis or extractions. Consequently, a direct, data-driven comparison with other solvents regarding reaction yields, selectivity, or solubility performance is not possible at this time.

Physicochemical and Environmental Properties

The available data for this compound is summarized in the table below. It is a colorless gas at room temperature with a boiling point of 5 °C.[1][2] Its Global Warming Potential (GWP) over a 100-year period is 397.[2] As a hydrofluorocarbon (HFC), it does not contain chlorine or bromine, and therefore its Ozone Depletion Potential (ODP) is considered to be zero.[3]

PropertyValueReference
Chemical Formula C2H3F3[1]
Molar Mass 84.04 g/mol [1]
Boiling Point 5 °C[1][2]
Melting Point -84 °C[2]
Appearance Colorless gas[1][2]
Global Warming Potential (100-year) 397[2]
Ozone Depletion Potential 0 (inferred as an HFC)[3]

Safety and Toxicity

Toxicological information on this compound is limited. It is classified as a neurotoxin that can cause acute solvent syndrome and acts as a simple asphyxiant.[1] Inhalation lethal-concentration studies in animals have shown it to cause acute pulmonary edema and changes in the liver and kidneys.[1]

Lack of Comparative Performance Data and Experimental Protocols

A critical gap in the current body of scientific knowledge is the absence of studies that benchmark the performance of this compound against other solvents. To be validated as a "green" alternative, a solvent must not only exhibit favorable environmental and safety profiles but also demonstrate practical utility and efficiency in chemical processes. Such data, including comparative reaction yields, product purity, and solubility of various solutes, are not available for this compound.

Furthermore, this review could not identify any detailed experimental protocols for chemical reactions, extractions, or other processes where this compound is employed as the primary solvent. This lack of established methodologies hinders its consideration for practical applications in research and development.

Logical Relationship of Known Properties

The following diagram illustrates the known characteristics of this compound.

G cluster_properties This compound cluster_environmental Environmental Profile cluster_safety Safety Profile cluster_validation Validation as Green Solvent A Chemical Formula: C2H3F3 J Lack of Comparative Performance Data A->J B Molar Mass: 84.04 g/mol B->J C Boiling Point: 5 °C C->J D Melting Point: -84 °C D->J E GWP (100-year): 397 K Lack of Experimental Protocols E->K F ODP: 0 (HFC) F->K G Neurotoxin G->K H Simple Asphyxiant H->K I Potential for organ damage at high concentrations I->K

Known Properties of this compound

References

Ecotoxicity of Fluorinated Ethanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative ecotoxicological assessment of four common fluorinated ethanes: 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), 1,1-difluoroethane (B1215649) (HFC-152a), pentafluoroethane (B1204445) (HFC-125), and 1,1,1-trifluoroethane (B1214931) (HFC-143a). These compounds are widely used as refrigerants, aerosol propellants, and in other industrial applications. Understanding their environmental impact is crucial for responsible development and use. This document summarizes key ecotoxicity data and outlines the standard experimental protocols used for their determination.

Comparative Analysis Workflow

The following diagram illustrates the workflow for the comparative ecotoxicological assessment of fluorinated ethanes.

cluster_0 Data Acquisition cluster_1 Data Analysis and Presentation cluster_2 Output Generation A Identify Key Fluorinated Ethanes (HFC-134a, HFC-152a, HFC-125, HFC-143a) B Search for Aquatic Ecotoxicity Data (Fish, Daphnia, Algae) A->B C Search for Terrestrial Ecotoxicity Data (Plants, Invertebrates) A->C D Gather Data on Environmental Fate (GWP, Atmospheric Lifetime) A->D E Tabulate Quantitative Ecotoxicity Data B->E C->E G Summarize Environmental Fate Characteristics D->G H Generate Comparative Ecotoxicity Guide E->H F Describe Standard Experimental Protocols (OECD Guidelines) F->H G->H

Caption: Workflow for comparative ecotoxicity assessment.

Environmental Fate and Atmospheric Impact

Fluorinated ethanes are primarily released into the atmosphere, where their persistence and ability to absorb infrared radiation contribute to global warming. The table below summarizes key environmental fate parameters.

CompoundChemical FormulaAtmospheric Lifetime (years)Global Warming Potential (GWP, 100-year)
HFC-134a CH₂FCF₃141,430
HFC-152a CH₃CHF₂1.5140[1]
HFC-125 CHF₂CF₃28.23,500
HFC-143a CH₃CF₃523,800[2]

Aquatic Ecotoxicity

The acute toxicity of fluorinated ethanes to aquatic organisms is generally low. The following tables summarize the available experimental data for key indicator species representing different trophic levels: fish, aquatic invertebrates (daphnids), and algae.

Table 1: Acute Toxicity to Fish (96-hour LC50)

CompoundSpeciesLC50 (mg/L)Reference
HFC-134a Oncorhynchus mykiss (Rainbow Trout)450[3]
HFC-152a Fish733 (predicted)[4]
HFC-125 Oncorhynchus mykiss (Rainbow Trout)> 81.8
HFC-143a -No data available[2]

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms within a specified time.

Table 2: Acute Toxicity to Aquatic Invertebrates (48-hour EC50)

CompoundSpeciesEC50 (mg/L)Reference
HFC-134a Daphnia magna (Water Flea)980[3]
HFC-152a Daphnia magna (Water Flea)720 (predicted)[4]
HFC-125 Daphnia magna (Water Flea)> 97.9
HFC-143a -No data available[2]

EC50 (Effective Concentration 50%): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the test organisms within a specified time.

Table 3: Toxicity to Algae (72-hour or 96-hour EC50)

CompoundSpeciesEndpointEC50 (mg/L)Reference
HFC-134a Algae72-hr ErC50>118[5]
HFC-152a Green Algae96-hr EC50419 (predicted)[4]
HFC-125 Pseudokirchneriella subcapitata72-hr ErC50> 100[6]
HFC-143a Green algae96-hr EC5071

ErC50: The concentration causing a 50% reduction in the growth rate of algae.

Terrestrial Ecotoxicity

There is a significant lack of publicly available data on the terrestrial ecotoxicity of these fluorinated ethanes. General statements suggest that HFCs are not very toxic to terrestrial plants[7]. Due to their high volatility, significant exposure to soil organisms is considered unlikely.

Experimental Protocols

The aquatic ecotoxicity data presented in this guide are typically generated following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

cluster_0 Test Setup cluster_1 Exposure and Observation cluster_2 Data Analysis A Select Fish Species (e.g., Rainbow Trout, Zebrafish) C Acclimate Fish to Test Conditions A->C B Prepare a Geometric Series of Test Concentrations (at least 5) D Expose Fish for 96 hours (Static or Semi-Static) B->D C->D E Record Mortalities at 24, 48, 72, and 96 hours D->E F Determine LC50 Value (Probit analysis, etc.) E->F cluster_0 Test Setup cluster_1 Exposure and Observation cluster_2 Data Analysis A Culture Daphnia magna (<24 hours old) C Expose Daphnids for 48 hours A->C B Prepare Test Solutions (at least 5 concentrations) B->C D Record Immobilisation at 24 and 48 hours C->D E Calculate EC50 Value D->E cluster_0 Test Setup cluster_1 Incubation and Measurement cluster_2 Data Analysis A Select Algal Species (e.g., P. subcapitata) B Prepare Test Cultures with Various Substance Concentrations A->B C Incubate for 72 hours under Controlled Light and Temperature B->C D Measure Algal Biomass (e.g., cell counts, fluorescence) at intervals C->D E Calculate Growth Rate and Determine EC50 D->E

References

A Comparative Guide to Spectroscopic Analysis for Confirming 1,1,2-Trifluoroethane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the analysis of 1,1,2-Trifluoroethane (HFC-143) purity. Ensuring the purity of this compound is critical in its various applications, from a refrigerant to a potential pharmaceutical intermediate. This document outlines key spectroscopic techniques, their respective experimental protocols, and a comparison of their effectiveness in identifying and quantifying potential impurities.

Spectroscopic Techniques for Purity Analysis

The primary methods for assessing the purity of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC). Each technique offers unique advantages in structural elucidation and impurity detection.

Comparison of Spectroscopic Methods

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹⁹F NMR Spectroscopy Measures the magnetic properties of fluorine nuclei.Provides information on the chemical environment of fluorine atoms, allowing for structural confirmation and detection of fluorine-containing impurities.Highly sensitive to changes in the fluorine environment. Excellent for identifying and quantifying isomers (e.g., 1,1,1-Trifluoroethane).May not detect non-fluorinated impurities. Requires a high-field NMR spectrometer.
¹H NMR Spectroscopy Measures the magnetic properties of proton nuclei.Provides information on the number and types of hydrogen atoms, aiding in structural confirmation.Useful for confirming the CH₂F-CHF₂ structure.Limited in detecting impurities that do not contain hydrogen atoms or have overlapping signals.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides a "fingerprint" of the molecule based on its functional groups and bond vibrations.Rapid and non-destructive. Useful for identifying characteristic C-H and C-F stretching and bending vibrations.May not be sensitive enough to detect trace impurities. Spectra of similar compounds can be very alike.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and retention times, followed by mass analysis.Provides both qualitative and quantitative information on volatile impurities. The mass spectrum offers a unique fragmentation pattern for identification.Highly sensitive and specific for a wide range of volatile organic impurities. Considered a gold standard for purity analysis.Destructive technique. Requires careful method development and calibration for accurate quantification.

Experimental Protocols

1. NMR Spectroscopy (¹⁹F and ¹H)

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃). An internal standard, such as trifluorotoluene for ¹⁹F NMR, may be added for quantitative analysis.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Data Acquisition: For ¹⁹F NMR, spectra are typically acquired over a wide spectral width to encompass all potential fluorine signals. For ¹H NMR, standard acquisition parameters are used.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of this compound and identify any impurities. The relative peak areas in ¹⁹F NMR can be used to quantify fluorine-containing impurities.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For gas-phase analysis, the this compound sample is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty gas cell is subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are compared to a reference spectrum of pure this compound. Characteristic C-H and C-F vibrational frequencies are key markers.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A gaseous or liquefied sample of this compound is injected into the GC system. For quantitative analysis, a calibration curve is prepared using standards of known impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A capillary column suitable for separating volatile fluorinated hydrocarbons (e.g., a PLOT column).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: An initial low temperature is used to trap volatile components, followed by a gradual temperature ramp to elute the compounds.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scanned over a mass range that includes the molecular ion and expected fragment ions of this compound and its potential impurities.

  • Data Analysis: The retention times of the peaks in the chromatogram are used to separate the components. The mass spectrum of each peak is then compared to a library of known spectra (e.g., NIST) for identification.[2][3] Quantification is achieved by integrating the peak areas and comparing them to the calibration curve.

Potential Impurities in this compound

Common impurities can arise from the manufacturing process or degradation. These may include:

  • Isomers: 1,1,1-Trifluoroethane.

  • Related Fluorocarbons: 1,1,2,2-Tetrafluoroethane, 1,1,1,2-Tetrafluoroethane.[2]

  • Chlorinated Precursors: Residual starting materials or byproducts from synthesis.

Data Presentation: Spectroscopic Data for this compound

Table 1: Key Spectroscopic Data for this compound

Spectroscopic TechniqueParameterObserved Value
¹⁹F NMR Chemical Shift (δ)Multiplet
¹H NMR Chemical Shift (δ)Multiplet
IR Spectroscopy Key Vibrational Frequencies (cm⁻¹)C-H stretch, C-F stretch, CH₂ bend, CHF bend
Mass Spectrometry m/z of Key Fragments51, 65, 84 (Molecular Ion)[2][3]

Table 2: Comparison of Detection Limits for Common Impurities

ImpurityGC-MS Detection Limit (ppm)¹⁹F NMR Detection Limit (%)
1,1,1-Trifluoroethane< 10< 0.1
1,1,2,2-Tetrafluoroethane< 10< 0.1

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a this compound sample.

experimental_workflow cluster_0 Sample Reception & Initial Screening cluster_1 Primary Spectroscopic Analysis cluster_2 Data Analysis & Purity Determination Sample This compound Sample Initial_Screening Initial Screening (e.g., Physical Properties) Sample->Initial_Screening GCMS GC-MS Analysis (Impurity Profiling & Quantification) Initial_Screening->GCMS Primary Method NMR NMR Spectroscopy (¹⁹F and ¹H for Structural Confirmation) Initial_Screening->NMR Confirmatory IR IR Spectroscopy (Functional Group Confirmation) Initial_Screening->IR Quick Check Data_Analysis Data Interpretation & Comparison GCMS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Experimental workflow for the spectroscopic purity analysis of this compound.

For a comprehensive and robust determination of this compound purity, a multi-technique approach is recommended. GC-MS stands out as the most powerful method for identifying and quantifying a broad range of volatile impurities. ¹⁹F NMR is invaluable for isomeric purity assessment and structural confirmation. IR spectroscopy serves as a rapid and straightforward technique for initial identity confirmation. By combining these methods, researchers can confidently ascertain the purity of this compound for their specific applications.

References

1,1,2-Trifluoroethane: A Comparative Analysis Against Dichloromethane, Acetone, and Ethyl Acetate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the success of an experiment, the purity of a product, and the safety of the laboratory environment. This guide provides a comprehensive benchmark of 1,1,2-Trifluoroethane against three stalwart solvents of the laboratory: Dichloromethane, Acetone, and Ethyl Acetate. The following sections delve into a comparative analysis of their physicochemical properties, performance in key applications, and safety profiles, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a solvent dictate its suitability for specific applications. The table below summarizes key physicochemical properties of this compound and the three traditional solvents, offering a baseline for comparison.

PropertyThis compoundDichloromethaneAcetoneEthyl Acetate
Molecular Formula C2H3F3CH2Cl2C3H6OC4H8O2
Molecular Weight ( g/mol ) 84.0484.9358.0888.11
Boiling Point (°C) 539.65677.1
Melting Point (°C) -84-96.7-95-83.6
Density (g/mL) ~1.3 (estimated)1.330.790.90
Flash Point (°C) Highly FlammableNon-flammable-20-4
Solubility in Water Slightly solubleSlightly soluble (1.3 g/100 mL)MiscibleSlightly soluble (8.3 g/100 mL)

Performance in Key Laboratory Applications

The true measure of a solvent's utility lies in its performance. This section explores the comparative efficacy of these solvents in common laboratory procedures.

Solubility of Common Pharmaceutical Compounds

The ability of a solvent to dissolve active pharmaceutical ingredients (APIs) and other compounds of interest is paramount. While specific solubility data for a wide range of compounds in this compound is not extensively published, its polarity, which is similar to that of Dichloromethane, suggests it would be a suitable solvent for many non-polar to moderately polar organic molecules.

Table 2: Solubility of Caffeine at 25°C

SolventSolubility ( g/100 mL)
Dichloromethane 18.2[1]
Acetone 2.0[1]
Ethyl Acetate Data varies, generally low
This compound Not available

Table 3: Solubility of Quercetin

SolventExtraction Efficiency
Methanol/Ethanol High[2][3]
Chloroform Moderate[3]
Water Low[3]
This compound Not available
Performance in Chemical Reactions

The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway. Fluorinated solvents, including hydrofluoroalkanes like this compound, are gaining attention for their unique properties in organic synthesis.[4][5][6][7] They can offer advantages in certain reactions due to their polarity, thermal stability, and, in some cases, their ability to facilitate specific catalytic cycles.

A classic example where solvent polarity plays a crucial role is in substitution reactions. In SN1 reactions, polar protic solvents are favored as they stabilize the carbocation intermediate. In SN2 reactions, polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, leaving it more reactive.

Hypothetical Fischer Esterification Yield Comparison

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common reaction where solvent can play a role in driving the equilibrium. While direct experimental data for this compound is lacking, a hypothetical comparison can be made based on general principles. A non-polar solvent can favor the forward reaction by helping to remove the water byproduct through azeotropic distillation.

SolventExpected Relative YieldRationale
Dichloromethane ModerateCan help to dissolve reactants, but its low boiling point may not be ideal for all esterifications.
Toluene (for comparison) HighOften used to azeotropically remove water, driving the reaction to completion.
This compound Moderate to High (Hypothetical)Its low boiling point could be a limitation, but its non-polar nature might favor the reaction if water can be effectively removed.

Safety and Environmental Impact

The safety of laboratory personnel and the environmental footprint of chemical processes are of paramount concern.

Table 4: Safety and Environmental Profile

ParameterThis compoundDichloromethaneAcetoneEthyl Acetate
Toxicity Neurotoxin, simple asphyxiant.[8]Probable human carcinogen, neurotoxin.Low acute and chronic toxicity.Low acute toxicity, irritant at high concentrations.
Flammability Highly FlammableNon-flammableHighly FlammableHighly Flammable
Environmental Impact Global Warming Potential (GWP) of 397 (100-year). Does not deplete the ozone layer.Hazardous air pollutant.Volatile Organic Compound (VOC).Generally considered a greener solvent, biodegradable.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.

Protocol for Determining Solubility of a Solid Compound

This protocol outlines a standard shake-flask method for determining the solubility of a solid compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the mixture to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Quantification of Dissolved Compound:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the compound in the diluted solution using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Protocol for a Model Organic Synthesis: Fischer Esterification

This protocol describes a general procedure for a Fischer esterification reaction to evaluate solvent performance.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1 equivalent), the alcohol (3 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 equivalents).

    • Add the solvent to be tested to achieve a desired concentration of the limiting reactant.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress of the reaction over time using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

    • Perform a liquid-liquid extraction to separate the ester product into an organic phase.

    • Wash the organic phase with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification and Yield Determination:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude ester by distillation or column chromatography.

    • Determine the mass of the pure product and calculate the percentage yield.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex processes and relationships.

Organic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reagents Select & Weigh Reagents Setup Assemble Glassware Reagents->Setup Solvent Choose Solvent Solvent->Setup Reaction Run Reaction (Heating/Stirring) Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purify Column Chromatography or Distillation Evaporation->Purify Characterization Characterize Product (NMR, IR, MS) Purify->Characterization Yield Calculate Yield Characterization->Yield

Caption: A typical workflow for an organic synthesis experiment.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Intervention Stimulus External Stimulus (e.g., Growth Factor, Stress) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Activates Response Cellular Response (e.g., Proliferation, Differentiation) TF->Response Regulates Gene Expression Inhibitor Solvent-Extracted Natural Product Inhibitor->MAPKKK Inhibits

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Conclusion

The selection of a solvent is a multifaceted decision that requires a careful balance of performance, safety, and environmental considerations. While Dichloromethane has long been a workhorse in the lab due to its excellent solvating power and non-flammability, its toxicity is a significant drawback. Acetone and Ethyl Acetate offer safer and more environmentally benign alternatives for many applications, though their high flammability requires careful handling.

This compound presents an interesting profile with a low boiling point and properties that suggest it could be a viable replacement for Dichloromethane in certain contexts, particularly where a non-flammable or easily removable solvent is desired. However, the current lack of extensive, publicly available experimental data on its performance in specific synthetic and extractive applications necessitates further research. Its high global warming potential is also a factor to be considered in the broader context of green chemistry.

For researchers and drug development professionals, the path forward involves a thoughtful evaluation of the specific requirements of their work. For routine applications where a polar aprotic solvent is needed, Acetone and Ethyl Acetate remain excellent choices. In situations where the unique properties of a halogenated solvent are required, exploring greener alternatives to Dichloromethane, potentially including hydrofluoroalkanes like this compound after careful validation, is a responsible and forward-looking approach. The experimental protocols provided in this guide offer a starting point for such evaluations, enabling scientists to make data-driven decisions in their pursuit of innovation.

References

A Comparative Analysis of the Environmental Impact of Hydrofluorocarbon (HFC) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of various hydrofluorocarbon (HFC) isomers, which were introduced as replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). While HFCs have a negligible Ozone Depletion Potential (ODP), many possess a high Global Warming Potential (GWP), contributing significantly to climate change.[1][2] This analysis presents key environmental metrics, details the experimental protocols for their determination, and outlines their atmospheric fate.

Data Summary: Environmental Impact Metrics

The primary indicators of the direct environmental impact of HFCs and related compounds are their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).[3] ODP measures the relative ability of a substance to degrade the stratospheric ozone layer, while GWP indicates its potential to contribute to global warming relative to carbon dioxide (CO₂).[4][5]

Hydrofluorocarbons (HFCs) do not contain chlorine, and therefore their Ozone Depletion Potential is considered essentially zero.[3] However, their GWP values can be hundreds to thousands of times higher than that of CO₂.[6] The table below summarizes the 100-year GWP and ODP for several key HFC isomers and compares them with their predecessors (CFCs/HCFCs) and newer alternatives like Hydrofluoroolefins (HFOs).

Compound ClassRefrigerant NameChemical Formula100-Year GWPOzone Depletion Potential (ODP)
CFC R-12CCl₂F₂10,9001.0
HCFC R-22CHClF₂1,8100.055
HFC R-32CH₂F₂6750
HFC R-125CHF₂CF₃3,5000
HFC R-134aCH₂FCF₃1,4300
HFC R-143aCF₃CH₃4,4700
HFC R-23CHF₃14,8000
HFO R-1234yfC₃H₂F₄<10
HFO R-1234ze(E)C₃H₂F₄<10
Natural R-744CO₂10

Note: GWP values are based on the 100-year time horizon from the IPCC's Fourth Assessment Report (AR4), which is widely used for regulatory consistency. ODP is relative to CFC-11, which has an ODP of 1.0.[5][7] Data sourced from multiple references.[8][9][10]

Experimental Protocols

The environmental impact metrics of GWP and ODP are not measured directly in the atmosphere but are calculated from fundamental laboratory measurements and computational modeling.

Determination of Global Warming Potential (GWP)

GWP is calculated based on a compound's radiative efficiency (RE) and its atmospheric lifetime. The RE quantifies how effectively a molecule absorbs infrared radiation, and the atmospheric lifetime determines how long it persists and contributes to warming.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A certified reference sample of the HFC isomer is introduced into a gas cell with a known path length.[11]

  • Spectral Acquisition: The gas is exposed to a broad spectrum of infrared radiation. A Fourier Transform Infrared (FTIR) spectrometer measures the amount of light absorbed by the gas at different wavelengths.[11][12]

  • Absorption Cross-Section: By performing measurements over a range of pressures, the absorption cross-section of the molecule is determined across the infrared spectrum.[12] This value represents the molecule's intrinsic ability to absorb radiation.

  • Radiative Efficiency Calculation: The absorption cross-section data is integrated across the atmospheric infrared window (typically 8-12 µm) to calculate the instantaneous radiative efficiency (RE), expressed in W m⁻² ppb⁻¹.[11][12]

  • GWP Calculation: The RE is combined with the compound's atmospheric lifetime in a model to calculate the GWP over a specific time horizon (e.g., 100 years) relative to CO₂.[13]

GWP_Determination_Workflow cluster_0 Experimental Measurement cluster_1 Data Processing & Modeling FTIR FTIR Spectroscopy ACS Calculate Absorption Cross-Section FTIR->ACS IR Spectra Kinetics Reaction Kinetics (Lifetime) GWP_Calc Calculate GWP Kinetics->GWP_Calc Atmospheric Lifetime RE Calculate Radiative Efficiency (RE) ACS->RE RE->GWP_Calc

Workflow for Global Warming Potential (GWP) determination.
Determination of Ozone Depletion Potential (ODP)

ODP is a calculated, relative measure of a compound's potential to destroy stratospheric ozone compared to CFC-11.[3] The calculation relies on atmospheric models that simulate the substance's chemical reactions and transport.

Methodology: Atmospheric Modeling

  • Kinetic Data Input: The primary experimental inputs are the rate constants of the HFC's reaction with the hydroxyl radical (OH) and its ultraviolet photolysis cross-sections.[14] Since HFCs contain hydrogen, they are susceptible to degradation by OH radicals in the troposphere, which limits the amount that reaches the stratosphere.[3][14]

  • Atmospheric Modeling: These kinetic data are fed into 1-D and 2-D atmospheric chemistry models.[14] These models simulate the compound's release at the surface, its transport throughout the troposphere and stratosphere, and its chemical breakdown.

  • Ozone Loss Calculation: The model calculates the total global ozone loss resulting from a given mass emission of the HFC.

  • Relative Comparison: This calculated ozone loss is then compared to the ozone loss calculated for an identical mass emission of CFC-11 under the same model conditions. The ratio of these two values is the ODP.[3] For HFCs, which lack chlorine, this value is effectively zero.

Atmospheric Fate and Degradation

The environmental impact of an HFC is also determined by its atmospheric lifetime and the byproducts of its degradation. Unlike CFCs, HFCs are primarily broken down in the troposphere.

Primary Degradation Pathway:

The atmospheric lifetime of most HFCs is controlled by their reaction with the hydroxyl radical (•OH), a highly reactive atmospheric oxidant.[14] This reaction initiates a cascade of further reactions with oxygen (O₂) that ultimately break down the HFC into smaller, less harmful compounds.[15] For some newer alternatives like HFOs, this degradation can lead to the formation of trifluoroacetic acid (TFA), which is then removed from the atmosphere via deposition.[16][17][18]

HFC_Degradation_Pathway HFC HFC Molecule (e.g., CH₂FCF₃) Radical Haloalkyl Radical (•CHFCF₃) HFC->Radical + •OH OH Hydroxyl Radical (•OH) Products Degradation Products (e.g., HF, COF₂) Radical->Products + O₂ → ... → Further Reactions O2 Oxygen (O₂)

References

Comparative Guide to Cross-Validation of Analytical Methods for 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1,1,2-Trifluoroethane (HFC-143a) is critical for various applications, including its use as a refrigerant, propellant, and in chemical synthesis. Ensuring the reliability of analytical data through robust method validation and cross-validation is a cornerstone of regulatory compliance and product quality. This guide provides an objective comparison of common analytical methods for this compound, supported by experimental data and detailed protocols.

Cross-validation, the process of comparing results from two distinct analytical methods, is essential for confirming the accuracy and reliability of data. This guide will focus on the prevalent gas chromatography (GC) based techniques for the analysis of this volatile fluorinated compound.

Overview of Predominant Analytical Techniques

Gas chromatography is the premier analytical technique for the separation and quantification of volatile compounds like this compound. The primary methods involve different detector systems, each with its own set of performance characteristics.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique that offers high sensitivity for hydrocarbons. The flame ionization detector responds to compounds that produce ions when burned in a hydrogen-air flame.

  • Gas Chromatography with Mass Spectrometry (GC-MS): Provides a higher degree of selectivity and structural information. Mass spectrometry identifies compounds based on their mass-to-charge ratio, offering definitive confirmation of the analyte's identity. This can be performed in full scan mode or, for enhanced sensitivity, in selected ion monitoring (SIM) mode.[1][2][3]

Method Performance Comparison

The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or structural confirmation. The following table summarizes key performance parameters based on typical validation studies for hydrofluorocarbons.

Parameter GC-FID GC-MS (SIM Mode) Commentary
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over a defined concentration range.[4]
Limit of Detection (LOD) ~0.02 mg/L~0.018 mg/LGC-MS in SIM mode can offer slightly better sensitivity.[4]
Limit of Quantification (LOQ) ~0.1 mg/L~0.099 mg/LSimilar to LOD, GC-MS can provide lower quantification limits.[4]
Accuracy (% Recovery) 95 - 105%98 - 102%Both methods provide high accuracy, with GC-MS often showing slightly tighter recovery ranges due to its selectivity.
Precision (%RSD) < 10%< 5%The higher selectivity of GC-MS typically results in better precision (lower relative standard deviation).
Specificity GoodExcellentGC-FID may have interferences from co-eluting hydrocarbons. GC-MS provides mass spectral data for positive identification, offering superior specificity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., SPB-1, 60 m x 0.25 mm ID, 1.0 µm film thickness).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For gaseous samples, a gas-tight syringe can be used for direct injection or for preparing standards in a gas bag.

  • GC-FID Conditions:

    • Injector Temperature: 200°C

    • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 200°C at 10°C/min.

    • Detector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

Protocol 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method is ideal for the quantification of this compound in complex matrices or when definitive identification is required.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a capillary column as described for GC-FID.

  • Sample Preparation: The sample and standard preparation are the same as for the GC-FID method.

  • GC-MS Conditions:

    • GC conditions: Same as for the GC-FID method.

    • MS Interface Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions for this compound: m/z 65, 83, 84 (quantification ion underlined).

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the GC-FID and GC-MS methods for this compound analysis.

start Start: Define Analytical Requirement method1 Method 1 Development & Validation (GC-FID) start->method1 method2 Method 2 Development & Validation (GC-MS) start->method2 samples Prepare a Set of QC Samples (Spiked Matrix at Low, Medium, High Concentrations) method1->samples method2->samples analysis1 Analyze QC Samples using GC-FID samples->analysis1 analysis2 Analyze QC Samples using GC-MS samples->analysis2 compare Compare Results from Both Methods (e.g., Bland-Altman Plot, t-test) analysis1->compare analysis2->compare criteria Do Results Meet Acceptance Criteria? (e.g., <15% difference) compare->criteria pass Methods are Cross-Validated and Interchangeable criteria->pass Yes fail Investigate Discrepancies (e.g., Matrix Effects, Specificity) criteria->fail No end End: Document Cross-Validation Report pass->end fail->method1 fail->method2

References

Isomeric Trifluoroethanes: A Comparative Analysis of 1,1,1-Trifluoroethane and 1,1,2-Trifluoroethane for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the physicochemical, toxicological, and environmental properties of 1,1,1-trifluoroethane (B1214931) (HFC-143a) and 1,1,2-trifluoroethane (HFC-143), providing researchers, scientists, and drug development professionals with critical data for informed decision-making.

The substitution of fluorine atoms on an ethane (B1197151) backbone can lead to significant variations in the properties of the resulting isomers. This guide provides a comprehensive comparison of two such isomers: 1,1,1-trifluoroethane (HFC-143a) and this compound (HFC-143). Understanding the distinct characteristics of these isomers is crucial for their application in various scientific fields, including as refrigerants, propellants, and potential scaffolds in drug design.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the fluorine atoms on the ethane molecule dramatically influences the physical and thermodynamic properties of 1,1,1-trifluoroethane and this compound. HFC-143a, with its symmetrical fluorine substitution on a single carbon, exhibits a significantly lower boiling point and higher vapor pressure compared to the asymmetrically substituted HFC-143. These differences are critical in applications requiring specific volatility and phase behavior.

Property1,1,1-Trifluoroethane (HFC-143a)This compound (HFC-143)
Molecular Formula C₂H₃F₃C₂H₃F₃
Molecular Weight 84.04 g/mol 84.04 g/mol
CAS Number 420-46-2430-66-0
Boiling Point -47.4 °C[1]5 °C[2]
Melting Point -111.0 °C-84 °C
Liquid Density (at 25°C) 927 kg/m ³[1]~1355 kg/m ³ (at 0°C)
Vapor Pressure (at 25°C) 1.26 MPa[1]~0.1 MPa
Liquid Heat Capacity (Cp) 1.419 kJ/(kg·K) at 25°CData not readily available
Log Kₒw (Octanol-Water Partition Coefficient) 1.74 (calculated)[1]1.4 (calculated)

Experimental Protocols for Physicochemical Property Determination

The data presented in this guide are derived from established experimental methodologies. Below are summaries of the typical protocols used to determine these key properties.

Vapor Pressure Measurement

Vapor pressure is a critical parameter for volatile compounds and is typically measured using either static or dynamic methods.

  • Static Method: A sample of the trifluoroethane isomer is placed in a thermostatted container, and the system is evacuated to remove air. The pressure of the vapor in equilibrium with the liquid is then measured at various temperatures using a pressure transducer.

  • Dynamic Method (Ebulliometry): The boiling point of the liquid is measured at different externally controlled pressures. The vapor pressure is then the pressure at which the liquid boils at a given temperature.

General Workflow for Vapor Pressure Measurement cluster_static Static Method cluster_dynamic Dynamic Method (Ebulliometry) s1 Sample Introduction s2 Evacuation of Air s1->s2 s3 Temperature Equilibration s2->s3 s4 Pressure Measurement s3->s4 d1 Sample Heating d3 Boiling Point Detection d1->d3 d2 Pressure Control d2->d3 d4 Record T and P d3->d4

Fig. 1: Vapor Pressure Measurement Workflow.
Density Measurement

The density of liquefied gases like the trifluoroethanes is often determined using a vibrating tube densimeter. The sample is introduced into a U-shaped tube, which is then electromagnetically excited to oscillate. The density is calculated from the resonant frequency of the oscillation, which is dependent on the mass of the fluid in the tube.

Heat Capacity Measurement

Calorimetry is the primary method for measuring heat capacity. For gases, this is often done at constant pressure (Cp) or constant volume (Cv). In a typical experiment, a known amount of heat is supplied to a known mass of the gas, and the resulting temperature change is precisely measured. For liquids, a batch-type calorimeter with a metal bellows can be used, where a known amount of heat is added to the sample at a constant pressure, and the temperature rise is recorded.

Toxicological Profile: A Comparative Safety Assessment

The isomeric differences also extend to the toxicological profiles of 1,1,1-trifluoroethane and this compound. HFC-143a has been more extensively studied and is generally considered to have low toxicity. In contrast, data for HFC-143 is more limited, but available information suggests it may be more toxic.

Toxicological Endpoint1,1,1-Trifluoroethane (HFC-143a)This compound (HFC-143)
Acute Inhalation Toxicity (LC₅₀) > 540,000 ppm (4-hour, rat)[3]LCLo (rabbit) = 25,000 mg/m³/6hr[1]
Cardiac Sensitization Low potential; response only at very high concentrations (300,000 ppm in dogs)[3]Data not readily available
Genotoxicity Not expected to be genotoxic based on available data[1]Data not readily available
Subchronic Toxicity (90-day, rat) No evidence of toxicity up to 40,000 ppm[3]Data not readily available
Primary Target Organs Central nervous system at high concentrationsLiver and kidney (inhalation studies in guinea pigs and rabbits)[2]

Experimental Protocols for Toxicological Assessment

Toxicological data are generated through rigorous in vivo and in vitro studies following standardized guidelines.

Acute Inhalation Toxicity Study

The acute inhalation toxicity is typically determined by exposing groups of animals (e.g., rats) to different concentrations of the test substance for a fixed period (e.g., 4 hours). The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LC₅₀ (lethal concentration for 50% of the test animals) is then calculated.

Subchronic Inhalation Toxicity Study

For subchronic studies, animals are exposed to the test substance for a longer duration, typically 90 days. This allows for the assessment of cumulative toxicity and the identification of target organs. Various parameters are monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

Environmental Impact: Atmospheric Fate and Global Warming Potential

The environmental profiles of the two isomers differ significantly, particularly in their atmospheric lifetimes and, consequently, their Global Warming Potentials (GWP).

Environmental Parameter1,1,1-Trifluoroethane (HFC-143a)This compound (HFC-143)
Atmospheric Lifetime 52 years~3.6 years
Ozone Depletion Potential (ODP) 00
Global Warming Potential (GWP, 100-year) 4470~300

The much longer atmospheric lifetime of HFC-143a is due to its lower reactivity with hydroxyl radicals (•OH), the primary cleansing agent in the troposphere. This leads to a significantly higher GWP for HFC-143a compared to HFC-143.

Comparative Environmental Fate of Trifluoroethane Isomers cluster_hfc143a 1,1,1-Trifluoroethane (HFC-143a) cluster_hfc143 This compound (HFC-143) hfc143a HFC-143a (Atmospheric Lifetime: 52 years) reaction_a Slow reaction with •OH hfc143a->reaction_a products_a Degradation Products reaction_a->products_a gwp_a High GWP (4470) reaction_a->gwp_a hfc143 HFC-143 (Atmospheric Lifetime: ~3.6 years) reaction_b Faster reaction with •OH hfc143->reaction_b products_b Degradation Products reaction_b->products_b gwp_b Lower GWP (~300) reaction_b->gwp_b

Fig. 2: Environmental Fate Comparison.

Experimental Protocol for Global Warming Potential (GWP) Determination

The GWP of a compound is not measured directly but is calculated based on its radiative efficiency and atmospheric lifetime.

  • Infrared Absorption Spectrum: The infrared absorption spectrum of the compound is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal radiation.

  • Radiative Efficiency (RE): The RE is calculated from the infrared spectrum and represents the radiative forcing per unit increase in the atmospheric concentration of the gas.

  • Atmospheric Lifetime: The atmospheric lifetime is determined by studying the rate of reaction of the compound with atmospheric oxidants, primarily the hydroxyl radical (•OH). This is often done in laboratory simulation chambers.

  • GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of the same mass of CO₂ over the same period.

Conclusion

The isomeric placement of fluorine atoms in trifluoroethanes results in markedly different properties. 1,1,1-Trifluoroethane (HFC-143a) is characterized by its high volatility, low acute toxicity, but significant global warming potential. In contrast, this compound (HFC-143) is less volatile, appears to have a higher toxicity concern, but a much lower global warming potential. This comparative guide highlights the importance of considering isomeric effects in the selection and application of fluorinated compounds in research and development. The provided data and experimental outlines serve as a valuable resource for scientists and professionals in making informed decisions regarding the use of these materials.

References

A Comparative Review of Synthesis Routes for 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1,2-Trifluoroethane (HFC-143) is a hydrofluorocarbon with the chemical formula CH₂FCHF₂. It serves as a valuable chemical intermediate and a model compound for studying reaction mechanisms involving C-H and C-F bonds. This guide provides a comparative overview of the primary synthesis routes for this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the synthetic pathways.

Key Synthesis Routes

The production of this compound is primarily achieved through gas-phase catalytic hydrofluorination of chlorinated precursors. Other notable methods include the hydrogenation of more unsaturated fluorinated compounds. The most prominent routes are:

  • Gas-Phase Hydrofluorination of Chlorinated Ethanes

  • Hydrogenation of Halogenated Ethylenes

  • Hydrofluorination of Vinylidene Fluoride (B91410)

This review will delve into the specifics of each of these routes, providing a comparative analysis to aid in the selection of the most suitable method for a given application.

Gas-Phase Hydrofluorination of Chlorinated Ethanes

This is a significant industrial route that typically starts from inexpensive and readily available feedstocks like ethylene (B1197577) and chlorine. The process is generally carried out in two main stages: chlorination of ethylene followed by hydrofluorination.

Experimental Protocol

A generalized experimental protocol based on patent literature is as follows:

Stage 1: Chlorination of Ethylene

  • A composite catalyst, typically containing Ni and Al (e.g., in a 45:55 molar ratio), is placed in a fixed-bed reactor.[1] Other catalysts may include combinations of Ni, Al, Fe, and Ca.[1]

  • The reactor is heated to a temperature between 250°C and 600°C.[1]

  • A gaseous mixture of ethylene and chlorine is introduced into the reactor. The molar ratio of ethylene to chlorine is maintained between 1:0.1 and 1:5.[1]

  • The contact time for the gas-phase reaction is set between 0.1 and 20 seconds.[1]

  • The product stream, a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane, is collected after cooling.

Stage 2: Hydrofluorination

  • A fluorination catalyst, such as a composite of Cr, Cu, and Zn (e.g., in an 85:5:10 molar ratio), is loaded into a second reactor.[1] Other suitable catalysts include composites with Mg, Co, and In.[1]

  • The reactor is heated to a temperature in the range of 200°C to 550°C.[1]

  • The mixture of chlorinated ethanes from Stage 1 is vaporized and fed into the reactor along with anhydrous hydrogen fluoride (HF). The molar ratio of the chlorinated ethane (B1197151) mixture to HF is typically in the range of 1:6 to 1:15.[1]

  • The contact time for the gas-phase fluorination is maintained between 0.1 and 20 seconds.[1]

  • The effluent gas containing this compound, along with other fluorinated products and byproducts, is passed through a cooling system to condense the products.

  • The condensed product is then subjected to purification, typically by distillation, to isolate this compound.

Data Presentation
ParameterStage 1: ChlorinationStage 2: HydrofluorinationReference
Starting Materials Ethylene, Chlorine1,2-Dichloroethane, 1,1,2-Trichloroethane, Hydrogen Fluoride[1]
Catalyst Ni/Al, Ni/Al/Fe/Ca compositesCr/Cu/Zn, Cr/Cu/Mg/Co/In composites[1]
Temperature 250 - 600 °C200 - 550 °C[1]
Contact Time 0.1 - 20 s0.1 - 20 s[1]
Molar Ratios Ethylene:Chlorine = 1:(0.1-5)(Chlorinated Ethanes):HF = 1:(6-15)[1]

Logical Relationship Diagram

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Hydrofluorination Ethylene Ethylene Chlorination_Reactor Chlorination Reactor (250-600°C) Catalyst: Ni/Al Ethylene->Chlorination_Reactor Chlorine Chlorine Chlorine->Chlorination_Reactor HF Hydrogen Fluoride Fluorination_Reactor Hydrofluorination Reactor (200-550°C) Catalyst: Cr/Cu/Zn HF->Fluorination_Reactor Chlorination_Reactor->Fluorination_Reactor 1,2-Dichloroethane & 1,1,2-Trichloroethane Product This compound Fluorination_Reactor->Product

Synthesis of this compound from Ethylene.

Hydrogenation of Halogenated Ethylenes

Another documented route to this compound is the hydrogenation of more unsaturated halogenated precursors. This method can offer high selectivity depending on the starting material and reaction conditions.

Reported Methods

This compound can be synthesized via the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene.[2] Chinese patent CN117015521 also mentions the reduction of 1,2-difluoroethylene (B154328) with a reducing agent, including hydrogen, to produce this compound.[3]

Experimental Protocol
  • A suitable hydrogenation catalyst (e.g., a supported noble metal catalyst like Palladium on carbon) is loaded into a reactor.

  • The reactor is pressurized with hydrogen gas.

  • The halogenated ethylene precursor (e.g., 1,2-dichlorodifluoroethylene) is introduced into the reactor, typically as a gas or dissolved in an inert solvent.

  • The reaction is carried out at a specific temperature and pressure to facilitate the hydrogenation.

  • After the reaction is complete, the product mixture is cooled, and the this compound is separated from the catalyst and any unreacted starting materials or byproducts, usually through condensation and distillation.

Data Presentation

Due to the limited availability of specific experimental data, a detailed quantitative comparison table for this route cannot be provided at this time.

Signaling Pathway Diagram

G Halogenated_Ethylene Halogenated Ethylene (e.g., 1,2-Dichlorodifluoroethylene) Catalyst Hydrogenation Catalyst (e.g., Pd/C) Halogenated_Ethylene->Catalyst Hydrogen Hydrogen (H₂) Hydrogen->Catalyst Product This compound Catalyst->Product

References

Evaluating the performance of 1,1,2-Trifluoroethane in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1,1,2-Trifluoroethane (HFC-143), offering a comparative analysis of its performance against common alternatives. Due to a notable lack of publicly available, direct experimental performance data for this compound in specific applications, this guide synthesizes available thermophysical data and outlines standardized experimental protocols for its evaluation as a refrigerant and a cleaning solvent.

Executive Summary

This compound is a hydrofluorocarbon with a global warming potential (GWP) of 397 over 100 years. While thermophysical data is available, there is a significant scarcity of published experimental studies detailing its performance in practical applications such as refrigeration and solvent cleaning. This guide presents the known properties of this compound and compares them with established alternatives like 1,1,1,2-Tetrafluoroethane (R-134a) and 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113). Furthermore, it provides detailed experimental protocols based on industry standards to enable researchers to conduct their own performance evaluations.

Thermophysical and Environmental Properties

A comparison of the key properties of this compound and its alternatives is crucial for initial assessment. The following table summarizes these properties based on available data.

PropertyThis compound (HFC-143)1,1,1,2-Tetrafluoroethane (R-134a)1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
Molecular Formula C₂H₃F₃C₂H₂F₄C₂Cl₃F₃
Molar Mass ( g/mol ) 84.04102.03187.38
Boiling Point (°C) 5-26.347.6
Critical Temperature (°C) 151.05101.1Not Available
Critical Pressure (kPa) 48274059Not Available
Global Warming Potential (100-year) 39714306130
Ozone Depletion Potential 000.8

Performance Evaluation in Refrigeration Applications

While specific experimental data for this compound as a refrigerant is limited, its performance can be evaluated using standardized testing methods. A common approach is to use a vapor compression refrigeration cycle test rig.

Experimental Protocol: Refrigerant Performance Evaluation (Based on ASHRAE Standard 23.1)

This protocol outlines the methodology for determining the thermodynamic performance of a refrigerant in a vapor compression system.

Objective: To measure the cooling capacity, compressor power input, and calculate the Coefficient of Performance (COP) of this compound and compare it with a baseline refrigerant (e.g., R-134a).

Apparatus:

  • Vapor compression refrigeration test rig including:

    • A hermetically sealed compressor

    • A condenser (air-cooled or water-cooled)

    • An evaporator (air-cooled or water-cooled)

    • A thermostatic or electronic expansion valve

  • Calorimeter to measure cooling capacity.

  • Power meter to measure compressor power consumption.

  • Pressure transducers and temperature sensors (thermocouples or RTDs) at the inlet and outlet of each major component.

  • Refrigerant mass flow meter.

Procedure:

  • System Preparation: Evacuate the refrigeration system to remove any air and moisture.

  • Charging: Charge the system with the test refrigerant (this compound) to the manufacturer's specified amount or an optimized charge determined through preliminary testing.

  • Set Operating Conditions: Set the desired evaporator and condenser temperatures (or pressures) to simulate specific application conditions.

  • Stabilization: Allow the system to run until it reaches a steady state, characterized by stable temperatures and pressures throughout the cycle.

  • Data Acquisition: Record the following parameters:

    • Compressor suction and discharge pressures and temperatures.

    • Condenser inlet and outlet pressures and temperatures.

    • Evaporator inlet and outlet pressures and temperatures.

    • Refrigerant mass flow rate.

    • Compressor power input.

    • Heat input to the evaporator (from the calorimeter).

  • Calculations:

    • Refrigerating Effect (Qe): Determined from the energy balance on the evaporator (calorimeter).

    • Compressor Work (Wc): Measured by the power meter.

    • Coefficient of Performance (COP): Calculated as COP = Qe / Wc.

  • Comparison: Repeat the procedure with the alternative refrigerant (e.g., R-134a) under the identical operating conditions to provide a direct comparison of performance.

Logical Workflow for Refrigerant Performance Evaluation

G cluster_prep System Preparation cluster_test Testing cluster_analysis Data Analysis Evacuate Evacuate System Charge Charge with Refrigerant Evacuate->Charge Set_Conditions Set Operating Conditions Charge->Set_Conditions Stabilize Achieve Steady State Set_Conditions->Stabilize Collect_Data Collect Performance Data Stabilize->Collect_Data Calculate Calculate Performance Metrics (Qe, Wc, COP) Collect_Data->Calculate Compare Compare with Alternative Refrigerant Calculate->Compare

Workflow for Refrigerant Performance Evaluation.

Performance Evaluation in Solvent Cleaning Applications

This compound's properties suggest potential as a solvent cleaner. Its effectiveness can be evaluated against established cleaning agents like 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), though the latter is now phased out due to its high Ozone Depletion Potential.

Experimental Protocol: Solvent Cleaning Effectiveness (Based on ASTM G122)

This protocol provides a standardized method for evaluating the effectiveness of a cleaning agent in removing a specific contaminant from a surface.

Objective: To quantify the cleaning efficiency of this compound in removing a standardized soil from a substrate and compare it to an alternative solvent.

Apparatus:

  • Standardized test coupons (e.g., stainless steel).

  • Standardized soil (e.g., a mixture of oils and particulate matter).

  • Analytical balance.

  • Ultrasonic bath or other means of agitation.

  • Beakers or other suitable containers.

  • Analytical instrumentation for quantifying residual soil (e.g., gravimetric analysis, spectroscopy).

Procedure:

  • Coupon Preparation: Clean and weigh the test coupons to establish a baseline mass.

  • Soiling: Apply a known amount of the standardized soil uniformly to the surface of the test coupons and reweigh.

  • Cleaning:

    • Immerse the soiled coupons in a beaker containing this compound.

    • Subject the coupons to a defined cleaning process (e.g., immersion with ultrasonic agitation for a specific time and at a controlled temperature).

  • Rinsing and Drying: Remove the coupons from the solvent, rinse if required by the protocol, and dry them completely.

  • Post-Cleaning Analysis: Weigh the cleaned and dried coupons to determine the amount of soil removed.

  • Calculation of Cleaning Efficiency:

    • Cleaning Efficiency (%) = [(Mass of soil removed) / (Initial mass of soil)] x 100.

  • Comparison: Repeat the entire procedure using an alternative solvent under the same conditions for a direct comparison of cleaning performance.

Signaling Pathway for Solvent Cleaning Evaluation

G cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Analysis Prep_Coupon Prepare & Weigh Coupon Apply_Soil Apply Known Amount of Soil Prep_Coupon->Apply_Soil Weigh_Soiled Weigh Soiled Coupon Apply_Soil->Weigh_Soiled Immerse Immerse in Solvent Weigh_Soiled->Immerse Agitate Apply Agitation (e.g., Ultrasonics) Immerse->Agitate Dry_Coupon Dry Cleaned Coupon Agitate->Dry_Coupon Weigh_Cleaned Weigh Cleaned Coupon Dry_Coupon->Weigh_Cleaned Calculate_Efficiency Calculate Cleaning Efficiency Weigh_Cleaned->Calculate_Efficiency

Logical flow for evaluating solvent cleaning efficiency.

Conclusion

While this compound (HFC-143) presents a lower GWP alternative to some established HFCs, a significant lack of published, peer-reviewed experimental data on its performance in key applications hinders its widespread adoption. The thermophysical data suggests it may have potential as a refrigerant and solvent. The experimental protocols provided in this guide, based on established industry standards, offer a framework for researchers and drug development professionals to conduct their own rigorous, comparative performance evaluations. Such studies are critical to fully understand the viability of this compound as a replacement for higher GWP substances and to ensure its safe and efficient application.

Safety Operating Guide

Navigating the Safe Disposal of 1,1,2-Trifluoroethane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,1,2-Trifluoroethane, a hydrofluorocarbon (HFC) with the designation HFC-143, is a critical responsibility for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to adhere to strict safety protocols to mitigate potential hazards. This compound is a flammable gas and requires careful handling in a well-ventilated area.[1]

Personal Protective Equipment (PPE): A comprehensive range of PPE should be worn to prevent exposure. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-impermeable gloves.[1]

  • Protective Clothing: Fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation or potential for exceeding exposure limits, a full-face respirator is necessary.[1]

Handling and Storage:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Spill and Emergency Procedures

In the event of a spill or leak, immediate action is required to contain the situation and ensure personnel safety.

Spill Response:

  • Evacuate: Remove all personnel from the affected area and ensure it is adequately ventilated.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1]

  • Containment: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: Collect and arrange for disposal. Adsorbed or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek immediate medical attention.[1]

Proper Disposal Procedures

The recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction plant.[1] This process must be carried out in a unit equipped with a flue gas scrubber to neutralize harmful acidic byproducts.[1]

Disposal Workflow:

Disposal workflow for this compound.

Quantitative Data on HFC Incineration

ParameterRecommended Value/TargetSource
Incineration Temperature > 1000 °CGeneral practice for fluorinated compounds
Residence Time > 2 secondsGeneral practice for fluorinated compounds
Destruction and Removal Efficiency (DRE) > 99.99%General practice for fluorinated compounds

Note: These values are based on general guidelines for the incineration of halogenated organic compounds. The exact operational parameters should be determined by the licensed waste disposal facility in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the thermal decomposition of this compound are not publicly documented. However, the general methodology for determining the efficacy of incineration involves:

  • Introduction of the Waste Stream: A controlled feed of this compound is introduced into the combustion chamber of a high-temperature incinerator.

  • Thermal Decomposition: The compound is subjected to high temperatures for a specific residence time to break the carbon-fluorine and other chemical bonds.

  • Flue Gas Analysis: The effluent gas stream is continuously monitored using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify any remaining this compound and to detect the presence of any products of incomplete combustion.

  • Scrubber Monitoring: The efficiency of the flue gas scrubber in neutralizing acidic gases (primarily hydrogen fluoride) is also monitored to ensure compliance with emission standards.

By adhering to these rigorous safety and disposal protocols, laboratories can ensure the responsible management of this compound waste, protecting both personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans are critical for the safe handling of 1,1,2-Trifluoroethane in a laboratory setting. This guide provides immediate, procedural, and step-by-step guidance to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these protocols, you can mitigate risks and foster a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following tables provide a summary of recommended PPE based on potential exposure levels.

Glove Compatibility

Proper hand protection is crucial to prevent skin contact. The choice of glove material should be based on its resistance to permeation by this compound. Below is a general guide to glove compatibility. It is imperative to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialRecommendationBreakthrough Time
Viton™Excellent> 8 hours
Polyvinyl Alcohol (PVA)Good> 4 hours
NeopreneFair> 1 hour
Nitrile RubberNot Recommended< 1 hour
Natural Rubber (Latex)Not Recommended< 1 hour

Note: Breakthrough times are general estimates and can be affected by factors such as glove thickness, temperature, and concentration of the chemical. Always inspect gloves for signs of degradation before and during use.

Respiratory Protection

Respiratory protection is essential when there is a potential for inhalation of this compound vapors. The type of respirator required depends on the concentration of the substance in the air. The following table aligns with NIOSH and OSHA recommendations.[1][2][3][4]

Exposure ConcentrationRespirator TypeAssigned Protection Factor (APF)
Up to 2000 ppmAny supplied-air respirator (SAR)10
Up to 2000 ppmAny self-contained breathing apparatus (SCBA) with a full facepiece50
Emergency or planned entry into unknown concentrations or IDLH conditionsAny SCBA that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode10,000
EscapeAny air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister50

IDLH (Immediately Dangerous to Life or Health) for the similar compound 1,1,2-Trichloro-1,2,2-trifluoroethane is 2000 ppm.[2] Always consult your institution's environmental health and safety office for specific guidance on respirator selection and fit-testing.

Eye and Face Protection

Eye protection is mandatory when handling this compound to prevent splashes and contact with vapors.

Protection TypeRecommendation
Safety GlassesMinimum requirement for all handling procedures. Must have side shields.
Chemical Splash GogglesRecommended when there is a risk of splashing.
Face ShieldShould be worn in conjunction with chemical splash goggles when there is a significant risk of splashing or when handling larger quantities.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize the risk of exposure and accidents.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup prep_materials Gather and Inspect All Materials prep_setup->prep_materials handling_dispense Dispense Chemical Carefully prep_materials->handling_dispense handling_reaction Perform Experimental Procedure handling_dispense->handling_reaction handling_observe Monitor for Leaks or Spills handling_reaction->handling_observe cleanup_decontaminate Decontaminate Glassware and Surfaces handling_observe->cleanup_decontaminate If no incident emergency_spill Follow Spill Cleanup Protocol handling_observe->emergency_spill If spill occurs emergency_exposure Administer First Aid handling_observe->emergency_exposure If exposure occurs cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Procedures cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe emergency_spill->cleanup_decontaminate emergency_evacuate Evacuate if Necessary emergency_exposure->emergency_evacuate

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

1. Preparation:

  • Don PPE: Before handling, put on all required PPE as specified in the tables above, including a lab coat, chemical-resistant gloves, and eye/face protection.

  • Work in a Ventilated Area: All work with this compound must be conducted in a properly functioning chemical fume hood.[5]

  • Gather Materials: Ensure all necessary equipment and reagents are present and in good condition. Inspect glassware for cracks or defects.

2. Handling:

  • Dispensing: Use a funnel or other appropriate dispensing aid to transfer the chemical and minimize the risk of spills.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Monitoring: Continuously monitor the experiment for any signs of leaks, pressure buildup, or other unexpected events.

3. Storage:

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as reactive metals.[5]

  • Keep containers tightly closed and clearly labeled.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Labeling
  • Halogenated Organic Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Contaminated Solids: Any solid materials, such as absorbent pads, gloves, or paper towels, that come into contact with this compound should be collected in a separate, sealed waste container labeled as "Contaminated Solid Waste."

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[5]

Disposal Procedure
  • Consult Waste Management: Contact your institution's environmental health and safety or waste management department for specific disposal procedures and to schedule a waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in the regular trash.[5]

  • Incineration: The recommended disposal method for this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[5]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill.

    • Collect the absorbed material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional emergency response team.

    • Prevent the spill from entering drains.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By implementing these comprehensive safety and logistical procedures, you can create a secure research environment and ensure the responsible handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.